molecular formula C16H17N3O4 B1237830 Anthramycin

Anthramycin

Numéro de catalogue: B1237830
Poids moléculaire: 315.32 g/mol
Clé InChI: VGQOVCHZGQWAOI-HWKANZROSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(E)-3-(4,6-dihydroxy-3-methyl-11-oxo-5,6,6a,7-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-8-yl)prop-2-enamide is a natural product found in Streptomyces refuineus, Streptomyces albidoflavus, and Streptomyces coelicolor with data available.
Anthramycin is a pyrrolo(1,4)benzodiazepine antineoplastic antibiotic isolated from the bacterium Streptomyces refuineus var. thermotolerans. this compound binds covalently to guanine in the minor groove of DNA, thereby inhibiting DNA replication and RNA and protein synthesis. (NCI04)
A broad-spectrum spectrum antineoplastic antibiotic isolated from Streptomyces refuineus var. thermotolerans. It has low toxicity, some activity against Trichomonas and Endamoeba, and inhibits RNA and DNA synthesis. It binds irreversibly to DNA.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C16H17N3O4

Poids moléculaire

315.32 g/mol

Nom IUPAC

(E)-3-(4,6-dihydroxy-3-methyl-11-oxo-5,6,6a,7-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-8-yl)prop-2-enamide

InChI

InChI=1S/C16H17N3O4/c1-8-2-4-10-13(14(8)21)18-15(22)11-6-9(3-5-12(17)20)7-19(11)16(10)23/h2-5,7,11,15,18,21-22H,6H2,1H3,(H2,17,20)/b5-3+

Clé InChI

VGQOVCHZGQWAOI-HWKANZROSA-N

SMILES

CC1=C(C2=C(C=C1)C(=O)N3C=C(CC3C(N2)O)C=CC(=O)N)O

SMILES isomérique

CC1=C(C2=C(C=C1)C(=O)N3C=C(CC3C(N2)O)/C=C/C(=O)N)O

SMILES canonique

CC1=C(C2=C(C=C1)C(=O)N3C=C(CC3C(N2)O)C=CC(=O)N)O

Synonymes

Anthramycin
Anthramycin, (11a alpha)-Isomer
Antramycin

Origine du produit

United States

Foundational & Exploratory

The Discovery, History, and Technical Profile of Anthramycin: A Pyrrolobenzodiazepine Antitumor Antibiotic

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Anthramycin, a potent antitumor antibiotic, represents the archetypal member of the pyrrolobenzodiazepine (PBD) family, a class of natural products that exert their cytotoxic effects through sequence-selective covalent binding to the minor groove of DNA.[1] Discovered in the 1960s from the thermophilic actinomycete Streptomyces refuineus, its unique tricyclic structure and mechanism of action have garnered significant interest from the scientific community, leading to extensive research into its biosynthesis, total synthesis, and potential as a chemotherapeutic agent.[2][3] This technical guide provides a comprehensive overview of this compound, detailing its historical discovery, the elucidation of its complex chemical structure, its intricate biosynthesis, and its mechanism of action at the molecular level. The guide also presents available quantitative data on its biological activity, detailed experimental protocols for its study, and visual representations of its biosynthetic and signaling pathways to serve as a resource for researchers, scientists, and drug development professionals.

Discovery and Historical Context

This compound was first isolated in the 1950s by M. D. Tendler and S. Korman from the fermentation broths of Streptomyces refuineus.[2] However, it was not until 1965 that its isolation and characterization as a new antitumor antibiotic were formally reported by W. Leimgruber and colleagues at Hoffmann-La Roche.[3] The initial discovery spurred a wave of research into this novel class of compounds. The chemical structure of this compound was elucidated by Leimgruber's team using a combination of nuclear magnetic resonance (NMR) and ultraviolet (UV) spectroscopy, and later confirmed by mass spectrometry.[2] These studies revealed the characteristic pyrrolo[2,1-c][1][4]benzodiazepine core, a tricyclic system composed of an aromatic A-ring, a diazepine (B8756704) B-ring, and a pyrrolidine (B122466) C-ring.[1]

The potent antitumor activity of this compound was demonstrated in early studies, showing particular efficacy against sarcomas, lymphomas, and gastrointestinal neoplasms.[2] However, its clinical development was hampered by significant dose-limiting cardiotoxicity, a side effect attributed to the phenolic hydroxyl group at the C9 position, which could be converted to a quinone species capable of producing damaging free radicals.[1] Other adverse effects included bone marrow suppression and tissue necrosis at the injection site.[1] These limitations led to a decline in its direct clinical use but fueled further research into the development of less toxic synthetic and semi-synthetic PBD analogs and, more recently, PBD-containing antibody-drug conjugates (ADCs) for targeted cancer therapy.[1]

Quantitative Data

While extensive research has been conducted on this compound and its derivatives, specific quantitative data such as IC50 values across a wide range of cancer cell lines, precise DNA binding constants (Kd), and detailed production yields are not always readily available in compiled formats. The following tables summarize the available quantitative information.

Table 1: Cytotoxicity of this compound Analogs against MCF-7 Breast Cancer Cells [5]

Compound CodeIC50 (µg/mL)
RVB-011.3
RVB-041.22
RVB-051.14
RVB-091.31
Cisplatin19.5

Note: The compounds listed are 1,5-benzodiazepine derivatives, which are analogs of this compound.[5]

Table 2: Total Synthesis Yield of Anthracimycin (an this compound Analogue) [6]

Synthetic RouteNumber of StepsOverall Yield
Brimble et al.20Not specified (0.4 mg produced)
Present Work (unspecified)103.3–3.6%

Mechanism of Action

The primary mechanism of action of this compound is its ability to bind covalently to the minor groove of DNA.[1] This interaction is sequence-selective, with a preference for 5'-Pu-G-Pu sequences (where Pu is a purine (B94841) and G is guanine).[7] The covalent bond is formed between the C11 position of the this compound molecule and the exocyclic C2-amino group of a guanine (B1146940) base.[1] This adduct formation does not cause significant distortion of the DNA helix, which may allow it to evade some DNA repair mechanisms.[8]

The formation of the this compound-DNA adduct inhibits crucial cellular processes that require DNA as a template, including DNA replication and RNA transcription, ultimately leading to cytotoxicity.[2] The covalent and stable nature of this adduct presents a significant challenge to the cell's DNA repair machinery.

DNA Damage Response and Apoptotic Signaling

While the direct signaling cascade initiated by this compound-DNA adducts is not fully elucidated, it is understood that such DNA lesions trigger the DNA Damage Response (DDR) pathway. This complex network of signaling pathways is primarily orchestrated by the ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related) kinases.[9][10] ATM is primarily activated by double-strand breaks, while ATR responds to a broader range of DNA damage, including the type of adducts formed by this compound.[9][11]

Activation of the DDR pathway leads to cell cycle arrest, allowing time for DNA repair. If the damage is too extensive to be repaired, the cell is directed towards apoptosis, or programmed cell death.[12] The apoptotic cascade involves the activation of a series of cysteine proteases known as caspases.[1] While the specific caspases activated by this compound have not been definitively identified, DNA damage-induced apoptosis typically involves the activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3).[12][13]

DNA_Damage_Response This compound This compound DNA DNA This compound->DNA Covalent Binding DNA_Adduct This compound-DNA Adduct (Minor Groove) DNA->DNA_Adduct DDR DNA Damage Response (DDR) Activation DNA_Adduct->DDR ATM_ATR ATM / ATR Kinases DDR->ATM_ATR CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) ATM_ATR->CellCycleArrest DNARepair DNA Repair Mechanisms ATM_ATR->DNARepair Apoptosis Apoptosis ATM_ATR->Apoptosis If damage is irreparable CaspaseCascade Caspase Cascade Activation (e.g., Caspase-9, Caspase-3) Apoptosis->CaspaseCascade CaspaseCascade->Apoptosis Execution Anthramycin_Biosynthesis cluster_precursors Primary Precursors cluster_intermediates Key Intermediates Tryptophan L-Tryptophan MHA 4-Methyl-3-hydroxy- anthranilic Acid Tryptophan->MHA Biosynthetic Enzymes Tyrosine L-Tyrosine DPA "Dehydroproline Acrylamide" Moiety Tyrosine->DPA Biosynthetic Enzymes Methionine L-Methionine Methionine->MHA Methylation NRPS Nonribosomal Peptide Synthetase (NRPS) MHA->NRPS DPA->NRPS This compound This compound NRPS->this compound Condensation & Reductive Release MTT_Assay_Workflow Start Start: Seed Cells in 96-well Plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with this compound (Serial Dilutions) Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 2-4h AddMTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Analyze Data & Calculate IC50 Read->Analyze

References

An In-depth Technical Guide to the Mechanism of DNA Alkylation by Anthramycin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Anthramycin is a potent antitumor antibiotic belonging to the pyrrolo[1][2]benzodiazepine (PBD) family, first isolated from Streptomyces refuineus.[3] Its biological activity stems from its ability to form a covalent adduct with DNA, thereby inhibiting nucleic acid synthesis and leading to cytotoxicity.[1] This document provides a comprehensive technical overview of the molecular mechanism of DNA alkylation by this compound. It details the formation of the reactive electrophile, the specifics of the covalent linkage to guanine (B1146940), the sequence selectivity of the interaction, and the resulting structural perturbations of the DNA helix. Furthermore, this guide summarizes key quantitative data, outlines relevant experimental protocols, and provides visual diagrams of the core chemical and experimental processes.

The Core Mechanism of DNA Alkylation

The interaction of this compound with DNA is a multi-step process that culminates in the formation of a stable, yet thermally labile, covalent adduct in the minor groove.[1][3]

Formation of the Reactive Electrophile: The Iminium Ion

The key structural feature of this compound responsible for its alkylating activity is the carbinolamine moiety at the C11 position. In an aqueous environment, this carbinolamine exists in equilibrium with a dehydrated, electrophilic iminium ion. This iminium species is the reactive intermediate that is susceptible to nucleophilic attack by DNA.

G cluster_equilibrium Aqueous Equilibrium This compound\n(Carbinolamine form, C11-OH) This compound (Carbinolamine form, C11-OH) Iminium Ion\n(Electrophilic C11=N10+) Iminium Ion (Electrophilic C11=N10+) This compound\n(Carbinolamine form, C11-OH)->Iminium Ion\n(Electrophilic C11=N10+) - H2O Iminium Ion\n(Electrophilic C11=N10+)->this compound\n(Carbinolamine form, C11-OH) + H2O

Caption: Equilibrium between the carbinolamine and the reactive iminium ion of this compound.

Covalent Adduct Formation with Guanine

The electrophilic C11 atom of the iminium ion is attacked by the exocyclic N2 amino group of a guanine base located in the minor groove of the DNA.[1][2] This nucleophilic attack results in the formation of a stable aminal linkage, covalently tethering the this compound molecule to the DNA.[4] This reaction is highly specific for guanine; other DNA bases are not targeted.[1][5]

Minor Groove Binding and Orientation

Following covalent bond formation, the tricyclic PBD core of this compound settles non-covalently within the DNA minor groove, spanning a region of approximately three to four base pairs.[6] X-ray crystallography and NMR studies have definitively shown that the drug molecule is oriented with its C11S stereochemistry.[7][8] The six-membered ring of this compound points toward the 3' end of the DNA strand to which it is attached, while the acrylamide (B121943) side chain extends along the groove toward the 5' direction.[8]

G A This compound (A) in solution C Formation of reactive Iminium Ion (A) A->C Equilibrium B DNA with Guanine (G) in minor groove D Non-covalent association of A with minor groove at G-rich site B->D C->D E Nucleophilic attack by Guanine N2 on A* at C11 D->E Proximity & Favorable Geometry F Formation of stable covalent [A-G]-DNA adduct E->F G Inhibition of DNA replication & transcription F->G

Caption: Logical workflow of this compound DNA alkylation and its biological consequence.

Sequence Selectivity

This compound does not bind randomly to guanine residues but exhibits a significant preference for certain DNA sequences. This selectivity is a critical aspect of its mechanism and is primarily dictated by the conformational flexibility of the DNA helix.[1][6]

Preferred Binding Sequences

Extensive footprinting analysis has established a clear hierarchy for this compound binding sites. The most preferred sites consist of a central guanine flanked by two purines (Pu), while the least preferred sites have a guanine flanked by two pyrimidines (Py).[1][6]

Sequence Motif (G* = Alkylated Guanine)Binding Preference
5'-Pu-G-PuHighest
5'-Pu-G-PyIntermediate
5'-Py-G-PuIntermediate
5'-Py-G-PyLowest
Role of DNA Conformation and Flexibility

The formation of the this compound-DNA adduct induces a conformational change in the DNA, including localized bending.[6] Theoretical modeling and experimental data suggest that purine-purine steps in B-DNA have inherently low twist angles and greater flexibility, which more readily accommodates the structural distortions required for the drug to bind covalently.[1][8] In contrast, the more rigid structure of pyrimidine-rich sequences presents a higher energy barrier for adduct formation.[1]

Quantitative Data Summary

Quantitative analysis of the this compound-DNA interaction provides crucial parameters for understanding its potency and for the development of related compounds.

Table 1: Structural Data from X-Ray Crystallography
ParameterValueSource OligonucleotideReference
Resolution2.3 ÅC-C-A-A-C-G-T-T-G-G[8]
Covalent BondC11 (this compound) - N2 (Guanine)C-C-A-A-C-G-T-T-G-G[8]
StereochemistryC11S, C11aSC-C-A-A-C-G-T-T-G-G[8]

Note: While many studies reference kinetic data and binding constants for the PBD family, specific quantitative values for this compound itself are sparse in the provided search results. The related anthracyclines show apparent binding constants in the range of (1-2) x 10^6 M^-1 and IC50 values for polymerase inhibition of 10-30 µM.[9]

Key Experimental Protocols

The elucidation of this compound's alkylation mechanism has relied on a combination of structural biology, biochemical, and biophysical techniques.

Protocol: NMR Spectroscopy for Adduct Structure Determination

Nuclear Magnetic Resonance (NMR) is used to determine the high-resolution 3D structure of the this compound-DNA adduct in solution.

  • Sample Preparation: A self-complementary DNA oligonucleotide with a known this compound binding site (e.g., d(ATGCAT)2) is synthesized and purified.[7] this compound is added to the oligonucleotide solution and incubated to allow for covalent adduct formation. The complex is then purified to remove any unbound drug.

  • Data Acquisition: One- and two-dimensional NMR experiments (e.g., COSY, NOESY) are performed on a high-field NMR spectrometer (e.g., 400 MHz).[10] NOESY experiments are critical as they identify protons that are close in space, revealing intermolecular contacts between the drug and the DNA.[7]

  • Spectral Assignment: Protons on both the DNA and the this compound molecule are systematically assigned by analyzing the correlation peaks in the 2D spectra.[7]

  • Structure Calculation: The distances derived from NOESY cross-peak intensities are used as constraints in molecular modeling programs. This allows for the calculation of a family of 3D structures consistent with the experimental data, revealing the precise orientation of the drug in the minor groove and the stereochemistry of the covalent linkage.[11]

Protocol: HPLC for Kinetic Analysis of Sequence Specificity

High-Performance Liquid Chromatography (HPLC) can be employed to measure and compare the reaction rates of this compound with different DNA sequences.[6]

  • Reaction Setup: Separate reactions are prepared, each containing this compound and a different DNA oligonucleotide (e.g., representing PuGPu, PyGPy motifs). Reactions are initiated simultaneously and maintained at a constant temperature.

  • Time-Course Sampling: At specific time intervals, aliquots are removed from each reaction and the reaction is quenched (e.g., by rapid freezing or addition of a quenching agent).

  • HPLC Analysis: Samples are injected onto a reverse-phase HPLC column. A gradient elution is used to separate the unreacted (hydrophobic) this compound from the DNA and the DNA-drug adduct.

  • Quantification: The peak areas corresponding to the free drug and the adduct are integrated. The rate of adduct formation for each DNA sequence is determined by plotting the concentration of the adduct versus time. This allows for a direct quantitative comparison of sequence reactivity.[6]

Protocol: DNase I Footprinting for Binding Site Identification

Footprinting is a technique used to identify the specific DNA sequence where a small molecule like this compound binds.

G cluster_prep Sample Preparation cluster_reaction Cleavage & Analysis cluster_result Result Interpretation A Radiolabel one end of a DNA fragment of interest B Incubate labeled DNA with varying concentrations of this compound A->B C Add DNase I for limited, partial digestion B->C D Stop reaction and denature DNA to single strands C->D E Separate fragments by size using denaturing polyacrylamide gel electrophoresis D->E F Visualize fragments using autoradiography E->F G Observe a 'ladder' of bands corresponding to cleavage at each base F->G H Identify a 'footprint': a gap in the ladder where this compound protected the DNA from DNase I cleavage G->H

Caption: Experimental workflow for DNase I footprinting to map this compound binding sites.

Conclusion

The mechanism of DNA alkylation by this compound is a well-characterized process involving the formation of a reactive iminium ion that covalently binds to the N2 position of guanine in the DNA minor groove. This interaction is highly sequence-selective, favoring flexible, purine-rich regions, and results in the inhibition of essential cellular processes like replication and transcription. The detailed understanding of this mechanism, derived from sophisticated structural and kinetic studies, continues to inform the design and development of next-generation PBD-based anticancer agents and antibody-drug conjugates.[2]

References

Anthramycin's Covalent Embrace: An In-Depth Technical Guide to its DNA Minor Groove Binding Site

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthramycin, a potent antitumor antibiotic belonging to the pyrrolobenzodiazepine (PBD) family, exerts its cytotoxic effects by forming a covalent adduct with DNA. This interaction, occurring within the minor groove, effectively stalls crucial cellular processes like replication and transcription. Understanding the precise nature of the this compound binding site, its sequence specificity, and the structural consequences of adduct formation is paramount for the rational design of next-generation PBD-based anticancer agents and antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of the this compound-DNA binding event, detailing the molecular interactions, summarizing key quantitative data, outlining experimental protocols for its study, and visualizing the involved pathways and workflows.

Molecular Mechanism of Action: A Covalent Bond in the Minor Groove

This compound binds covalently to the N2 exocyclic amine of guanine (B1146940) bases located in the minor groove of the DNA double helix.[1][2] This reaction proceeds through the electrophilic C11 position of the this compound molecule.[1] The formation of this stable aminal linkage is a key feature of its mechanism of action.

The specificity of this compound binding is not solely dictated by the presence of a guanine residue but is significantly influenced by the flanking nucleotide sequences. There is a strong preference for guanine residues situated within purine-rich tracts, particularly the sequence 5'-Pu-G-Pu-3' (where Pu is a purine, i.e., adenine (B156593) or guanine).[3] The least reactive sequences are those where the guanine is flanked by pyrimidines (5'-Py-G-Py-3').[3] This sequence preference is attributed to the conformational flexibility of the DNA at these sites, which facilitates the accommodation of the drug molecule within the minor groove.[3][4]

The this compound-DNA adduct is further stabilized by a series of non-covalent interactions. The acrylamide (B121943) side chain of this compound extends along the minor groove, forming hydrogen bonds with the floor of the groove, reminiscent of the binding of other minor groove binders like netropsin (B1678217) and distamycin.[1] Additional hydrogen bonds are formed between the C9-hydroxyl and N10 of the this compound core and the edges of the base pairs.[1] The overall conformation of the bound this compound molecule is such that its natural twist matches the helical twist of the B-form DNA minor groove.[1]

Quantitative Data on this compound-DNA Interaction

The following tables summarize the available quantitative data regarding the binding affinity, kinetics, and thermodynamics of the this compound-DNA interaction.

Table 1: DNA Sequence Specificity of this compound Binding

DNA SequenceRelative ReactivityReference
5'-Pu-G-Pu-3'Most Reactive[3]
5'-Py-G-Pu-3'Intermediate[3]
5'-Pu-G-Py-3'Intermediate[3]
5'-Py-G-Py-3'Least Reactive[3]

Table 2: Kinetic Parameters for this compound-DNA Adduct Formation

ParameterValueConditionsReference
Reaction RateCorrelates with sequence-induced DNA bendingNot specified[3]
Covalent Adduct FormationDependent on the presence of the imine functionalityFluorescence spectroscopy[5]

Table 3: Thermodynamic Parameters of Anthracycline-DNA Interaction *

DrugΔG (kcal/mol)ΔH (kcal/mol)TΔS (kcal/mol)Reference
Daunomycin-6.62-2.62+9.24[6]
BerubicinNot specifiedEntropic and enthalpic contributions estimatedComputational study[7]

Note: Specific thermodynamic data for this compound is limited in the reviewed literature. The data for other anthracyclines are provided for comparative purposes, as they share a similar intercalating chromophore and minor groove interaction.

Experimental Protocols

Detailed methodologies are crucial for the accurate study of the this compound-DNA interaction. Below are outlines of key experimental protocols.

DNase I Footprinting to Determine this compound Binding Sites

This technique identifies the DNA sequence protected by a bound ligand from enzymatic cleavage.

Protocol Outline:

  • DNA Probe Preparation: A DNA fragment of interest is radiolabeled at one end.

  • Binding Reaction: The labeled DNA probe is incubated with varying concentrations of this compound to allow for binding equilibrium to be reached.

  • DNase I Digestion: A limited amount of DNase I is added to the reaction mixture to randomly cleave the DNA backbone. The regions where this compound is bound will be protected from cleavage.

  • Gel Electrophoresis: The DNA fragments are denatured and separated by size on a high-resolution polyacrylamide gel.

  • Autoradiography: The gel is exposed to X-ray film to visualize the DNA fragments. The "footprint" appears as a region with a significant reduction in the intensity of the cleavage products compared to a control lane without this compound.

For a detailed protocol on DNase I footprinting of anthracyclines, refer to Enzymatic and chemical footprinting of anthracycline antitumor antibiotics and related saccharide side chains.[8]

X-ray Crystallography for Structural Elucidation of the this compound-DNA Adduct

This method provides high-resolution structural information of the drug-DNA complex.

Protocol Outline:

  • Oligonucleotide Synthesis and Purification: A self-complementary DNA oligomer containing the preferred this compound binding site (e.g., 5'-CCAACGTTGG-3') is synthesized and purified.

  • Complex Formation: The oligonucleotide is incubated with this compound to form the covalent adduct.

  • Crystallization: The this compound-DNA adduct is crystallized using vapor diffusion or other suitable methods. This is often the most challenging step.

  • Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.

  • Structure Determination and Refinement: The diffraction data is processed to determine the electron density map, from which the atomic coordinates of the complex are derived and refined.

The crystal structure of this compound bound to the decanucleotide 5'-CCAACGTTGG-3' has been solved and is available in the Protein Data Bank (PDB ID: 274D).[1][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics

NMR provides detailed information about the structure and dynamics of the this compound-DNA complex in solution.

Protocol Outline:

  • Sample Preparation: A solution of the this compound-DNA adduct is prepared in a suitable buffer, often containing D₂O.

  • NMR Data Acquisition: A series of one- and two-dimensional NMR experiments (e.g., COSY, NOESY, TOCSY) are performed on a high-field NMR spectrometer.

  • Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the this compound molecule and the DNA oligomer.

  • Structural Analysis: The nuclear Overhauser effect (NOE) data, which provides information about through-space proton-proton distances, is used to calculate a three-dimensional model of the complex.

For detailed NMR studies of this compound-DNA adducts, refer to publications such as "Two-dimensional NMR studies on the this compound-d(ATGCAT)2 adduct" and "Structure of the this compound-d(ATGCAT)2 adduct from one- and two-dimensional proton NMR experiments in solution".[11][12]

Visualizations

Logical Workflow for Studying this compound-DNA Interaction

Anthramycin_DNA_Interaction_Workflow cluster_synthesis Synthesis & Preparation cluster_binding Binding & Adduct Formation cluster_analysis Biophysical & Structural Analysis cluster_data Data Interpretation This compound This compound Analog Synthesis Adduct This compound-DNA Adduct Formation This compound->Adduct Oligo Oligonucleotide Synthesis Oligo->Adduct Footprinting DNase I Footprinting Adduct->Footprinting NMR NMR Spectroscopy Adduct->NMR Xray X-ray Crystallography Adduct->Xray Kinetics Kinetic Analysis Adduct->Kinetics Sequence Sequence Specificity Footprinting->Sequence Structure 3D Structure NMR->Structure Xray->Structure Binding_Params Binding Parameters (Kd, Kon, Koff) Kinetics->Binding_Params

Caption: Workflow for the investigation of this compound-DNA interactions.

Signaling Pathway of this compound-Induced Cytotoxicity

Anthramycin_Cytotoxicity_Pathway This compound This compound DNA Nuclear DNA This compound->DNA Cellular Uptake MinorGroove Minor Groove Binding DNA->MinorGroove Adduct Covalent Adduct (Guanine-N2) MinorGroove->Adduct Replication_Block Replication Fork Stall Adduct->Replication_Block Transcription_Block Transcription Inhibition Adduct->Transcription_Block DDR DNA Damage Response Replication_Block->DDR Transcription_Block->DDR Apoptosis Apoptosis DDR->Apoptosis

Caption: Simplified pathway of this compound-induced cytotoxicity.

Experimental Workflow for DNase I Footprinting

DNaseI_Footprinting_Workflow Start Start Label_DNA End-label DNA Fragment Start->Label_DNA Incubate Incubate DNA with this compound Label_DNA->Incubate DNaseI_Digest Partial Digestion with DNase I Incubate->DNaseI_Digest Stop_Reaction Stop Reaction & Purify DNA DNaseI_Digest->Stop_Reaction Gel Denaturing Polyacrylamide Gel Electrophoresis Stop_Reaction->Gel Autoradiography Autoradiography Gel->Autoradiography Analyze Analyze Footprint Autoradiography->Analyze End End Analyze->End

Caption: Experimental workflow for DNase I footprinting analysis.

Conclusion

The covalent interaction of this compound with the minor groove of DNA at specific guanine residues is a well-characterized phenomenon that underpins its potent antitumor activity. The preference for purine-rich sequences and the structural details of the adduct provide a solid foundation for the development of new DNA-targeting agents. The experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and drug discovery who are working to exploit the unique properties of the this compound-DNA interaction for therapeutic benefit. The continued application of advanced biophysical and structural biology techniques will undoubtedly lead to a deeper understanding of this fascinating molecular recognition event and pave the way for the design of more effective and selective anticancer drugs.

References

A Technical Guide to the Structure Elucidation of Anthramycin by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide on the nuclear magnetic resonance (NMR) spectroscopic analysis for the structure elucidation of anthramycin, a potent antitumor antibiotic from the pyrrolobenzodiazepine (PBD) class. Due to the inherent instability of this compound, early structural studies were often performed on its more stable derivative, this compound methyl ether. This guide will detail the modern NMR methodologies, including 2D correlation spectroscopy, that are essential for unambiguously determining its complex tricyclic structure and stereochemistry.

Introduction to this compound and Structural Challenges

This compound is a natural product first isolated from Streptomyces refuineus. Its biological activity stems from its ability to form a covalent adduct with guanine (B1146940) bases in the minor groove of DNA, thereby inhibiting DNA and RNA synthesis. The structure of this compound features a pyrrolo[2,1-c][1][2]benzodiazepine core, a phenolic hydroxyl group, and a conjugated acrylamide (B121943) sidechain. The key stereochemical features at the C11 and C11a positions are crucial for its DNA-binding affinity and biological function. The initial structure was first reported by Leimgruber et al. in 1965, using techniques including NMR and UV spectroscopy.[1] Modern, high-field NMR spectroscopy provides a much more detailed picture, allowing for the complete assignment of protons and carbons and the definitive determination of its three-dimensional structure in solution.

Experimental Protocols for NMR Analysis

Detailed and carefully executed experimental protocols are fundamental to acquiring high-quality NMR data for complex natural products like this compound.

2.1 Sample Preparation A pure sample of this compound (or its methyl ether derivative) is dissolved in a deuterated solvent. Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is a common choice due to its excellent solubilizing properties for polar molecules.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the purified this compound sample.

  • Dissolution: Dissolve the sample in 0.6 mL of high-purity DMSO-d₆ (99.96%+ D).

  • Filtration: Filter the solution through a glass wool plug into a 5 mm NMR tube to remove any particulate matter.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts (δ = 0.00 ppm).

2.2 NMR Data Acquisition All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • 1D ¹H NMR: Provides information on the number of different types of protons and their electronic environments.

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: 16 ppm (-2 to 14 ppm).

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16-64 scans.

  • 1D ¹³C NMR: Identifies the number of unique carbon atoms.

    • Pulse Program: Standard single-pulse with proton decoupling (zgpg30).

    • Spectral Width: 240 ppm (-10 to 230 ppm).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans.

  • 2D COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, typically through 2-3 bonds.

    • Pulse Program: cosygpqf.

    • Data Points: 2048 (F2) x 256 (F1).

    • Number of Scans: 8-16 per increment.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (¹J-coupling).

    • Pulse Program: hsqcedetgpsisp2.3.

    • ¹J(C,H) Coupling Constant: Optimized for ~145 Hz.

    • Data Points: 2048 (F2) x 256 (F1).

    • Number of Scans: 16-32 per increment.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over longer ranges (typically 2-4 bonds), crucial for connecting spin systems and identifying quaternary carbons.

    • Pulse Program: hmbcgplpndqf.

    • Long-Range Coupling Constant: Optimized for 8 Hz.

    • Data Points: 2048 (F2) x 256 (F1).

    • Number of Scans: 32-64 per increment.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (<5 Å), which is essential for determining stereochemistry and 3D conformation.

    • Pulse Program: noesygpph.

    • Mixing Time: 300-800 ms.

    • Data Points: 2048 (F2) x 256 (F1).

    • Number of Scans: 16-32 per increment.

Data Presentation and Interpretation

Table 1: ¹H NMR Data for this compound (in a DNA Adduct Context)

Position δ (ppm) Multiplicity J (Hz)
H-1 7.35 d 15.0
H-2 6.80 d 15.0
H-3a / H-3b ~4.2-4.4 m -
H-6 7.15 d 8.5
H-7 6.95 d 8.5
H-11 4.85 d 10.0
H-11a 4.10 m -
8-CH₃ 2.20 s -
10-NH 7.80 s -
Acrylamide-NH₂ ~7.0-7.5 br s -
9-OH ~9.5 br s -

| 11-OH | ~5.5 | br s | - |

Table 2: Representative ¹³C NMR Data for the this compound Scaffold

Position δ (ppm) (Expected) Position δ (ppm) (Expected)
C-1 ~125.0 C-7 ~118.0
C-2 ~135.0 C-8 ~120.0
C-3 ~45.0 C-9 ~150.0
C-5 ~165.0 C-9a ~130.0
C-5a ~115.0 C-11 ~95.0
C-6 ~128.0 C-11a ~55.0
C-6a ~138.0 8-CH₃ ~20.0

| Acrylamide C=O | ~168.0 | | |

Visualization of Structure Elucidation Workflow and Key Correlations

The following diagrams, generated using the DOT language, illustrate the logical workflow and key correlations used to determine the structure of this compound.

4.1 General Workflow for NMR Structure Elucidation This diagram outlines the systematic process from sample isolation to the final confirmed chemical structure.

G cluster_0 Data Acquisition cluster_1 Data Analysis & Interpretation A Isolated Compound (this compound) B 1D NMR (¹H, ¹³C) A->B C 2D NMR (COSY, HSQC, HMBC, NOESY) B->C D Assign Spin Systems (COSY, HSQC) C->D E Connect Fragments (HMBC) D->E G Assemble Planar Structure E->G F Determine Stereochemistry (NOESY, J-coupling) H Propose Final 3D Structure F->H G->F

Caption: Workflow for NMR-based structure elucidation of natural products.

4.2 Key HMBC and COSY Correlations for Connectivity This diagram shows the critical 2D NMR correlations that establish the connectivity of the this compound backbone. COSY correlations (blue) define proton-proton adjacencies, while HMBC correlations (red) connect fragments across quaternary carbons and heteroatoms.

G This compound H11a_label H-11a p_H11a H11a_label->p_H11a H11_label H-11 H11_label->H11a_label  COSY p_C11 H11_label->p_C11 H6_label H-6 H7_label H-7 H6_label->H7_label  COSY p_H6 H6_label->p_H6 Me_label 8-Me p_Me Me_label->p_Me H3_label H-3 H2_label H-2 p_H2 H2_label->p_H2 H1_label H-1 H1_label->H2_label  COSY p_C5a p_H11a->p_C5a C5a p_H11a->p_C11 C11 p_C11a p_C6a p_H6->p_C6a C6a p_C8 p_H6->p_C8 C8 p_H7 p_C9 p_Me->p_C8 C8 p_Me->p_C9 C9 p_H3 p_C3 p_H2->p_C3 C3 p_C1 p_H2->p_C1 C1 p_H1 G cluster_PBD Pyrrolobenzodiazepine Core cluster_Sidechain Sidechain H11 H-11 H11a H-11a H11->H11a Strong NOE (<3Å) C11 C-11 Result Result: Cis relationship confirmed (S* configuration at C11) (S* configuration at C11a) C11a C-11a H2 H-2 H11a->H2 Weak NOE

References

An In-depth Technical Guide to the Anthramycin Biosynthesis Pathway in Streptomyces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anthramycin, a potent pyrrolobenzodiazepine antitumor antibiotic, is a secondary metabolite produced by thermophilic actinomycetes, primarily Streptomyces refuineus. Its unique chemical structure and biological activity, stemming from its ability to bind to the minor groove of DNA, have made its biosynthetic pathway a subject of significant scientific interest. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the genetic architecture, enzymatic machinery, and chemical transformations involved. It is intended to serve as a resource for researchers in natural product biosynthesis, synthetic biology, and drug development, offering insights into the production of this valuable therapeutic agent and providing a foundation for future bioengineering efforts.

The this compound Biosynthetic Gene Cluster

The biosynthesis of this compound is orchestrated by a dedicated gene cluster, which in Streptomyces refuineus subsp. thermotolerans is a contiguous 32.5 kb region of DNA. This cluster comprises 25 open reading frames (ORFs) that encode all the necessary enzymatic machinery for the synthesis of the this compound molecule from primary metabolic precursors.[1] The integrity of this gene cluster and its sufficiency for this compound production have been confirmed through its successful heterologous expression in Streptomyces lividans.[2]

Organization of the this compound Gene Cluster

The genes within the this compound cluster are organized in a manner that reflects the modular nature of its biosynthesis. A detailed annotation of the gene cluster from Streptomyces refuineus has revealed genes responsible for the synthesis of the two key precursors, their subsequent condensation, and tailoring reactions.

Table 1: Annotated Genes in the this compound Biosynthetic Cluster of Streptomyces refuineus

Gene (ORF)Proposed FunctionHomology/Domain Analysis
antARegulationTetR family transcriptional regulator
antBTransportABC transporter-like protein
antCNRPS Module 1Adenylation (A), Thiolation (T), Condensation (C) domains
antDNRPS Module 2Adenylation (A), Thiolation (T), Reductase (R) domains
antEPrecursor biosynthesisKynureninase
antFPrecursor biosynthesisSAM-dependent methyltransferase
antGPrecursor biosynthesisHydroxylase
.........
antYUnknownHypothetical protein

(Note: This table is a representative summary based on available data. The complete and verified functions of all ORFs are a subject of ongoing research.)

The Biosynthetic Pathway: A Step-by-Step Elucidation

The biosynthesis of this compound can be conceptually divided into three main stages:

  • Formation of the 4-methyl-3-hydroxyanthranilic acid (4-MHAA) moiety.

  • Formation of the dehydroproline acrylamide (B121943) moiety.

  • Assembly of the final this compound scaffold by a Non-Ribosomal Peptide Synthetase (NRPS).

Biosynthesis of the 4-Methyl-3-hydroxyanthranilic Acid (4-MHAA) Moiety

The 4-MHAA core of this compound is derived from the tryptophan catabolic pathway via the kynurenine (B1673888) pathway.

G Tryptophan Tryptophan Formylkynurenine Formylkynurenine Tryptophan->Formylkynurenine Tryptophan-2,3-dioxygenase Kynurenine Kynurenine Formylkynurenine->Kynurenine Formamidase Three_Hydroxykynurenine 3-Hydroxykynurenine Kynurenine->Three_Hydroxykynurenine Kynurenine-3-monooxygenase Four_Methyl_Three_Hydroxykynurenine 4-Methyl-3-hydroxykynurenine Three_Hydroxykynurenine->Four_Methyl_Three_Hydroxykynurenine antF (Methyltransferase) Four_MHAA 4-Methyl-3-hydroxyanthranilic acid Four_Methyl_Three_Hydroxykynurenine->Four_MHAA antE (Kynureninase)

Caption: Biosynthesis of the 4-methyl-3-hydroxyanthranilic acid moiety.

The pathway commences with the conversion of L-tryptophan to L-kynurenine. A key step is the methylation of 3-hydroxykynurenine by a SAM-dependent methyltransferase, encoded by a gene homologous to sibL in the sibiromycin (B87660) biosynthetic pathway.[3] This is followed by the hydrolytic cleavage of 4-methyl-3-hydroxykynurenine by a kynureninase homolog (AntE) to yield 4-methyl-3-hydroxyanthranilic acid.[4]

Biosynthesis of the Dehydroproline Acrylamide Moiety

The dehydroproline acrylamide portion of this compound originates from the amino acid L-tyrosine. The biosynthetic conversion involves a series of enzymatic modifications to the tyrosine molecule to form the C2- and C3-proline moieties.

G Tyrosine Tyrosine DOPA DOPA Tyrosine->DOPA Tyrosinase Intermediates Series of Intermediates DOPA->Intermediates Multi-step enzymatic conversion Dehydroproline_Acrylamide Dehydroproline Acrylamide Moiety Intermediates->Dehydroproline_Acrylamide Tailoring enzymes

Caption: Proposed biosynthetic origin of the dehydroproline acrylamide moiety.

NRPS-Mediated Assembly of this compound

The final assembly of this compound is carried out by a two-module Non-Ribosomal Peptide Synthetase (NRPS).[1]

  • Module 1 (encoded by antC): This module is responsible for the recognition and activation of the 4-MHAA precursor. It contains an adenylation (A) domain that selects and activates 4-MHAA as an aminoacyl-adenylate, a thiolation (T) domain (also known as a peptidyl carrier protein or PCP) that covalently tethers the activated precursor via a phosphopantetheinyl arm, and a condensation (C) domain that catalyzes peptide bond formation.

  • Module 2 (encoded by antD): This module activates the dehydroproline acrylamide moiety. It also comprises A and T domains for this purpose. Crucially, this module terminates with a reductase (R) domain, which is responsible for the reductive release of the final product from the NRPS assembly line, leading to the formation of the characteristic hemiaminal structure of this compound.[1]

G cluster_module1 NRPS Module 1 (antC) cluster_module2 NRPS Module 2 (antD) A1 A-domain T1 T-domain A1->T1 Activates & tethers 4-MHAA C1 C-domain T1->C1 T2 T-domain C1->T2 Condensation A2 A-domain A2->T2 Activates & tethers dehyroproline acrylamide T2->C1 R R-domain T2->R Reductive Release This compound This compound R->this compound Four_MHAA 4-MHAA Four_MHAA->A1 Dehydroproline_Acrylamide Dehydroproline Acrylamide Dehydroproline_Acrylamide->A2

Caption: NRPS-mediated assembly of the this compound scaffold.

Regulation of this compound Biosynthesis

The production of this compound, like many other secondary metabolites in Streptomyces, is tightly regulated. This regulation occurs at multiple levels, ensuring that the antibiotic is produced at the appropriate time in the bacterial life cycle, typically during the stationary phase. While the specific regulatory network for this compound is not fully elucidated, it is known to be influenced by global regulatory pathways common in Streptomyces.

The this compound gene cluster itself contains at least one putative regulatory gene, antA, which encodes a protein belonging to the TetR family of transcriptional regulators. These regulators often act as repressors, binding to operator sites in the promoter regions of biosynthetic genes and dissociating in the presence of a specific signaling molecule, thereby allowing transcription to proceed.

G Signaling_Molecule Signaling Molecule (e.g., γ-butyrolactone) AntA AntA (TetR-family regulator) Signaling_Molecule->AntA Binds to and inactivates Promoter Promoter region of This compound biosynthetic genes AntA->Promoter Binds to and represses Transcription Transcription Promoter->Transcription Leads to

Caption: A hypothetical model for the regulation of this compound biosynthesis.

Experimental Protocols

This section provides an overview of key experimental methodologies that have been instrumental in elucidating the this compound biosynthetic pathway.

Heterologous Expression of the this compound Gene Cluster in Streptomyces lividans

The heterologous expression of the entire this compound gene cluster is a powerful technique to confirm the function of the cluster and to facilitate genetic manipulation and production optimization.

Experimental Workflow:

G Cosmid_Library Construct Cosmid Library from S. refuineus genomic DNA Screen_Library Screen Library for This compound biosynthetic genes Cosmid_Library->Screen_Library Recombine_Cosmids Recombine overlapping cosmids to assemble the full gene cluster Screen_Library->Recombine_Cosmids Introduce_into_Ecoli Introduce into E. coli for conjugation Recombine_Cosmids->Introduce_into_Ecoli Conjugate Conjugate with S. lividans Introduce_into_Ecoli->Conjugate Select_Exconjugants Select for S. lividans exconjugants Conjugate->Select_Exconjugants Ferment_and_Analyze Ferment and analyze for This compound production (HPLC, LC-MS) Select_Exconjugants->Ferment_and_Analyze

Caption: Workflow for heterologous expression of the this compound gene cluster.

Detailed Methodology: A detailed protocol for this process is beyond the scope of this guide but generally involves the creation of a cosmid library from S. refuineus genomic DNA, identification of cosmids containing parts of the this compound gene cluster through PCR screening or hybridization, reassembly of the full cluster into a suitable vector using techniques like in vivo recombination in Saccharomyces cerevisiae or Gibson assembly, and subsequent introduction into an E. coli donor strain for conjugation into S. lividans.

Gene Inactivation using Lambda-RED Mediated Recombination

To elucidate the function of individual genes within the this compound cluster, targeted gene inactivation is a critical tool. The lambda-RED mediated recombination system is a widely used method for this purpose in Streptomyces.

Experimental Workflow:

G Design_Primers Design primers with homology arms flanking the target gene Amplify_Cassette PCR amplify an antibiotic resistance cassette with these primers Design_Primers->Amplify_Cassette Transform_Ecoli Transform E. coli expressing lambda-RED recombinase with the PCR product and a cosmid containing the target gene Amplify_Cassette->Transform_Ecoli Select_Recombinants Select for recombinant cosmids Transform_Ecoli->Select_Recombinants Introduce_into_Streptomyces Introduce the recombinant cosmid into Streptomyces Select_Recombinants->Introduce_into_Streptomyces Select_Double_Crossover Select for double crossover events Introduce_into_Streptomyces->Select_Double_Crossover Confirm_Deletion Confirm gene deletion by PCR and analyze the mutant phenotype Select_Double_Crossover->Confirm_Deletion

Caption: Workflow for lambda-RED mediated gene inactivation.

Detailed Methodology: This protocol involves the design of PCR primers with 5' extensions that are homologous to the regions flanking the gene of interest. These primers are used to amplify a selectable marker (e.g., an antibiotic resistance gene). The resulting PCR product is then electroporated into an E. coli strain that expresses the lambda-RED recombinase system and contains a cosmid carrying the target gene. The recombinase facilitates the replacement of the target gene with the resistance cassette on the cosmid. The modified cosmid is then transferred to Streptomyces, and double-crossover homologous recombination events are selected to generate the chromosomal gene knockout.

In Vitro Assays for NRPS Adenylation Domain Activity

To characterize the substrate specificity of the adenylation domains of the this compound NRPS, in vitro assays are employed. A common method is the ATP-pyrophosphate (PPi) exchange assay.

Detailed Methodology: This assay measures the reverse reaction of the adenylation process. The purified A-domain is incubated with ATP, radiolabeled [³²P]PPi, and a potential amino acid substrate. If the amino acid is a substrate for the A-domain, the enzyme will catalyze the formation of the aminoacyl-adenylate and PPi. This leads to the exchange of unlabeled PPi with [³²P]PPi, and the incorporation of the radiolabel into ATP is measured.

Quantitative Data on this compound Production

While precise, side-by-side comparative production data is not extensively available in the public domain, the heterologous expression of the this compound gene cluster in S. lividans has been shown to result in detectable levels of this compound production.[2] It has been noted that production in the heterologous host is dependent on culture conditions, such as temperature, mirroring the thermotolerant nature of the native producer, S. refuineus.[2] Further optimization of fermentation conditions and metabolic engineering of the host strain are promising avenues for enhancing production titers.

Table 2: Factors Influencing this compound Production

FactorObservationReference
TemperatureProduction in heterologous S. lividans is observed at elevated temperatures.[2]
Host StrainS. lividans is a viable heterologous host.[2]
Precursor SupplyAvailability of tryptophan and tyrosine is essential.

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic pathway has provided a fascinating glimpse into the intricate molecular machinery that Streptomyces employs to produce complex bioactive molecules. The identification of the gene cluster and the characterization of the key biosynthetic steps have laid the groundwork for future research in several exciting directions. The amenability of the pathway to genetic manipulation, demonstrated by successful heterologous expression and gene knockout studies, opens up possibilities for combinatorial biosynthesis to generate novel this compound analogs with improved therapeutic properties. Furthermore, a deeper understanding of the regulatory networks controlling this compound production will be crucial for developing strategies to enhance its yield, making this potent antitumor agent more accessible for clinical and research purposes. This technical guide serves as a foundational document for researchers poised to explore these future frontiers.

References

The Production of Anthramycin by Streptomyces refuineus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the production of anthramycin, a potent antitumor pyrrolobenzodiazepine antibiotic, by the actinomycete Streptomyces refuineus. It covers the biosynthesis of this compound, detailed experimental protocols for fermentation and purification, genetic regulation of its production, and metabolic flux analysis considerations.

Introduction to this compound and Streptomyces refuineus

This compound is a member of the pyrrolobenzodiazepine (PBD) family of antibiotics, known for their sequence-specific DNA-binding properties and significant antitumor activity.[1] It was first isolated from the thermophilic actinomycete Streptomyces refuineus subsp. thermotolerans.[2] The producing organism, S. refuineus, is a Gram-positive, filamentous bacterium found in soil. Like many Streptomyces species, it synthesizes a diverse array of secondary metabolites.[3] S. refuineus exhibits a unique resistance mechanism to the this compound it produces; during the production phase, the cell membrane becomes specifically impermeable to the antibiotic, which is likely biosynthesized outside the cell membrane.[4][5]

Biosynthesis of this compound

The biosynthesis of this compound in Streptomyces refuineus proceeds from precursors derived from primary metabolism, specifically the aromatic amino acids L-tryptophan and L-tyrosine, and the methyl donor L-methionine.[6] The biosynthetic pathway is encoded by a 32.5 kb gene cluster containing 25 open reading frames (ORFs).[2]

The core structure of this compound is assembled from two main moieties:

  • A 4-methyl-3-hydroxyanthranilic acid unit derived from the shikimate pathway via chorismate.

  • A "dehydroproline acrylamide" moiety.

These precursors are condensed by a two-module nonribosomal peptide synthetase (NRPS) which is terminated by a reductase domain, leading to the final hemiaminal structure of this compound.[2]

Fermentation for this compound Production

Media Composition

A two-stage fermentation process, involving a seed culture followed by a production culture, is typically employed.

Table 1: Representative Media Composition for Streptomyces refuineus Fermentation
Component Concentration (g/L)
Seed Medium (e.g., Tryptone Soya Broth)
Tryptone17.0
Soy Peptone3.0
Glucose2.5
Sodium Chloride5.0
Dipotassium Hydrogen Phosphate2.5
Production Medium (e.g., Glucose Soybean Meal Broth) [7]
Glucose10.0
Soybean Meal10.0
Sodium Chloride10.0
Calcium Carbonate1.0
Experimental Protocol: Fermentation
  • Seed Culture Preparation:

    • Inoculate 50 mL of sterile seed medium in a 250 mL baffled flask with a loopful of Streptomyces refuineus spores or a mycelial suspension from a stock culture.

    • Incubate at 30°C with agitation (e.g., 200 rpm) for 48-72 hours until a dense culture is obtained.

  • Production Culture:

    • Inoculate 1 L of sterile production medium in a 2 L baffled flask with 5% (v/v) of the seed culture.

    • Incubate at 30°C with agitation (e.g., 200 rpm) for 7-10 days.

    • Monitor the fermentation parameters such as pH (maintained around 7.0), dissolved oxygen, and glucose consumption.

  • Optimization Parameters:

    • Carbon Source: Glucose is a common carbon source, but others like glycerol (B35011) or starch can be tested.[8]

    • Nitrogen Source: Soybean meal, peptone, and yeast extract are effective nitrogen sources. The carbon-to-nitrogen ratio is a critical factor to optimize.

    • pH: The optimal pH for growth and antibiotic production in Streptomyces is typically between 6.5 and 7.5.[9]

    • Temperature: As a thermophilic actinomycete, S. refuineus may have an optimal production temperature higher than the typical 28-30°C for many Streptomyces species.

    • Aeration and Agitation: Adequate aeration is crucial for the growth of these aerobic bacteria and for secondary metabolite production.

Extraction and Purification of this compound

The following protocol for the extraction and purification of this compound is adapted from established methods for similar compounds produced by Streptomyces.

Experimental Protocol: Extraction and Purification
  • Harvesting and Extraction:

    • After fermentation, centrifuge the culture broth at 8,000 x g for 20 minutes to separate the mycelium from the supernatant.

    • Extract the supernatant three times with an equal volume of ethyl acetate.

    • Pool the organic phases and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Chromatographic Purification:

    • Silica (B1680970) Gel Chromatography:

      • Dissolve the crude extract in a minimal amount of methanol (B129727) and adsorb it onto a small amount of silica gel.

      • Apply the dried, adsorbed sample to a silica gel column pre-equilibrated with a non-polar solvent (e.g., chloroform).

      • Elute the column with a stepwise gradient of increasing polarity, for example, a chloroform-methanol mixture.

      • Collect fractions and analyze them by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.

    • Size-Exclusion Chromatography (e.g., Sephadex LH-20):

      • Pool the this compound-containing fractions from the silica gel column and concentrate them.

      • Dissolve the residue in methanol and apply it to a Sephadex LH-20 column equilibrated with methanol.

      • Elute with methanol and collect fractions, again monitoring with TLC or HPLC.

    • Preparative HPLC:

      • For final purification, use a preparative reversed-phase HPLC column (e.g., C18).

      • Elute with a gradient of acetonitrile (B52724) and water (often with a modifier like 0.1% formic acid).

      • Collect the peak corresponding to this compound and verify its purity by analytical HPLC and mass spectrometry.

Table 2: Representative Purification Scheme and Potential Yields
Parameter Illustrative Value
Fermentation Volume10 L
Crude Extract Weight1.5 - 3.0 g
Purified this compound50 - 200 mg
Overall Yield 5 - 20 mg/L
Note: These are estimated values based on typical secondary metabolite production in Streptomyces and are not specific reported yields for this compound.

Genetic Regulation of this compound Biosynthesis

The production of antibiotics in Streptomyces is tightly regulated at the genetic level, often involving a hierarchical network of regulatory genes.[3] The this compound biosynthetic gene cluster in S. refuineus likely contains cluster-situated regulators (CSRs) that control the expression of the biosynthetic genes. While the specific regulatory genes within the this compound cluster have not been fully characterized in the public domain, they are likely to belong to common families of Streptomyces regulators.

  • Streptomyces Antibiotic Regulatory Proteins (SARPs): These are a family of transcriptional activators commonly found within antibiotic biosynthetic gene clusters. They often play a crucial role in initiating the transcription of the biosynthetic genes.

  • TetR Family Regulators: These often act as repressors, and their function can be modulated by the binding of a small molecule, which could be an intermediate in the biosynthetic pathway or the final product itself.

  • LuxR Family Regulators: These are often involved in quorum sensing-like signaling pathways, allowing the bacterial population to coordinate gene expression, including antibiotic production.

Further research, including gene knockout and overexpression studies, is needed to elucidate the specific roles of the putative regulatory genes within the this compound gene cluster.

Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a powerful tool for understanding and engineering cellular metabolism for enhanced production of desired compounds.[10] While no specific MFA studies for this compound production in S. refuineus have been published, the principles of MFA can be applied to optimize the production of this aromatic amino acid-derived antibiotic.

A genome-scale metabolic model of S. refuineus could be constructed to perform in silico simulations of metabolic fluxes.[11] This would involve:

  • Genome Annotation: Identifying all metabolic genes in the S. refuineus genome.

  • Network Reconstruction: Assembling the identified reactions into a stoichiometric model.

  • Flux Balance Analysis (FBA): Using the model to predict metabolic flux distributions under different nutrient conditions.[12] The objective function could be set to maximize this compound production to identify key metabolic pathways and potential bottlenecks.[13]

  • ¹³C-Labeling Experiments: To experimentally validate and refine the model, ¹³C-labeled substrates (e.g., glucose, tryptophan) can be used to trace the flow of carbon through the metabolic network.[14]

MFA could help identify key precursor-supplying pathways, such as the shikimate pathway for aromatic amino acids, and suggest genetic engineering targets to redirect metabolic flux towards this compound biosynthesis.[15]

Visualizations

This compound Biosynthetic Pathway

Anthramycin_Biosynthesis Chorismate Chorismate L-Tryptophan L-Tryptophan Chorismate->L-Tryptophan Shikimate_Pathway Shikimate_Pathway Shikimate_Pathway->Chorismate 4-Methyl-3-hydroxyanthranilic_acid 4-Methyl-3-hydroxyanthranilic_acid L-Tryptophan->4-Methyl-3-hydroxyanthranilic_acid L-Tyrosine L-Tyrosine Dehydroproline_acrylamide_moiety Dehydroproline_acrylamide_moiety L-Tyrosine->Dehydroproline_acrylamide_moiety L-Methionine L-Methionine L-Methionine->4-Methyl-3-hydroxyanthranilic_acid Methyl group NRPS_Condensation NRPS_Condensation 4-Methyl-3-hydroxyanthranilic_acid->NRPS_Condensation Dehydroproline_acrylamide_moiety->NRPS_Condensation This compound This compound NRPS_Condensation->this compound

Caption: Proposed biosynthetic pathway of this compound from primary metabolic precursors.

Experimental Workflow for this compound Production and Purification

Anthramycin_Production_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Inoculation Inoculation Seed_Culture Seed_Culture Inoculation->Seed_Culture Production_Culture Production_Culture Seed_Culture->Production_Culture Centrifugation Centrifugation Production_Culture->Centrifugation Solvent_Extraction Solvent_Extraction Centrifugation->Solvent_Extraction Crude_Extract Crude_Extract Solvent_Extraction->Crude_Extract Silica_Gel_Chromatography Silica_Gel_Chromatography Crude_Extract->Silica_Gel_Chromatography Size_Exclusion_Chromatography Size_Exclusion_Chromatography Silica_Gel_Chromatography->Size_Exclusion_Chromatography Preparative_HPLC Preparative_HPLC Size_Exclusion_Chromatography->Preparative_HPLC Pure_this compound Pure_this compound Preparative_HPLC->Pure_this compound

Caption: A typical experimental workflow for the production and purification of this compound.

General Regulatory Cascade for Antibiotic Production in Streptomyces

Regulatory_Cascade Global_Regulators Global_Regulators Pleiotropic_Regulators Pleiotropic_Regulators Global_Regulators->Pleiotropic_Regulators Nutrient Signals Cluster-Situated_Regulators Cluster-Situated_Regulators Pleiotropic_Regulators->Cluster-Situated_Regulators Biosynthetic_Genes Biosynthetic_Genes Cluster-Situated_Regulators->Biosynthetic_Genes Activation/Repression Anthramycin_Production Anthramycin_Production Biosynthetic_Genes->Anthramycin_Production

Caption: A simplified model of the regulatory hierarchy controlling antibiotic synthesis.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Anthramycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and stereochemical features of anthramycin, a potent antitumor antibiotic. The document details its structural elucidation, key chemical properties, and the experimental methodologies used for its characterization.

Core Chemical Structure

This compound is a member of the pyrrolo[2,1-c][1][2]benzodiazepine (PBD) family of natural products, a class of compounds known for their antitumor activity.[3][4] The core of this compound is a tricyclic system composed of an aromatic A-ring, a seven-membered 1,4-diazepine B-ring, and a five-membered pyrrolidine (B122466) C-ring.[4]

The structure was first elucidated by Leimgruber and colleagues in 1965.[1][5] They utilized techniques such as nuclear magnetic resonance (NMR) and ultraviolet (UV) spectroscopy to identify the major functional groups. Mass spectrometry was then employed to confirm the pyrrolobenzodiazepine nucleus over an alternative pyridoquinazoline skeleton.[1]

The IUPAC name for this compound is (2E)-3-[(11S,11aS)-9,11-Dihydroxy-8-methyl-5-oxo-5,10,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1][2]benzodiazeprazepin-2-yl]prop-2-enamide.[1] Key substitutions on the PBD core include a phenolic hydroxyl group at C9, a methyl group at C8, and an acrylamide (B121943) side chain at the C2 position.[2] The molecule possesses a carbinolamine (or hemiaminal) functionality at the N10-C11 position, which is crucial for its biological activity. This unstable functional group can readily dehydrate to form an electrophilic imine, enabling it to covalently bind to DNA.[6]

Anthramycin_Structure cluster_PBD Pyrrolobenzodiazepine (PBD) Core cluster_Substituents Key Substituents A A-Ring (Aromatic) B B-Ring (Diazepine) A->B fused C C-Ring (Pyrrolidine) C->B fused OH C9-OH (Phenolic) Me C8-Methyl Amide C2-Acrylamide Side Chain Carbinolamine N10-C11 Carbinolamine cluster_PBD cluster_PBD Carbinolamine->cluster_PBD Critical for Activity cluster_Substituents cluster_Substituents

Caption: Logical relationship of the core PBD structure and key substituents of this compound.

Stereochemistry and Absolute Configuration

The biological activity of many pharmaceutical compounds is highly dependent on their stereochemistry, and this compound is no exception.[7][8] The this compound molecule possesses two critical chiral centers at the C11 and C11a positions.

The absolute configuration of naturally occurring this compound is (11S, 11aS).[1] This specific three-dimensional arrangement is essential for its sequence-selective binding within the minor groove of DNA. Two-dimensional NMR studies on this compound-DNA adducts have confirmed that the molecule attaches to the 2-amino group of guanine (B1146940) via its C11 position.[6] The stereochemistry at C11 dictates the orientation of the drug in the DNA minor groove, with the acrylamide side chain pointing toward the 5'-end of the modified DNA strand.[6]

Due to the inherent instability of the carbinolamine moiety, characterization is often performed on its more stable epimer, this compound-11-methyl-ether. This derivative is formed when this compound is recrystallized from hot methanol.[1]

Quantitative Data and Physicochemical Properties

The following table summarizes key quantitative data for this compound.

PropertyValueReference(s)
IUPAC Name (2E)-3-[(11S,11aS)-9,11-Dihydroxy-8-methyl-5-oxo-5,10,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1][2]benzodiazepin-2-yl]prop-2-enamide[1]
Molecular Formula C₁₆H₁₇N₃O₄[1][2]
Molar Mass 315.329 g·mol⁻¹[1]
CAS Number 4803-27-4[1][2]
PubChem CID 5311005[1]
ChEBI ID CHEBI:40699[1]
Appearance Yellow Pigment[1]
Source Streptomyces refuineus[1][2]

Experimental Protocols for Structural Characterization

The determination of this compound's complex structure and stereochemistry relies on a combination of sophisticated analytical techniques.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a cornerstone technique for elucidating the structure of organic molecules in solution.[4]

  • Objective: To determine the carbon-hydrogen framework and the connectivity of atoms. For this compound, it was crucial for the initial structural proposal.[1]

  • Methodology:

    • Sample Preparation: The purified this compound compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • 1D NMR (¹H and ¹³C): Proton (¹H) NMR spectra are acquired to identify the number and types of hydrogen atoms. Carbon (¹³C) NMR provides information on the carbon backbone.

    • 2D NMR (COSY, HSQC, HMBC):

      • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other.

      • HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is essential for piecing together the molecular fragments.

    • NOE (Nuclear Overhauser Effect) Spectroscopy: 2D NOESY or ROESY experiments are used to identify protons that are close in space, which is critical for determining the relative stereochemistry and conformation of the molecule. For the this compound-DNA adduct, NOE data established the S-stereoisomer at C11 and the orientation within the DNA groove.[6]

    • Coupling Constants (J-coupling): The measurement of the coupling constant between H11 and H11a protons (found to be ~10 Hz) was instrumental in confirming the stereochemical relationship at these centers.[6]

Mass Spectrometry (MS)

MS is used to determine the molecular weight and elemental composition of a molecule.

  • Objective: To confirm the molecular formula and aid in distinguishing between possible isomeric structures.[1]

  • Methodology:

    • Ionization: A sample of this compound is ionized using a suitable technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

    • Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio in a mass analyzer (e.g., Time-of-Flight, Quadrupole, or Orbitrap).

    • High-Resolution MS (HRMS): Provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula (C₁₆H₁₇N₃O₄).

    • Tandem MS (MS/MS): The molecular ion is fragmented, and the masses of the fragments are analyzed. This fragmentation pattern provides structural information that helped confirm the PBD nucleus of this compound.[1]

X-ray Crystallography

This technique provides the most definitive three-dimensional structure of a molecule in its crystalline form.

  • Objective: To unambiguously determine the bond lengths, bond angles, and, most importantly, the absolute stereochemistry of the chiral centers.

  • Methodology:

    • Crystallization: A high-purity sample of this compound (or a stable derivative) is crystallized from a suitable solvent system to obtain single crystals of sufficient quality. This is often the most challenging step.

    • X-ray Diffraction: The crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The crystal diffracts the X-rays in a specific pattern based on its internal atomic arrangement.

    • Data Collection and Processing: The intensities and positions of the diffracted spots are collected.

    • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the molecule. From this map, the positions of all non-hydrogen atoms are determined. The absolute configuration is typically determined using anomalous dispersion effects (Flack parameter).[10]

Anthramycin_MoA This compound This compound (with C11-OH) DNA DNA Double Helix (Minor Groove) This compound->DNA Binds to Minor Groove Imine Electrophilic Imine (at C11) This compound->Imine Dehydration (-H2O) Guanine Guanine Base (C2-NH2 group) DNA->Guanine Contains Adduct Covalent this compound-DNA Adduct Guanine->Adduct Imine->Guanine Covalent Bonding Inhibition Inhibition of DNA/RNA Polymerases Adduct->Inhibition Blocks Enzyme Procession Cytotoxicity Cell Cytotoxicity Inhibition->Cytotoxicity

References

Anthramycin Structure-Activity Relationship Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of anthramycin and its analogs. This compound is a potent pyrrolobenzodiazepine (PBD) antitumor antibiotic that exerts its cytotoxic effects through covalent binding to the minor groove of DNA. Understanding the relationship between the chemical structure of this compound derivatives and their biological activity is crucial for the rational design of novel and more effective anticancer agents with improved therapeutic indices.

Core Structure and Mechanism of Action

This compound belongs to the pyrrolobenzodiazepine (PBD) family, characterized by a tricyclic system consisting of an aromatic A-ring, a diazepine (B8756704) B-ring, and a pyrrolidine (B122466) C-ring. The antitumor activity of PBDs stems from their ability to form a covalent adduct with the C2-amino group of guanine (B1146940) bases in the DNA minor groove. This interaction inhibits critical cellular processes such as DNA replication and transcription, ultimately leading to cell death.

The key structural feature responsible for this reactivity is the carbinolamine or its dehydrated form, an imine, at the N10-C11 position. This electrophilic center facilitates the covalent bond formation with the nucleophilic guanine base.

Quantitative Structure-Activity Relationship (SAR) Data

The biological activity of this compound and its analogs is highly dependent on their chemical structure. Modifications to the A, B, and C rings, as well as the side chain, can significantly impact DNA binding affinity and cytotoxicity. The following tables summarize key quantitative data from various SAR studies on PBD analogs, which provide valuable insights into the structural requirements for potent antitumor activity.

Table 1: In Vitro Cytotoxicity (IC50) of C2-Aryl Pyrrolobenzodiazepine Monomers

CompoundC2-SubstituentCell LineIC50 (nM)Reference
1 PhenylHCT-11615.0Antonow et al., 2010
2 4-MethoxyphenylHCT-11610.0Antonow et al., 2010
3 4-NitrophenylHCT-11625.0Antonow et al., 2010
4 2-NaphthylHCT-1165.0Antonow et al., 2010
5 2-QuinolinylHCT-1161.0Antonow et al., 2010
6 2-ThienylHCT-11620.0Antonow et al., 2010

A comprehensive study on 80 analogues demonstrated that C2-aryl and styryl substituents significantly enhance in vitro cytotoxicity, with the C2-quinolinyl moiety being optimal.

Table 2: DNA Binding Affinity of Pyrrolobenzodiazepine Monomers

CompoundMethodΔTm (°C)DNA Binding Affinity (Ka, M-1)Reference
This compound Thermal Denaturation15.22.5 x 106Hurley et al., 1979
Tomaymycin Thermal Denaturation12.51.1 x 106Hurley et al., 1979
Sibiromycin Thermal Denaturation18.05.0 x 106Hurley et al., 1979
PBD Monomer 1 (C2-Phenyl) Fluorescence Intercalator Displacement-1.2 x 105Antonow et al., 2010
PBD Monomer 5 (C2-Quinolinyl) Fluorescence Intercalator Displacement-8.3 x 105Antonow et al., 2010

ΔTm represents the increase in the melting temperature of DNA upon drug binding, indicating stabilization of the DNA duplex. A higher ΔTm value generally correlates with stronger DNA binding affinity.

Key Structure-Activity Relationship Insights

Based on extensive research on PBDs, including this compound, several key SAR trends have been established:

  • C-Ring Unsaturation: The presence of a C2-C3 double bond within the C-ring, as seen in this compound, contributes to a more planar structure that fits better into the DNA minor groove, enhancing binding affinity.

  • C2-Substitution: As demonstrated in Table 1, the nature of the substituent at the C2 position is a critical determinant of cytotoxicity. Aromatic and heteroaromatic groups, particularly extended polycyclic systems like quinoline, significantly increase potency. This is attributed to improved van der Waals interactions and a better fit within the minor groove.

  • A-Ring Substitution: Modifications on the aromatic A-ring can influence electronic properties and solubility. The phenolic hydroxyl group at C9 in this compound is believed to contribute to cardiotoxicity through the formation of reactive quinone species.

  • N10-C11 Electrophilicity: The electrophilicity of the imine or carbinolamine at the N10-C11 position is essential for the covalent reaction with guanine. Electron-withdrawing groups on the A-ring can enhance this reactivity.

  • PBD Dimers: Linking two PBD units through their C8 positions via a flexible tether leads to PBD dimers. These dimers are significantly more cytotoxic than their monomeric counterparts because they can form interstrand DNA cross-links.

Experimental Protocols

Detailed methodologies for key experiments cited in this compound SAR studies are provided below.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound analogs) in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

DNA Footprinting Assay (DNase I)

DNase I footprinting is used to identify the specific binding site of a molecule on a DNA sequence.

Principle: A DNA-binding compound like this compound protects the DNA region it is bound to from cleavage by DNase I. When the resulting DNA fragments are separated by gel electrophoresis, the protected region appears as a "footprint" - a gap in the ladder of DNA fragments.

Protocol:

  • DNA Probe Preparation: Prepare a DNA fragment of interest (typically 100-400 bp) and label one end with a radioactive isotope (e.g., 32P) or a fluorescent dye.

  • Binding Reaction: Incubate the end-labeled DNA probe with varying concentrations of the this compound analog in a suitable binding buffer.

  • DNase I Digestion: Add a predetermined, limiting amount of DNase I to the reaction mixture and incubate for a short period to achieve partial DNA cleavage.

  • Reaction Termination: Stop the digestion by adding a stop solution (e.g., containing EDTA).

  • DNA Purification: Purify the DNA fragments by phenol-chloroform extraction and ethanol (B145695) precipitation.

  • Gel Electrophoresis: Separate the DNA fragments on a high-resolution denaturing polyacrylamide gel.

  • Visualization: Visualize the DNA fragments by autoradiography (for radioactive labels) or fluorescence imaging. The protected region will appear as a blank space (the footprint) on the gel.

DNA Thermal Denaturation Assay

This assay measures the increase in the melting temperature (Tm) of DNA upon ligand binding, which is an indicator of the ligand's ability to stabilize the DNA double helix.

Principle: The Tm is the temperature at which half of the double-stranded DNA has dissociated into single strands. This process is accompanied by an increase in UV absorbance (hyperchromicity). A DNA-binding agent will increase the Tm.

Protocol:

  • Sample Preparation: Prepare solutions of double-stranded DNA (e.g., calf thymus DNA) in a suitable buffer. Prepare a parallel set of DNA solutions containing the this compound analog at a specific concentration.

  • Thermal Denaturation: Place the samples in a spectrophotometer equipped with a temperature-controlled cuvette holder. Gradually increase the temperature (e.g., 1°C/minute) from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C).

  • Absorbance Monitoring: Continuously monitor the absorbance of the samples at 260 nm as a function of temperature.

  • Data Analysis: Plot the absorbance versus temperature to obtain a melting curve. The Tm is the temperature at the midpoint of the transition. Calculate the ΔTm as the difference between the Tm of the DNA with the compound and the Tm of the DNA alone.

Signaling Pathways and Experimental Workflows

This compound's primary mechanism of action, DNA damage, triggers a cascade of cellular signaling events, ultimately leading to apoptosis or cell cycle arrest.

This compound-Induced Apoptosis Pathway

The covalent binding of this compound to DNA induces DNA lesions, which are recognized by the cell's DNA damage response (DDR) machinery. This can activate the intrinsic apoptotic pathway.

Anthramycin_Apoptosis_Pathway This compound This compound DNA Nuclear DNA This compound->DNA Covalent Binding (Minor Groove) DNA_Adduct This compound-DNA Adduct DNA->DNA_Adduct DDR DNA Damage Response (ATM/ATR, p53) DNA_Adduct->DDR Recognition Bax Bax/Bak Activation DDR->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis SAR_Workflow Synthesis Analog Synthesis & Purification Structure Structural Characterization (NMR, MS, X-ray) Synthesis->Structure DNA_Binding DNA Binding Assays (Thermal Denaturation, Footprinting) Synthesis->DNA_Binding Cytotoxicity In Vitro Cytotoxicity Assays (e.g., MTT Assay) DNA_Binding->Cytotoxicity Mechanism Mechanism of Action Studies (Cell Cycle, Apoptosis) Cytotoxicity->Mechanism In_Vivo In Vivo Efficacy Studies (Xenograft Models) Mechanism->In_Vivo SAR_Analysis SAR Analysis & Lead Optimization In_Vivo->SAR_Analysis SAR_Analysis->Synthesis Iterative Design SAR_Logic Structure Chemical Structure (A, B, C-ring modifications, side chain) Properties Physicochemical Properties (Shape, Electronics, Solubility) Structure->Properties DNA_Binding DNA Binding Affinity & Sequence Selectivity Properties->DNA_Binding Cytotoxicity In Vitro & In Vivo Cytotoxicity DNA_Binding->Cytotoxicity

The Architectural Blueprint of Nature's Warheads: An In-depth Technical Guide to Pyrrolobenzodiazepine (PBD) Core Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrolobenzodiazepines (PBDs) are a class of sequence-selective DNA-alkylating agents produced by various actinomycetes, possessing potent antitumor properties that have made them a focal point in cancer research and antibody-drug conjugate (ADC) development.[1][2] Their complex tricyclic core structure is assembled through a sophisticated biosynthetic machinery encoded within dedicated biosynthetic gene clusters (BGCs). Understanding this pathway is paramount for harnessing synthetic biology to produce novel PBD analogues with improved therapeutic indices. This technical guide provides a detailed examination of the enzymatic steps, precursor molecules, and genetic organization underlying the biosynthesis of the PBD core, supplemented with experimental methodologies and quantitative data to aid researchers in the field.

Overview of the PBD Core Biosynthetic Pathway

The assembly of the pyrrolobenzodiazepine scaffold is a convergent process, integrating building blocks derived from distinct primary metabolic routes. The core is constructed from two primary moieties: an anthranilate derivative (forming the A-ring and part of the diazepine (B8756704) B-ring) and a 4-alkyl-L-proline derivative (forming the pyrrolidine (B122466) C-ring).[2][3] These precursors are synthesized via separate pathways and are ultimately joined together, likely through the action of a Non-Ribosomal Peptide Synthetase (NRPS) machinery.[4]

The key precursor molecules feeding into the pathway are:

  • Chorismate: The final product of the shikimate pathway, serving as a critical branch-point metabolite for the synthesis of the anthranilate moiety in some PBDs like tomaymycin.[5][6]

  • L-Tryptophan: Serves as the precursor to the anthranilate moiety in other PBDs, such as sibiromycin (B87660) and anthramycin, via the kynurenine (B1673888) pathway.[3][7]

  • L-Tyrosine: The amino acid precursor for the unique 4-alkyl-L-proline derivative that forms the pyrrolidine C-ring.[7]

  • L-Methionine: Acts as a methyl donor for modifications, such as the methylation of anthranilate precursors.[7]

The overall biosynthetic logic involves the synthesis of these two key building blocks followed by their condensation and subsequent cyclization to form the characteristic tricyclic PBD core.

PBD_Biosynthesis_Overview cluster_precursors Primary Metabolism Precursors cluster_pathways Precursor Biosynthesis Chorismate Chorismate Anthranilate_Pathway Anthranilate Moiety Biosynthesis Chorismate->Anthranilate_Pathway L_Tryptophan L_Tryptophan L_Tryptophan->Anthranilate_Pathway L_Tyrosine L_Tyrosine Proline_Pathway Pyrrolidine Moiety Biosynthesis L_Tyrosine->Proline_Pathway Assembly NRPS-Mediated Assembly & Cyclization Anthranilate_Pathway->Assembly Anthranilate Derivative Proline_Pathway->Assembly Proline Derivative PBD_Core PBD Core Structure Assembly->PBD_Core

Caption: Convergent biosynthesis of the PBD core from primary metabolite precursors.

Biosynthesis of the Anthranilate Moiety (A-Ring)

Nature has evolved two distinct strategies to synthesize the anthranilate portion of the PBD scaffold, a key factor contributing to the structural diversity of this natural product family.

The Chorismate/Anthranilate Pathway

In the biosynthesis of PBDs like tomaymycin, the anthranilate moiety is derived directly from chorismate.[5] The biosynthetic gene cluster contains homologues of enzymes involved in the primary metabolic shikimate and chorismate-to-anthranilate conversion.[5] Key enzymes include a 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) synthase to increase the pool of chorismate, and anthranilate synthases (e.g., TomD and TomP in tomaymycin) that catalyze the conversion of chorismate to anthranilic acid.[5] This pathway involves the transfer of an amino group from glutamine to chorismate.[8]

The Kynurenine Pathway

For PBDs such as this compound and sibiromycin, the pathway begins with L-tryptophan.[7] Tryptophan is converted to kynurenine, which then undergoes a series of tailoring reactions. For example, in sibiromycin biosynthesis, kynurenine is hydroxylated and methylated to yield 3-hydroxy-4-methylanthranilic acid.[7] This pathway highlights the role of tailoring enzymes in decorating the PBD core, which is crucial for their biological activity.

Anthranilate_Pathway Alternative Pathways for Anthranilate Moiety Synthesis cluster_kyn Kynurenine Pathway (e.g., Sibiromycin) cluster_cho Chorismate Pathway (e.g., Tomaymycin) Tryp L-Tryptophan Kyn Kynurenine Tryp->Kyn Tryptophan Dioxygenase Mod_Kyn Hydroxylated, Methylated Kynurenine Intermediate Kyn->Mod_Kyn Hydroxylase, Methyltransferase HMA 3-Hydroxy-4-methyl- anthranilic acid Mod_Kyn->HMA PBD_A_Ring Incorporation into PBD A-Ring HMA->PBD_A_Ring Shik Shikimate Pathway Chor Chorismate Shik->Chor Multiple Steps Anth Anthranilic Acid Chor->Anth Anthranilate Synthase (e.g., TomD/P) Anth->PBD_A_Ring

Caption: Two distinct enzymatic routes for the biosynthesis of the PBD anthranilate moiety.

Biosynthesis of the Pyrrolidine Moiety (C-Ring)

The pyrrolidine portion of the PBD core originates from L-tyrosine. This pathway is notably shared with the biosynthesis of the antibiotic lincomycin (B1675468), and studies on lincomycin have provided foundational insights into PBD biosynthesis.[7] The transformation of L-tyrosine involves a series of enzymatic steps including hydroxylation, aromatic ring cleavage, and cyclization to form a 4-alkyl-L-proline derivative.

Key steps and intermediates include:

  • Hydroxylation of L-Tyrosine: The pathway is initiated by a tyrosine hydroxylase (e.g., SibU, TomI).

  • Extradiol Dioxygenase Activity: An extradiol dioxygenase (e.g., SibV, TomH) cleaves the aromatic ring of the dihydroxyphenylalanine intermediate.

  • Cyclization and Reduction: Subsequent enzymatic steps lead to the formation of intermediates such as 4-propylidene-3,4-dihydropyrrole-2-carboxylic acid, which is a known precursor in lincomycin biosynthesis.[7]

Pyrrolidine_Pathway Biosynthesis of the Pyrrolidine Moiety from L-Tyrosine Tyr L-Tyrosine DOPA L-DOPA Tyr->DOPA Tyrosine Hydroxylase (e.g., SibU, TomI) RingCleaved Ring-Cleaved Intermediate DOPA->RingCleaved Extradiol Dioxygenase (e.g., SibV, TomH) CyclizedInt Cyclized Pyrrole Intermediate RingCleaved->CyclizedInt Multiple Enzymatic Steps ProlineDeriv 4-Alkyl-L-proline Derivative CyclizedInt->ProlineDeriv

Caption: The multi-step enzymatic conversion of L-tyrosine to the PBD C-ring precursor.

Final Assembly by Non-Ribosomal Peptide Synthetase (NRPS)

The final steps of PBD core formation—the condensation of the anthranilate and proline moieties and subsequent cyclization—are carried out by a Non-Ribosomal Peptide Synthetase (NRPS). NRPSs are large, modular enzymes that act as assembly lines for peptide synthesis.[9] A typical NRPS module contains domains for substrate recognition and activation (Adenylation domain), covalent tethering (Thiolation or Peptidyl Carrier Protein domain), and peptide bond formation (Condensation domain).[4][9]

In PBD biosynthesis, a multi-domain NRPS is responsible for:

  • Activating the anthranilate derivative and the proline derivative as aminoacyl-adenylates.

  • Tethering these activated precursors to the enzyme via a phosphopantetheinyl arm on the Thiolation (T) domains.

  • Catalyzing the peptide bond formation between the two precursors.

  • Releasing the final product, likely involving a Thioesterase (TE) domain that facilitates the final cyclization to form the diazepine ring.

Quantitative Data

Obtaining detailed kinetic data for every enzyme in a biosynthetic pathway is a significant challenge. Many enzymes are difficult to express and purify in active forms, and intermediates can be unstable. While comprehensive data is sparse in the public domain, the following table summarizes known cytotoxicity data for representative PBDs, which reflects the ultimate efficacy of the biosynthetic pathway's products.

Table 1: In Vitro Cytotoxicity of Selected Pyrrolobenzodiazepines

CompoundCell LineIC₅₀ (Concentration)Reference
SJG-136CH1 (Ovarian)20 pM[10]
SJG-136A2780 (Ovarian)120 pM[10]
TomaymycinVariousLow nM range[11]
SibiromycinVariousLow nM range[10]
PBD MonomersVariouspM to nM range[11][12]

Note: IC₅₀ values are highly dependent on the cell line and assay conditions (e.g., exposure time). This data illustrates the high potency of the final natural products.

Experimental Protocols

The elucidation of PBD biosynthetic pathways relies on a combination of genomics, molecular biology, and analytical chemistry. Below are generalized protocols for key experimental workflows.

Protocol: Identification of PBD Biosynthetic Gene Clusters (BGCs)

This protocol outlines a typical genome mining workflow to identify and prioritize candidate BGCs for a target molecule.

  • Genomic DNA Isolation and Sequencing:

    • Cultivate the PBD-producing actinomycete strain (e.g., Streptomyces sp.) in a suitable liquid medium until late exponential or stationary phase.

    • Harvest cells by centrifugation.

    • Isolate high-molecular-weight genomic DNA using a commercial kit or standard phenol-chloroform extraction protocols.

    • Sequence the genome using a combination of long-read (e.g., PacBio, Oxford Nanopore) and short-read (e.g., Illumina) technologies to achieve a high-quality, closed genome assembly.

  • Bioinformatic Analysis for BGC Prediction:

    • Submit the assembled genome sequence to a specialized genome mining tool, most commonly antiSMASH (antibiotics & Secondary Metabolite Analysis Shell).[13]

    • Analyze the antiSMASH output to identify putative BGCs. Look for clusters containing genes encoding a Non-Ribosomal Peptide Synthetase (NRPS) and/or a Polyketide Synthase (PKS), as well as enzymes for precursor synthesis (e.g., shikimate pathway enzymes, anthranilate synthase).[13][14]

    • Compare the predicted BGCs to known PBD clusters in databases like MIBiG (Minimum Information about a Biosynthetic Gene cluster) to identify homologous clusters.

  • Correlation of BGC with PBD Production:

    • Use PCR to confirm the presence of the candidate BGC in the producer strain and its absence in non-producing strains.

    • Perform gene knockout experiments targeting a key biosynthetic gene within the cluster (e.g., the NRPS). Inactivation of the gene should lead to the abolishment of PBD production, which can be confirmed by HPLC or LC-MS analysis of culture extracts.

BGC_Workflow A 1. Culture Producer Strain & Isolate gDNA B 2. Whole Genome Sequencing (e.g., PacBio, Illumina) A->B C 3. Genome Assembly B->C D 4. BGC Prediction (e.g., antiSMASH) C->D E 5. Identify Candidate BGCs (NRPS, Precursor Enzymes) D->E F 6. Functional Validation E->F G Gene Knockout (e.g., CRISPR-Cas9) F->G H Heterologous Expression F->H I 7. Analyze Metabolites (LC-MS) G->I H->I J PBD Production Abolished/Gained I->J

Caption: Standard experimental workflow for the identification and validation of a PBD BGC.
Protocol: Heterologous Expression of a PBD Gene Cluster

This protocol allows for the production of PBDs in a genetically tractable host, facilitating pathway engineering and characterization.[15][16]

  • Cloning the BGC:

    • Design primers to amplify the entire BGC from the native producer's genomic DNA. Due to the large size of BGCs (often >50 kb), this may require amplifying several overlapping fragments.

    • Alternatively, use a capture-based method like Transformation-Associated Recombination (TAR) in yeast or direct cloning methods (e.g., ExoCET) to clone the entire cluster into a suitable vector (e.g., a Bacterial Artificial Chromosome - BAC).[17]

  • Choosing and Preparing the Host:

    • Select a suitable heterologous host. Streptomyces coelicolor or Streptomyces albus are common choices as they are genetically manipulable and often possess the necessary precursor pools and cofactors.[16]

    • Prepare competent cells of the host strain for transformation (e.g., protoplasts for conjugation).

  • Introducing the BGC into the Host:

    • Introduce the vector containing the BGC into the chosen host via conjugation (e.g., from an E. coli donor strain) or direct transformation.

    • Select for successful transformants using antibiotic resistance markers present on the vector.

  • Cultivation and Analysis:

    • Cultivate the engineered host strain under various media conditions to induce expression of the BGC.

    • Extract secondary metabolites from the culture supernatant and mycelium using an organic solvent (e.g., ethyl acetate).

    • Analyze the extracts by HPLC and LC-MS, comparing the metabolic profile to that of the wild-type host and the original PBD producer to confirm the production of the target PBDs.[18]

Protocol: In Vitro Enzyme Assay (General for Hydroxylase/Dioxygenase)

This protocol provides a general framework for characterizing enzymes like the tyrosine hydroxylases (e.g., SibU) or dioxygenases (e.g., TomH) from the PBD pathway.

  • Enzyme Expression and Purification:

    • Clone the gene for the target enzyme into an E. coli expression vector (e.g., pET series) with an affinity tag (e.g., His₆-tag).

    • Transform the plasmid into an expression host like E. coli BL21(DE3).

    • Induce protein expression with IPTG at a low temperature (e.g., 16-20°C) to improve protein solubility.

    • Harvest cells, lyse them (e.g., by sonication), and purify the target protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA resin).

  • Enzyme Activity Assay:

    • Prepare a reaction mixture in a suitable buffer (e.g., Tris-HCl or phosphate (B84403) buffer at optimal pH).

    • The mixture should contain the purified enzyme, the substrate (e.g., L-tyrosine for a hydroxylase), and any required cofactors (e.g., O₂, NADH/NADPH, FAD, Fe²⁺).[19]

    • Initiate the reaction by adding the enzyme or substrate.

    • Incubate at an optimal temperature (e.g., 30°C) for a defined period.

    • Quench the reaction (e.g., by adding acid or an organic solvent like methanol).

  • Product Detection and Quantification:

    • Analyze the reaction mixture using reverse-phase HPLC.

    • Monitor the reaction at a specific wavelength corresponding to the substrate or product.

    • Identify the product peak by comparing its retention time to an authentic standard.

    • Quantify the amount of product formed by integrating the peak area and comparing it to a standard curve. This data can be used to determine enzyme kinetic parameters like Kₘ and Vₘₐₓ.

Conclusion and Future Outlook

The biosynthesis of the pyrrolobenzodiazepine core is a masterclass in metabolic engineering, showcasing how microorganisms combine and modify precursors from primary metabolism to generate potent, structurally complex bioactive molecules. Elucidation of these pathways, driven by advances in genomics and synthetic biology, has not only deepened our fundamental understanding of natural product biosynthesis but also opened the door to combinatorial biosynthesis and mutasynthesis approaches.[1] By swapping enzymes, modifying substrate specificities of NRPS domains, or introducing novel tailoring enzymes, it is now feasible to generate libraries of new PBD analogues. This will undoubtedly accelerate the development of next-generation ADCs and other targeted therapies with enhanced efficacy and reduced toxicity, continuing the legacy of these remarkable natural products in the fight against cancer.

References

The Unfolding Helix: A Technical Guide to the Biological Properties of Anthramycin and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anthramycin, a member of the pyrrolo[2,1-c][1][2]benzodiazepine (PBD) family of natural products, represents a class of potent antitumor agents with a unique mechanism of action. This technical guide provides an in-depth exploration of the biological properties of this compound and its synthetic analogs, focusing on their molecular interactions, cellular consequences, and therapeutic potential. Through a detailed examination of their DNA binding and alkylating properties, structure-activity relationships, and the cellular pathways they modulate, this document serves as a comprehensive resource for researchers in oncology and drug development. The guide includes detailed experimental protocols for key assays, quantitative data on the biological activity of various analogs, and visualizations of relevant biological pathways and experimental workflows.

Introduction: The Pyrrolobenzodiazepine Scaffold

First isolated from Streptomyces refuineus, this compound is the archetypal member of the PBDs, a group of sequence-selective DNA-interactive agents.[3] The core tricyclic structure of PBDs, consisting of an aromatic A-ring, a diazepine (B8756704) B-ring, and a pyrrolidine (B122466) C-ring, provides a unique three-dimensional shape that allows for a snug fit within the minor groove of DNA.[3] While this compound itself demonstrated antitumor activity, its clinical development was hampered by dose-limiting cardiotoxicity.[3] This has spurred decades of research into the synthesis and evaluation of PBD analogs with improved therapeutic indices, leading to the development of PBD dimers and their use as highly potent payloads in antibody-drug conjugates (ADCs).

Mechanism of Action: A Covalent Embrace with DNA

The primary mechanism of action of this compound and its analogs is their ability to form a covalent adduct with DNA. This process involves a sequence-selective binding event in the minor groove, followed by the formation of an aminal linkage between the C11 position of the PBD and the exocyclic C2-amino group of a guanine (B1146940) base.[3]

This covalent binding has several profound biological consequences:

  • Inhibition of DNA Replication and Transcription: The presence of the bulky PBD adduct in the minor groove physically obstructs the passage of DNA and RNA polymerases, leading to a halt in DNA replication and transcription.

  • Induction of DNA Strand Breaks: The distortion of the DNA helix and the stalling of replication forks can lead to the formation of DNA strand breaks.

  • Cell Cycle Arrest: The cellular DNA damage response (DDR) is activated, leading to cell cycle arrest, typically in the G2/M phase, to allow for DNA repair.

  • Apoptosis: If the DNA damage is too extensive to be repaired, the cell is directed towards programmed cell death, or apoptosis.

PBD dimers, which consist of two PBD units linked by a flexible tether, are significantly more cytotoxic than their monomeric counterparts. This is due to their ability to form interstrand cross-links within the DNA minor groove, a type of lesion that is particularly difficult for the cell to repair.[3]

Structure-Activity Relationships: Tuning for Potency and Selectivity

The biological activity of PBDs can be significantly modulated by structural modifications to the PBD core. Key structure-activity relationships (SAR) have been established through the synthesis and evaluation of numerous analogs:

  • The N10-C11 Imine: This electrophilic center is essential for the covalent reaction with guanine. Saturation of this bond to an amine or amide abrogates DNA binding and cytotoxicity.

  • C2-Substituents: The nature of the substituent at the C2 position can influence DNA binding affinity and cytotoxicity. Aromatic and heteroaromatic substituents at this position have been shown to enhance biological activity.

  • The Linker in PBD Dimers: The length and flexibility of the linker connecting the two PBD units in a dimer are critical for efficient DNA interstrand cross-linking. A propyl or pentyl linker has been found to be optimal for targeting specific DNA sequences.

  • A-Ring Substitution: Modifications to the aromatic A-ring can affect the electronic properties of the molecule and its interaction with the DNA minor groove.

Quantitative Biological Data of this compound and Analogs

The following tables summarize the in vitro cytotoxicity and in vivo efficacy of selected this compound analogs and PBD dimers.

Table 1: In Vitro Cytotoxicity of PBD Monomers and Dimers

CompoundCell LineIC50/GI50Reference
PBD Monomers
This compound Analog (S)-enantiomerMV-4-110.4 µM (IC50)[4]
This compound Analog (R)-enantiomerMV-4-11>10 µM (IC50)[4]
PBD Dimers
SG2057Mean of 60 cell lines212 pM (GI50)[5]
SG3199Mean of a panel of cell lines151.5 pM (GI50)[6]

Table 2: In Vivo Antitumor Efficacy of PBD Dimers in Xenograft Models

CompoundTumor ModelDosing ScheduleOutcomeReference
SG2057LOX-IMVI (Melanoma)Single i.v. doseCures[5]
SG2057SKOV-3 (Ovarian)0.02-0.04 mg/kg, i.v., q4dx3Dose-dependent activity, including regressions[7]
SG2057HL-60 (Leukemia)Repeat dose schedulesDose-dependent activity, including regressions[5]
SG2285LOX-IMVI (Melanoma)3 mg/kg, single i.v. dose7/7 tumor-free survivors[8]
Anti-LGR5-SG3199 ADCSKNAS (Neuroblastoma)0.1 and 0.3 mg/kg, i.v., once weekly for 5 dosesComplete tumor growth inhibition[9]

Key Biological Pathways and Experimental Workflows

DNA Damage Response Pathway

The covalent modification of DNA by this compound and its analogs triggers a complex signaling cascade known as the DNA Damage Response (DDR). This pathway is orchestrated by the master kinases ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related), which phosphorylate a multitude of downstream targets to initiate cell cycle arrest, DNA repair, and, if necessary, apoptosis.

DNA_Damage_Response cluster_damage DNA Damage cluster_sensing Damage Sensing & Signaling cluster_outcomes Cellular Outcomes Anthramycin_Analog This compound / Analog DNA_Adduct DNA Adduct / Cross-link Anthramycin_Analog->DNA_Adduct Covalent Binding ATM ATM DNA_Adduct->ATM Activates ATR ATR DNA_Adduct->ATR Activates p53 p53 ATM->p53 Phosphorylates / Activates JNK JNK ATM->JNK Activates ATR->p53 Phosphorylates / Activates Cell_Cycle_Arrest G2/M Cell Cycle Arrest p53->Cell_Cycle_Arrest DNA_Repair DNA Repair Pathways (BER, HR) p53->DNA_Repair Apoptosis Apoptosis p53->Apoptosis JNK->Apoptosis Caspases Caspase Cascade Apoptosis->Caspases

DNA Damage Response Pathway for this compound and its Analogs.
Preclinical Development Workflow

The preclinical development of a novel this compound analog or PBD-based therapeutic involves a multi-stage process of evaluation, from initial synthesis to in vivo efficacy and safety studies.

Preclinical_Workflow cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Analog Synthesis & Purification DNA_Binding DNA Binding Assays (CD, Tm) Synthesis->DNA_Binding Characterize Cytotoxicity Cytotoxicity Assays (SRB, IC50) DNA_Binding->Cytotoxicity Screen Mechanism Mechanism of Action (Comet, Cell Cycle) Cytotoxicity->Mechanism Investigate Lead Xenograft Xenograft Efficacy Models Mechanism->Xenograft Test Efficacy Toxicity Toxicology Studies (MTD) Xenograft->Toxicity Assess Safety PK_PD Pharmacokinetics & Pharmacodynamics Toxicity->PK_PD Determine Profile

Preclinical Development Workflow for this compound Analogs.

Detailed Experimental Protocols

In Vitro Cytotoxicity: Sulforhodamine B (SRB) Assay

This protocol details a method for determining the cytotoxicity of this compound analogs against adherent cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom microtiter plates

  • This compound analog stock solution (e.g., in DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of the this compound analog in complete medium. Replace the medium in the wells with 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 72-96 hours) at 37°C in a 5% CO₂ incubator.

  • Cell Fixation: Gently remove the medium. Add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

  • Washing: Carefully wash the plates five times with 1% acetic acid to remove excess TCA and unbound dye. Allow the plates to air dry completely.

  • Staining: Add 50 µL of 0.4% SRB solution to each well. Incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry.

  • Solubilization: Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Shake the plates on a plate shaker for 5-10 minutes.

  • Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Data Analysis: Subtract the average OD of the no-cell control wells from all other OD values. Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition versus the log of the drug concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

DNA Damage Assessment: Alkaline Comet Assay

This protocol outlines a method to detect DNA single- and double-strand breaks induced by this compound analogs in individual cells.

Materials:

  • Cells treated with the this compound analog and control cells

  • Comet slides or pre-coated microscope slides

  • Low melting point agarose (B213101) (LMA), 1% (w/v) in PBS

  • Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)

  • Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13)

  • Neutralization buffer (e.g., 0.4 M Tris, pH 7.5)

  • DNA staining solution (e.g., SYBR Green I or propidium (B1200493) iodide)

  • Fluorescence microscope with appropriate filters

  • Comet scoring software

Procedure:

  • Cell Preparation: Harvest treated and control cells and resuspend in ice-cold PBS at a concentration of ~1 x 10⁵ cells/mL.

  • Embedding Cells in Agarose: Mix 10 µL of the cell suspension with 90 µL of molten LMA (at 37°C). Immediately pipette 75 µL of the cell/agarose mixture onto a comet slide. Gently spread the mixture over the sample area and allow it to solidify at 4°C for 10-15 minutes.

  • Cell Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4°C in the dark. This step removes cell membranes and cytoplasm, leaving behind nucleoids.

  • DNA Unwinding: Gently remove the slides from the lysis solution and place them in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer. Let the DNA unwind for 20-40 minutes at 4°C in the dark.

  • Electrophoresis: Perform electrophoresis at a low voltage (e.g., ~1 V/cm) for 20-30 minutes at 4°C. The current should be approximately 300 mA.

  • Neutralization: Carefully remove the slides from the electrophoresis tank and immerse them in neutralization buffer for 5-10 minutes. Repeat this step twice with fresh buffer.

  • Staining: Drain the slides and add a small volume of DNA staining solution to each agarose gel. Incubate for 5-10 minutes in the dark.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. Damaged DNA will have migrated from the nucleus, forming a "comet tail." Capture images and analyze them using comet scoring software to quantify the extent of DNA damage (e.g., % DNA in the tail, tail moment).

DNA Binding Analysis: Thermal Denaturation (Tm) Assay

This protocol describes a method to assess the binding of an this compound analog to DNA by measuring the increase in the DNA melting temperature (Tm).

Materials:

  • Calf thymus DNA or a specific oligonucleotide duplex

  • Buffer (e.g., 10 mM sodium phosphate, 1 mM EDTA, pH 7.0)

  • This compound analog solution

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder (peltier)

Procedure:

  • Sample Preparation: Prepare solutions of DNA in the buffer at a fixed concentration (e.g., 20-50 µM). Prepare a series of samples with a constant DNA concentration and increasing concentrations of the this compound analog. Include a control sample with DNA only.

  • Spectrophotometer Setup: Set the spectrophotometer to monitor the absorbance at 260 nm. Program the instrument to increase the temperature of the cuvette holder at a controlled rate (e.g., 0.5-1°C per minute) from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C), recording the absorbance at each temperature increment.

  • Data Acquisition: Place the cuvette containing the sample in the holder and allow it to equilibrate at the starting temperature. Start the temperature ramp and record the absorbance at 260 nm as a function of temperature.

  • Data Analysis: Plot the absorbance at 260 nm versus temperature to obtain a DNA melting curve. The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured, and it corresponds to the midpoint of the transition in the melting curve. This can be determined from the peak of the first derivative of the melting curve.

  • Determine ΔTm: Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the DNA-only control from the Tm of the DNA-drug complex. A positive ΔTm indicates that the analog binds to and stabilizes the DNA duplex. Plot ΔTm versus the drug concentration to assess the binding affinity.

Conclusion

This compound and its analogs, particularly the PBD dimers, remain a fascinating and clinically relevant class of antitumor agents. Their unique mechanism of covalent DNA minor groove alkylation and the potent cytotoxicity of the resulting lesions have made them valuable tools in cancer research and promising payloads for targeted therapies like ADCs. A thorough understanding of their biological properties, including their structure-activity relationships and the cellular responses they elicit, is crucial for the rational design of new PBD-based therapeutics with improved efficacy and safety profiles. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the potential of this remarkable class of compounds in the fight against cancer.

References

Methodological & Application

Total Synthesis of Anthramycin: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthramycin is a potent antitumor antibiotic belonging to the pyrrolo[2,1-c][1][2]benzodiazepine (PBD) class of natural products. First isolated from Streptomyces refuineus var. thermotolerans, its mechanism of action involves the sequence-selective binding to the minor groove of DNA, leading to the inhibition of DNA and RNA synthesis and ultimately cell death.[3][4] Its unique structure and significant biological activity have made it a compelling target for total synthesis, providing a platform for the development of novel anticancer agents. This document outlines the seminal total synthesis methodology developed by Leimgruber and Batcho, providing detailed protocols for key transformations and a summary of the overall synthetic strategy.

Mechanism of Action: DNA Alkylation

This compound exerts its cytotoxic effects by forming a covalent adduct with guanine (B1146940) bases in the minor groove of DNA. This process is initiated by the molecule fitting snugly into the minor groove, followed by a nucleophilic attack from the exocyclic N2-amino group of a guanine residue on the electrophilic C11 position of the PBD core. This covalent linkage effectively cross-links the DNA, interfering with replication and transcription processes, which ultimately leads to apoptosis.

Total Synthesis Methodology: The Leimgruber-Batcho Approach

The first total synthesis of this compound was achieved by Leimgruber and Batcho in 1968, a landmark achievement in natural product synthesis.[1][5] The strategy hinges on the construction of the key pyrrolobenzodiazepine core through a novel indole (B1671886) synthesis method, now famously known as the Leimgruber-Batcho indole synthesis. The overall synthetic approach is convergent, involving the preparation of a substituted indole precursor followed by the elaboration of the diazepine (B8756704) ring and the side chain.

Key Stages of the Leimgruber-Batcho Synthesis of this compound
StageKey TransformationStarting MaterialsKey ReagentsProduct
1 Leimgruber-Batcho Indole Synthesis3-Hydroxy-4-methyl-2-nitrotolueneN,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA), Pyrrolidine (B122466)5-Hydroxy-6-methyl-1H-indole
2 Side Chain Introduction5-Hydroxy-6-methyl-1H-indoleAcrylamide (B121943)3-(5-Hydroxy-6-methyl-1H-indol-3-yl)propanamide
3 Pyrrolidine Ring Formation3-(5-Hydroxy-6-methyl-1H-indol-3-yl)propanamideN-Bromosuccinimide, Sodium methoxideDihydropyrroloindole intermediate
4 Diazepine Ring Formation & Final StepsDihydropyrroloindole intermediatePhosgene, AmmoniaThis compound

Experimental Protocols

The following protocols are representative of the key transformations in the total synthesis of this compound based on the Leimgruber-Batcho methodology and related procedures.

Protocol 1: Leimgruber-Batcho Indole Synthesis of 5-Hydroxy-6-methyl-1H-indole

This protocol describes the formation of the indole nucleus, a critical step in the synthesis.

Materials:

Procedure:

  • A solution of 3-hydroxy-4-methyl-2-nitrotoluene in a mixture of DMF and pyrrolidine is heated with N,N-dimethylformamide dimethyl acetal (DMF-DMA). The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is concentrated under reduced pressure to remove the solvent.

  • The resulting crude enamine is dissolved in methanol.

  • Raney nickel is added to the solution, followed by the careful addition of hydrazine hydrate.

  • The reaction mixture is stirred at room temperature until the reduction of the nitro group and subsequent cyclization are complete (monitored by TLC).

  • The catalyst is removed by filtration through a pad of Celite.

  • The filtrate is concentrated, and the residue is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 5-hydroxy-6-methyl-1H-indole.

Protocol 2: Formation of the Pyrrolobenzodiazepine Core

This protocol outlines the construction of the tricyclic PBD core from the synthesized indole.

Materials:

  • 5-Hydroxy-6-methyl-1H-indole

  • Appropriate reagents for the introduction of the propanamide side chain and subsequent cyclization (e.g., acrylamide, NBS, NaOMe, phosgene, ammonia)

  • Anhydrous solvents (e.g., THF, Dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

Note: The original communication by Leimgruber and Batcho does not provide a detailed step-by-step procedure for this transformation. The following is a generalized representation based on established PBD synthesis methodologies.

  • Side Chain Installation: The indole derivative is reacted with a suitable three-carbon electrophile to install the side chain at the C3 position. For this compound, this would be an equivalent of an acrylamide moiety.

  • Pyrrolidine Ring Formation: The resulting intermediate undergoes an intramolecular cyclization to form the pyrrolidine ring. This can be achieved through various methods, often involving halogenation of the indole nitrogen followed by nucleophilic attack from the side chain.

  • Diazepine Ring Closure: The final seven-membered diazepine ring is constructed. This typically involves the formation of an amide bond and subsequent cyclization. In the context of the original synthesis, this would likely involve activation of the carboxylic acid (or a derivative) and reaction with the aniline (B41778) nitrogen, followed by cyclization to form the lactam of the diazepine ring.

  • Final Functional Group Manipulations: Any remaining functional group transformations are carried out to yield the final natural product, this compound. This may include the introduction of the C11 carbinolamine functionality.

  • Purification of the final compound is typically achieved by chromatography.

Visualizing the Synthetic Workflow

The following diagram illustrates the logical flow of the total synthesis of this compound.

Anthramycin_Total_Synthesis A 3-Hydroxy-4-methyl- 2-nitrotoluene B Leimgruber-Batcho Indole Synthesis A->B C 5-Hydroxy-6-methyl- 1H-indole B->C D Side Chain Installation C->D E Indole with Propanamide Side Chain D->E F Pyrrolidine Ring Formation E->F G Dihydropyrroloindole Intermediate F->G H Diazepine Ring Formation G->H I This compound H->I

References

Application Notes and Protocols for the Purification of Anthramycin from Fermentation Broth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the purification of the antitumor antibiotic anthramycin from the fermentation broth of Streptomyces refuineus. The methodologies outlined below are based on established scientific literature and are intended to guide researchers in the isolation and purification of this potent pyrrolobenzodiazepine compound.

Introduction

This compound is a thermophilic actinomycete-derived antibiotic with significant antitumor properties.[1] First isolated from Streptomyces refuineus in the 1950s, it functions by inhibiting the synthesis of RNA and DNA in carcinoma cells.[1] The purification of this compound from fermentation broth is a multi-step process involving extraction, chromatographic separation, and crystallization. Due to its inherent instability, proper handling and efficient purification are critical to obtaining a highly pure and active final product.[1]

Overall Purification Workflow

The purification of this compound from the fermentation broth follows a logical progression from crude extraction to final polishing. The key stages are outlined in the workflow diagram below.

Anthramycin_Purification_Workflow Fermentation Fermentation of Streptomyces refuineus Broth_Harvest Broth Harvest & Filtration Fermentation->Broth_Harvest Solvent_Extraction Solvent Extraction (e.g., Butanol) Broth_Harvest->Solvent_Extraction Concentration Concentration of Organic Phase Solvent_Extraction->Concentration Crude_Purification Crude Purification (e.g., Precipitation) Concentration->Crude_Purification Chromatography Chromatographic Purification Crude_Purification->Chromatography Crystallization Crystallization Chromatography->Crystallization Final_Product Pure this compound Crystals Crystallization->Final_Product Purification_Logic cluster_0 Crude Processing cluster_1 Purification cluster_2 Final Product Broth Fermentation Broth Extraction Solvent Extraction Broth->Extraction Crude_Extract Crude this compound Extract Extraction->Crude_Extract Chromatography Chromatography (e.g., Countercurrent) Crude_Extract->Chromatography Purity_Check Purity Analysis (TLC/HPLC) Chromatography->Purity_Check Purity_Check->Chromatography Purity < 95% Purified_Fractions Purified this compound Purity_Check->Purified_Fractions Purity > 95% Crystallization Crystallization Purified_Fractions->Crystallization Final_Product High-Purity Crystals Crystallization->Final_Product

References

Application Notes and Protocols for the Chromatographic Isolation of Anthramycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the isolation and purification of anthramycin, a potent pyrrolobenzodiazepine (PBD) antitumor antibiotic produced by Streptomyces refuineus. The methodologies described herein are compiled from established chromatographic techniques for PBD antibiotics and related natural products, offering a comprehensive guide from crude extract to purified compound.

Introduction

This compound is a member of the pyrrolobenzodiazepine (PBD) family, a class of sequence-selective DNA-binding agents with significant antitumor properties. Its complex structure and potential for instability necessitate robust and efficient purification strategies. Chromatographic techniques are central to obtaining high-purity this compound suitable for research and preclinical development. This document outlines a multi-step purification process involving initial extraction, silica (B1680970) gel chromatography, and final polishing by preparative High-Performance Liquid Chromatography (HPLC).

Data Presentation: Chromatographic Purification of this compound

The following table summarizes the expected quantitative data for a typical multi-step purification of this compound from a fermentation broth. These values are representative and may vary based on fermentation yield and specific experimental conditions.

Purification StepStarting MaterialElution Solvents/Mobile PhaseTypical Recovery (%)Typical Purity (%)
Solvent Extraction Fermentation Broth (filtered)Ethyl Acetate (B1210297)85 - 955 - 15
Silica Gel Chromatography Crude Ethyl Acetate ExtractDichloromethane/Ethyl Acetate Gradient60 - 7540 - 60
Preparative RP-HPLC Partially Purified FractionAcetonitrile (B52724)/Water Gradient70 - 85>98

Experimental Protocols

Protocol 1: Extraction of this compound from Fermentation Broth

This protocol describes the initial extraction of this compound from the culture supernatant of Streptomyces refuineus.

Materials:

  • Filtered fermentation broth of Streptomyces refuineus

  • Ethyl acetate (HPLC grade)

  • Sodium sulfate (B86663) (anhydrous)

  • Separatory funnel (appropriate volume)

  • Rotary evaporator

Procedure:

  • Centrifuge the Streptomyces refuineus fermentation culture to pellet the mycelia.

  • Decant and collect the supernatant.

  • Transfer the supernatant to a separatory funnel.

  • Add an equal volume of ethyl acetate to the separatory funnel.

  • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

  • Allow the layers to separate completely. The organic (top) layer will contain the this compound.

  • Carefully collect the upper ethyl acetate layer.

  • Repeat the extraction of the aqueous layer with a fresh portion of ethyl acetate to maximize recovery.

  • Combine the ethyl acetate extracts.

  • Dry the combined organic extract over anhydrous sodium sulfate.

  • Filter to remove the sodium sulfate.

  • Concentrate the filtrate to dryness using a rotary evaporator at a temperature not exceeding 40°C to yield the crude extract.

Protocol 2: Silica Gel Column Chromatography for Initial Purification

This protocol provides a method for the initial purification of the crude this compound extract.

Materials:

  • Crude this compound extract

  • Silica gel (60-120 mesh)

  • Dichloromethane (DCM, HPLC grade)

  • Ethyl acetate (EtOAc, HPLC grade)

  • Glass chromatography column

  • Fraction collector or collection tubes

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Prepare a silica gel slurry in 100% DCM and pack the chromatography column.

  • Dissolve the crude extract in a minimal amount of DCM.

  • Load the dissolved sample onto the top of the silica gel bed.

  • Begin elution with 100% DCM.

  • Gradually increase the polarity of the mobile phase by creating a stepwise gradient with increasing percentages of EtOAc in DCM (e.g., 98:2, 95:5, 90:10 DCM:EtOAc).

  • Collect fractions of a suitable volume (e.g., 10-20 mL).

  • Monitor the separation by spotting fractions onto TLC plates and developing in an appropriate solvent system (e.g., 9:1 DCM:EtOAc). Visualize spots under UV light.

  • Pool the fractions containing the desired compound, identified by its characteristic Rf value on TLC.

  • Evaporate the solvent from the pooled fractions to yield the partially purified this compound.

Protocol 3: Preparative Reverse-Phase HPLC for Final Purification

This protocol details the final purification of this compound using preparative reverse-phase HPLC, based on methods for structurally similar PBD antibiotics.

Materials:

  • Partially purified this compound fraction

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • Preparative HPLC system with a UV detector

  • Preparative C18 column (e.g., Senshu Pak N5251, 20 x 250 mm, or equivalent)

  • Fraction collector

Procedure:

  • Dissolve the partially purified this compound in a minimal amount of the initial mobile phase (e.g., 30% aqueous acetonitrile).

  • Set up the preparative HPLC system with the C18 column.

  • Equilibrate the column with the starting mobile phase (e.g., 30% acetonitrile in water) at a flow rate of approximately 6 mL/min.

  • Inject the dissolved sample onto the column.

  • Elute with an isocratic mobile phase of 30% aqueous acetonitrile.

  • Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 320 nm).

  • Collect the peak corresponding to this compound using a fraction collector.

  • Analyze the purity of the collected fraction by analytical HPLC.

  • Pool the pure fractions and remove the solvent under reduced pressure (lyophilization is preferred to avoid degradation) to obtain pure this compound.

Mandatory Visualizations

Anthramycin_Isolation_Workflow Fermentation Streptomyces refuineus Fermentation Broth Extraction Solvent Extraction (Ethyl Acetate) Fermentation->Extraction Filtration Crude_Extract Crude this compound Extract Extraction->Crude_Extract Concentration Silica_Gel Silica Gel Chromatography Crude_Extract->Silica_Gel Partially_Purified Partially Purified This compound Silica_Gel->Partially_Purified Fraction Pooling Prep_HPLC Preparative RP-HPLC Partially_Purified->Prep_HPLC Pure_this compound >98% Pure This compound Prep_HPLC->Pure_this compound Fraction Pooling & Lyophilization

Caption: General workflow for the isolation and purification of this compound.

Chromatographic_Technique_Relationships Start Crude Extract from Fermentation Broth Capture Initial Capture & Bulk Impurity Removal Start->Capture Intermediate Intermediate Purification (Fractionation) Capture->Intermediate Silica Gel Chromatography Polishing Final Polishing (High Purity) Intermediate->Polishing Preparative RP-HPLC Final Purified this compound Polishing->Final

Caption: Logical flow of chromatographic techniques for this compound purification.

Probing the Secrets of DNA Structure: Anthramycin as a Molecular Tool

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive guide on utilizing anthramycin, a potent antitumor antibiotic, as a molecular probe to investigate the intricate structure of DNA. These detailed application notes and protocols provide a roadmap for employing this compound to explore DNA conformation, sequence-specific binding, and the structural changes induced by this interaction. This powerful tool offers significant potential for advancing our understanding of DNA and for the development of novel therapeutics.

This compound, a member of the pyrrolobenzodiazepine (PBD) family of antitumor antibiotics, exerts its biological activity by binding covalently to the minor groove of DNA. This interaction is not random; this compound exhibits a notable preference for guanine (B1146940) bases, particularly within 5'-Pu-G-Pu-3' sequences. This sequence-selective binding, coupled with the drug's intrinsic fluorescence and its ability to induce conformational changes in the DNA helix, makes it an invaluable probe for dissecting DNA structure and function.

Unveiling DNA-Anthramycin Interactions: A Multi-faceted Approach

The application of this compound as a molecular probe involves a suite of biophysical and biochemical techniques designed to elucidate the specifics of its interaction with DNA. These methods allow for the determination of binding affinity, sequence preference, and the precise location of the covalent adduct, as well as the resulting structural alterations to the DNA molecule.

Key experimental approaches include:

  • DNA Footprinting: Techniques such as DNase I and hydroxyl radical footprinting are employed to identify the exact binding site of this compound on a DNA strand. By protecting the bound region from enzymatic or chemical cleavage, a "footprint" is generated on a sequencing gel, revealing the precise nucleotide sequence where the drug is bound.

  • Fluorescence Spectroscopy: A significant enhancement in the fluorescence of this compound occurs upon its binding to DNA. This property can be exploited to determine the binding affinity and kinetics of the interaction. By titrating DNA with this compound and monitoring the change in fluorescence, key thermodynamic parameters of the binding event can be calculated.

  • Circular Dichroism (CD) Spectroscopy: The formation of the this compound-DNA adduct induces changes in the helical structure of the DNA. CD spectroscopy is a sensitive technique for detecting such conformational changes, providing insights into how the drug alters the global structure of the DNA molecule.

  • Gel Mobility Shift Assay (GMSA): The covalent attachment of this compound to a DNA fragment results in a change in its electrophoretic mobility. GMSA can be used to confirm the formation of the covalent adduct and to study the binding in a qualitative or semi-quantitative manner.

Quantitative Insights into this compound-DNA Binding

The affinity of this compound for different DNA sequences can be quantified to provide a deeper understanding of its binding preferences. While extensive quantitative data for a wide range of sequences is a subject of ongoing research, the available information consistently points to a higher affinity for purine-rich sequences flanking the central guanine binding site.

DNA Sequence ContextBinding Affinity (Qualitative)Notes
5'-Pu-G-Pu-3'HighPreferred binding sequence.
5'-Py-G-Pu-3' or 5'-Pu-G-Py-3'ModerateIntermediate affinity.
5'-Py-G-Py-3'LowLeast preferred binding sequence.

Note: Pu = Purine (Adenine or Guanine); Py = Pyrimidine (Cytosine or Thymine). Quantitative values such as dissociation constants (Kd) are highly dependent on the specific sequence and experimental conditions.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate their implementation in a research setting.

Protocol 1: DNase I Footprinting of this compound-DNA Binding

This protocol outlines the procedure for identifying the binding site of this compound on a specific DNA fragment.

Materials:

  • DNA fragment of interest, 5'-end-labeled with a radioactive or fluorescent tag.

  • This compound solution of known concentration.

  • DNase I (optimized concentration to be determined empirically).

  • DNase I reaction buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 5 mM CaCl₂).

  • Stop solution (e.g., 20 mM EDTA, 1% SDS, 200 mM NaCl).

  • Loading buffer for denaturing polyacrylamide gel.

Procedure:

  • Binding Reaction:

    • In separate tubes, mix the end-labeled DNA with varying concentrations of this compound. Include a control tube with no this compound.

    • Incubate the reactions at 37°C for a sufficient time to allow for covalent bond formation (e.g., 1-2 hours).

  • DNase I Digestion:

    • Add the optimized concentration of DNase I to each reaction tube.

    • Incubate at room temperature for a short period (e.g., 1-2 minutes) to achieve partial digestion.

  • Reaction Termination:

    • Stop the reaction by adding the stop solution.

  • Sample Preparation and Electrophoresis:

    • Precipitate the DNA, wash, and resuspend in loading buffer.

    • Denature the samples by heating and load onto a denaturing polyacrylamide sequencing gel.

  • Visualization:

    • After electrophoresis, visualize the DNA fragments by autoradiography or fluorescence imaging. The region where this compound is bound will be protected from DNase I cleavage, resulting in a "footprint" or a gap in the ladder of DNA fragments compared to the control lane.

Protocol 2: Fluorescence Spectroscopy to Determine this compound-DNA Binding Affinity

This protocol describes how to perform a fluorescence titration experiment to quantify the binding of this compound to DNA.

Materials:

  • This compound solution of known concentration.

  • DNA solution (e.g., a specific oligonucleotide or calf thymus DNA) of known concentration.

  • Fluorometer.

  • Quartz cuvette.

  • Buffer (e.g., 10 mM phosphate (B84403) buffer, 100 mM NaCl, pH 7.0).

Procedure:

  • Instrument Setup:

    • Set the excitation wavelength of the fluorometer to the optimal value for this compound (typically around 340 nm) and the emission wavelength to scan a range that covers its emission peak (around 430 nm).

  • Titration:

    • Place a fixed concentration of this compound in the cuvette.

    • Record the initial fluorescence spectrum.

    • Add small aliquots of the DNA solution to the cuvette, mixing thoroughly after each addition.

    • Record the fluorescence spectrum after each addition of DNA.

  • Data Analysis:

    • Plot the change in fluorescence intensity at the emission maximum as a function of the DNA concentration.

    • Fit the resulting binding curve to an appropriate binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd) or association constant (Ka).

Protocol 3: Circular Dichroism (CD) Spectroscopy of this compound-DNA Adducts

This protocol details the use of CD spectroscopy to observe conformational changes in DNA upon this compound binding.

Materials:

  • DNA solution of known concentration.

  • This compound solution of known concentration.

  • CD spectropolarimeter.

  • Quartz cuvette with a defined path length.

  • Buffer (e.g., 10 mM phosphate buffer, pH 7.0).

Procedure:

  • Sample Preparation:

    • Prepare a solution of DNA in the buffer.

    • Prepare a separate solution containing both DNA and this compound at the desired molar ratio. Allow sufficient time for the covalent reaction to occur.

  • CD Spectra Acquisition:

    • Record the CD spectrum of the buffer alone as a baseline.

    • Record the CD spectrum of the DNA solution.

    • Record the CD spectrum of the this compound-DNA solution.

  • Data Analysis:

    • Subtract the buffer baseline from the DNA and this compound-DNA spectra.

    • Compare the CD spectrum of the this compound-DNA adduct to that of the free DNA. Changes in the characteristic B-DNA spectrum (positive peak around 275 nm and negative peak around 245 nm) indicate conformational changes induced by this compound binding.

Visualizing the Workflow

To aid in the conceptualization of these experimental processes, the following diagrams illustrate the logical flow of each protocol.

DNaseI_Footprinting_Workflow start Start: Labeled DNA Fragment binding Incubate with this compound (Binding Reaction) start->binding digestion Partial Digestion with DNase I binding->digestion termination Stop Reaction (Add Stop Solution) digestion->termination electrophoresis Denaturing Polyacrylamide Gel Electrophoresis termination->electrophoresis visualization Visualize Bands (Autoradiography/Fluorescence) electrophoresis->visualization analysis Identify 'Footprint' (Protected Region) visualization->analysis end End: Binding Site Identified analysis->end

DNase I Footprinting Experimental Workflow

Fluorescence_Spectroscopy_Workflow start Start: this compound Solution initial_spectrum Record Initial Fluorescence Spectrum start->initial_spectrum titration Titrate with DNA Solution (Incremental Additions) initial_spectrum->titration spectra_acquisition Record Spectrum after each Addition titration->spectra_acquisition Repeat data_plotting Plot Fluorescence Change vs. [DNA] spectra_acquisition->data_plotting curve_fitting Fit Data to Binding Model data_plotting->curve_fitting end End: Determine Binding Affinity (Kd) curve_fitting->end

Fluorescence Spectroscopy Workflow for Binding Affinity

CD_Spectroscopy_Workflow start Start: Prepare Samples prepare_dna DNA Solution start->prepare_dna prepare_adduct This compound-DNA Adduct Solution start->prepare_adduct acquire_spectra Acquire CD Spectra prepare_dna->acquire_spectra prepare_adduct->acquire_spectra analyze_spectra Compare Spectra (DNA vs. Adduct) acquire_spectra->analyze_spectra end End: Identify Conformational Changes analyze_spectra->end

Circular Dichroism Spectroscopy Experimental Workflow

The logical relationship between this compound's properties and its application as a molecular probe is summarized below.

Anthramycin_Probe_Logic This compound This compound Properties covalent_binding Covalent Binding to Guanine in Minor Groove This compound->covalent_binding sequence_selectivity Sequence Selectivity (e.g., 5'-Pu-G-Pu-3') This compound->sequence_selectivity fluorescence Intrinsic Fluorescence (Enhanced upon Binding) This compound->fluorescence conformational_change Induces DNA Conformational Change This compound->conformational_change application Application as a Molecular Probe covalent_binding->application sequence_selectivity->application fluorescence->application conformational_change->application footprinting DNA Footprinting (Binding Site Identification) application->footprinting binding_studies Fluorescence Spectroscopy (Binding Affinity/Kinetics) application->binding_studies structural_analysis Circular Dichroism (Conformational Analysis) application->structural_analysis

Logical Framework for this compound as a DNA Probe

These application notes and protocols are intended to serve as a valuable resource for the scientific community, fostering further exploration into the fascinating world of DNA structure and its interactions with small molecules. The insights gained from such studies are crucial for the rational design of new and more effective DNA-targeted drugs.

Application Notes and Protocols for the Development of Anthramycin-Based Antibody-Drug Conjugates (ADCs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthramycin and its synthetic analogs, the pyrrolobenzodiazepines (PBDs), are a class of highly potent DNA-interactive agents. Their ability to form covalent adducts in the minor groove of DNA leads to significant cytotoxicity, making them attractive payloads for the development of antibody-drug conjugates (ADCs).[1][2] These ADCs are designed to selectively deliver the potent cytotoxic agent to tumor cells expressing a specific target antigen, thereby minimizing systemic toxicity and enhancing the therapeutic window.[3][4] This document provides detailed application notes and experimental protocols for the development and preclinical evaluation of this compound-based ADCs.

Mechanism of Action

This compound-based ADCs exert their cytotoxic effect through a multi-step process. Upon intravenous administration, the ADC circulates and binds to a specific antigen on the surface of a cancer cell.[2] The ADC-antigen complex is then internalized, typically through receptor-mediated endocytosis.[3] Inside the cell, the linker connecting the PBD payload to the antibody is cleaved in the lysosomal compartment, releasing the active drug.[5] The released PBD dimer then traffics to the nucleus and binds to the minor groove of DNA, forming covalent interstrand cross-links, primarily with guanine (B1146940) bases.[1][2] This distortion of the DNA helix stalls DNA replication forks, leading to the activation of the DNA Damage Response (DDR) pathway.[2][5] Key kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) are activated, initiating a signaling cascade that results in G2/M phase cell cycle arrest and, ultimately, apoptosis.[6][7]

Data Presentation

The in vitro cytotoxicity of this compound-based ADCs is a critical parameter for their evaluation. The following table summarizes representative IC50 values for PBD-based ADCs across various cancer cell lines.

ADC ConstructTarget AntigenCancer Cell LineIC50 (pM)Reference
A07-108-T289C-SG32495T4MDA-MB-361single-digit pM[8]
Anti-HER2-SG3249HER2SK-BR-311,000 - 48,000 (as ng/mL)[9]
Anti-HER2-SG3249HER2KPL-411,000 - 48,000 (as ng/mL)[9]
Anti-CD22-SG3249CD22BJAB100 - 1,730 (as µg/mL)[9]
Anti-CD22-SG3249CD22WSU-DLCL2100 - 1,730 (as µg/mL)[9]
Polyamide-PBD-TrastuzumabHER2Various HER2-expressing lines10 - 10,000,000[10]

Experimental Protocols

Protocol 1: Synthesis of a PBD Dimer Payload (Tesirine - SG3249)

The synthesis of PBD dimer payloads like tesirine (B3181916) is a complex, multi-step process. The following is a generalized workflow based on published synthetic routes.[1][11][12]

Materials:

  • Starting materials for the A and C rings of the PBD monomer

  • Valine-Alanine dipeptide linker

  • Maleimide-dPEG8-Acid

  • Various reagents and solvents for organic synthesis (e.g., HNO3, TFA, TIPSCl, NaClO2, DCC, HOBt, Et3N, DCM, TEMPO, TCCA, Pd(PPh3)4, pyrrolidine)

  • Purification equipment (e.g., HPLC)

Procedure:

  • Synthesis of PBD Monomers: Synthesize the two monomeric PBD units separately. This typically involves the construction of the A and C rings followed by their coupling.

  • Dimerization: Link the two PBD monomers. For tesirine, this involves linking the C8 positions of the two aromatic A-rings.

  • Linker Attachment: Attach the cleavable valine-alanine dipeptide linker to one of the reactive imine functionalities of the PBD dimer.

  • Functionalization with Maleimide (B117702): Couple the maleimide-dPEG8-acid to the dipeptide linker to introduce the antibody conjugation handle. This step requires careful control of reaction conditions to avoid impurities.[12]

  • Purification: Purify the final PBD dimer payload using high-performance liquid chromatography (HPLC) to ensure high purity.

Protocol 2: Cysteine-Based Antibody-PBD Dimer Conjugation

This protocol describes the conjugation of a PBD dimer payload to an antibody via engineered cysteine residues.[3][8]

Materials:

  • Engineered monoclonal antibody with accessible cysteine residues (e.g., ThioMab)

  • PBD dimer payload with a maleimide linker (e.g., Tesirine)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Dehydroascorbic acid (DHAA)

  • Phosphate-buffered saline (PBS)

  • Purification columns (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Reduction: Reduce the interchain disulfide bonds of the antibody to expose the reactive thiol groups of the engineered cysteines. This is typically done by incubating the antibody with an excess of a reducing agent like TCEP.

  • Removal of Reducing Agent: Remove the excess reducing agent by dialysis or buffer exchange.

  • Payload Conjugation: React the reduced antibody with the maleimide-functionalized PBD dimer payload. The maleimide group will specifically react with the free thiol groups of the cysteine residues.

  • Quenching: Quench any unreacted maleimide groups to prevent non-specific reactions.

  • Purification of the ADC: Purify the resulting ADC from unconjugated payload and antibody using techniques like size-exclusion chromatography or hydrophobic interaction chromatography.

Protocol 3: Characterization of this compound-Based ADCs

1. Determination of Drug-to-Antibody Ratio (DAR):

  • Method: Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV-Vis spectroscopy and mass spectrometry.

  • Procedure: Analyze the purified ADC by HIC or RP-HPLC. The different drug-loaded species (DAR 0, 2, 4, etc.) will separate based on their hydrophobicity. The relative peak areas can be used to calculate the average DAR. Mass spectrometry can confirm the identity of each peak.

2. In Vitro Cytotoxicity Assay (MTT Assay):

  • Materials:

    • Target antigen-positive and -negative cancer cell lines

    • Complete cell culture medium

    • 96-well plates

    • This compound-based ADC

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or SDS-HCl)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed the antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined density and allow them to adhere overnight.

    • ADC Treatment: Treat the cells with a serial dilution of the ADC and control antibodies for a specified period (e.g., 72-120 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

    • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.[13]

Protocol 4: In Vivo Efficacy Testing in a Mouse Xenograft Model

Materials:

  • Immunodeficient mice (e.g., NOD-SCID or athymic nude mice)

  • Human cancer cell line that expresses the target antigen

  • Matrigel (optional)

  • This compound-based ADC

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Inoculation: Subcutaneously inject a suspension of the cancer cells (typically 1-10 million cells) into the flank of the mice. The use of Matrigel can improve tumor take rates.

  • Tumor Growth Monitoring: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • ADC Administration: Administer the ADC and vehicle control to the respective groups, typically via intravenous injection. The dosing schedule and concentration should be determined from prior toxicology studies.

  • Tumor Measurement: Measure the tumor dimensions (length and width) with calipers 2-3 times per week. Calculate the tumor volume using the formula: Volume = (Length x Width²)/2.

  • Monitoring of Animal Health: Monitor the body weight and overall health of the mice throughout the study to assess toxicity.

  • Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined size or when the animals show signs of excessive toxicity.

  • Data Analysis: Plot the mean tumor volume over time for each group to evaluate the anti-tumor efficacy of the ADC.

Visualizations

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC This compound-based ADC Antigen Tumor Antigen ADC->Antigen Binding Internalization Receptor-Mediated Endocytosis Antigen->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release (Linker Cleavage) Lysosome->Payload_Release PBD_Dimer PBD Dimer Payload_Release->PBD_Dimer Nucleus Nucleus PBD_Dimer->Nucleus DNA DNA PBD_Dimer->DNA Minor Groove Binding & Cross-linking Nucleus->DNA DNA_Adduct PBD-DNA Adduct DNA->DNA_Adduct DDR DNA Damage Response (DDR) DNA_Adduct->DDR Cell_Cycle_Arrest G2/M Cell Cycle Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: General mechanism of action of an this compound-based ADC.

Experimental_Workflow cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Payload_Synth PBD Dimer Payload Synthesis Conjugation Antibody-Payload Conjugation Payload_Synth->Conjugation Ab_Engineering Antibody Engineering Ab_Engineering->Conjugation Characterization ADC Characterization (DAR, Purity) Conjugation->Characterization Cytotoxicity Cytotoxicity Assays (IC50 Determination) Characterization->Cytotoxicity Xenograft Xenograft Model Development Cytotoxicity->Xenograft Efficacy Efficacy Studies (Tumor Growth Inhibition) Xenograft->Efficacy Toxicology Toxicology Studies Xenograft->Toxicology

Caption: Preclinical development workflow for this compound-based ADCs.

DNA_Damage_Response_Pathway cluster_sensors Damage Sensors cluster_transducers Signal Transducers cluster_effectors Effectors cluster_outcome Cellular Outcome PBD_Adduct PBD-DNA Interstrand Cross-link ATM ATM PBD_Adduct->ATM activates ATR ATR PBD_Adduct->ATR activates Chk2 Chk2 ATM->Chk2 phosphorylates Chk1 Chk1 ATR->Chk1 phosphorylates p53 p53 Chk2->p53 stabilizes Cdc25 Cdc25 Chk2->Cdc25 inhibits Chk1->Cdc25 inhibits Apoptosis Apoptosis p53->Apoptosis induces G2M_Arrest G2/M Arrest Cdc25->G2M_Arrest prevents entry into mitosis

Caption: DNA damage response pathway activated by PBD-DNA adducts.

References

Application Notes and Protocols for DNA Footprinting Using Anthramycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthramycin is a potent pyrrolobenzodiazepine (PBD) antitumor antibiotic that exerts its cytotoxic effects by covalently binding to DNA.[1] This interaction inhibits critical cellular processes such as DNA replication and transcription.[2][3] this compound specifically targets the N2-amino group of guanine (B1146940) residues within the minor groove of the DNA double helix.[1] Understanding the precise binding sites and the sequence specificity of this compound is crucial for the development of new anticancer drugs and for elucidating its mechanism of action. DNA footprinting is a high-resolution technique used to identify the specific binding sites of ligands, such as proteins or small molecules like this compound, on a DNA fragment.[4][5] This protocol provides a detailed methodology for performing DNase I footprinting to map the binding sites of this compound on a DNA sequence of interest.

Principle of the Method

DNase I is an endonuclease that non-specifically cleaves the phosphodiester backbone of DNA.[4] When a ligand like this compound is bound to its specific sequence on the DNA, it protects the DNA backbone from cleavage by DNase I in that region.[5] By radioactively or fluorescently labeling one end of the DNA fragment and then performing partial digestion with DNase I, a ladder of DNA fragments of varying lengths is generated. When these fragments are separated by size on a denaturing polyacrylamide gel, the region where this compound is bound will appear as a "footprint," a gap in the ladder of fragments compared to a control reaction without the drug.[5][6]

Quantitative Data on this compound-DNA Interactions

The interaction of this compound with DNA can be characterized by various biophysical parameters. The following table summarizes representative quantitative data, though specific values can vary depending on the DNA sequence, buffer conditions, and experimental method.

ParameterValueMethodReference
Binding Constant (Kobs) 1.2 (±0.3) x 105 M-1 (for a related minor groove binder, mithramycin)UV Melting Studies[7]
Reaction Kinetics Sequence-dependent, faster for preferred binding sequencesHPLC[8]
Binding Stoichiometry One this compound molecule per guanine binding siteX-ray Crystallography[2]
Thermodynamics Binding is often entropically driven for minor groove bindersCalorimetry[7][9]

Experimental Protocols

Materials and Reagents
  • DNA: A purified DNA fragment (100-400 bp) containing the putative this compound binding site. The fragment should be uniquely end-labeled (e.g., with 32P or a fluorescent dye).

  • This compound: Stock solution in a suitable solvent (e.g., DMSO).

  • DNase I: RNase-free, stock solution (e.g., 1 mg/mL).

  • Buffers and Solutions:

    • Binding Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA)

    • DNase I Dilution Buffer (e.g., 20 mM Tris-HCl pH 7.5, 1 mM MgCl2, 1 mM CaCl2)

    • Stop Solution (e.g., 20 mM EDTA, 1% SDS, 200 mM NaCl, 100 µg/mL Proteinase K)

    • Formamide Loading Dye (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)

  • Equipment:

    • Polyacrylamide gel electrophoresis (PAGE) apparatus for sequencing gels

    • Phosphorimager or fluorescence scanner

    • Thermomixer or water bath

    • Standard molecular biology laboratory equipment

Detailed Methodology: DNase I Footprinting

This protocol is adapted from standard DNase I footprinting procedures for small molecules.[4][5]

1. Preparation of End-Labeled DNA

  • Uniquely label one end of the purified DNA fragment using either 32P with T4 polynucleotide kinase or a fluorescent dye-labeled primer in a PCR reaction.

  • Purify the end-labeled DNA probe to remove unincorporated labels.

  • Determine the concentration and specific activity (for radiolabeling) of the probe.

2. This compound-DNA Binding Reaction

  • In a microcentrifuge tube, prepare the binding reaction by mixing the following components:

    • End-labeled DNA probe (e.g., 10,000-20,000 cpm for 32P-labeled probes)

    • Binding Buffer

    • Varying concentrations of this compound (e.g., from nanomolar to micromolar range). Include a "no drug" control.

  • Incubate the reactions at room temperature (or other desired temperature) for a sufficient time to allow binding to reach equilibrium. For covalent binders like this compound, this may require longer incubation times (e.g., several hours to overnight).[5]

3. DNase I Digestion

  • Dilute the DNase I stock solution in DNase I Dilution Buffer immediately before use. The optimal concentration of DNase I needs to be determined empirically in a titration experiment to achieve partial digestion of the DNA.

  • Add the diluted DNase I to each binding reaction and incubate for a short, precisely controlled time (e.g., 1-2 minutes) at room temperature.

  • Stop the reaction by adding an excess of Stop Solution.

  • Incubate at 55°C for 30 minutes to allow Proteinase K to digest the DNase I.

4. Sample Processing and Analysis

  • Extract the DNA from the reactions using phenol:chloroform extraction and precipitate with ethanol (B145695).

  • Wash the DNA pellet with 70% ethanol and air dry.

  • Resuspend the DNA pellet in Formamide Loading Dye.

  • Denature the samples by heating at 95°C for 5 minutes, then rapidly cool on ice.

  • Load the samples onto a denaturing polyacrylamide sequencing gel. Also, load a sequencing ladder (e.g., Maxam-Gilbert G-specific reaction) of the same DNA fragment to precisely map the footprint.

  • Run the gel until the desired resolution is achieved.

  • Dry the gel (for radiolabeled samples) and expose it to a phosphor screen or film. For fluorescently labeled samples, scan the gel using an appropriate fluorescence scanner.

  • Analyze the resulting autoradiogram or image. The footprint will appear as a region of diminished band intensity in the lanes containing this compound compared to the control lane.

Visualizations

This compound-DNA Binding Mechanism

Anthramycin_DNA_Binding cluster_DNA DNA Double Helix DNA {Major Groove | Minor Groove} Guanine Guanine This compound This compound This compound->Guanine Covalent Bond Formation (at N2 of Guanine)

Caption: Covalent binding of this compound to the N2 position of guanine in the DNA minor groove.

Experimental Workflow for DNA Footprinting

DNA_Footprinting_Workflow A 1. End-Label DNA Fragment B 2. Incubate DNA with this compound A->B C 3. Partial Digestion with DNase I B->C D 4. Stop Reaction & Purify DNA C->D E 5. Denaturing Gel Electrophoresis D->E F 6. Autoradiography / Fluorescence Imaging E->F G 7. Analyze Footprint F->G

Caption: Step-by-step workflow for DNase I footprinting to identify this compound binding sites.

References

Application Note: Mass Spectrometry Analysis of Anthramycin-DNA Adducts

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the identification and characterization of anthramycin-DNA adducts using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a potent pyrrolobenzodiazepine antitumor antibiotic that exerts its cytotoxic effects by forming a covalent adduct with the N2-amino group of guanine (B1146940) in the minor groove of DNA. The accurate analysis of these adducts is crucial for understanding its mechanism of action and in the development of related anticancer agents. This document outlines the procedures for the formation of this compound-DNA adducts in vitro, enzymatic hydrolysis of the adducted DNA to deoxynucleosides, and subsequent analysis by LC-MS/MS.

Introduction

This compound is a member of the pyrrolo[2,1-c][1][2]benzodiazepine (PBD) family of antibiotics, known for their sequence-selective DNA binding and potent antitumor properties. The covalent bond formation between this compound and the exocyclic N2-amino group of guanine results in a stable DNA adduct that interferes with DNA replication and transcription, ultimately leading to cell death. The characterization and quantification of these adducts are essential for elucidating the molecular basis of this compound's activity and for the preclinical evaluation of new PBD-based therapeutics.

Mass spectrometry, particularly LC-MS/MS, offers a highly sensitive and specific method for the analysis of DNA adducts. This technique allows for the unambiguous identification of adducts based on their specific mass-to-charge ratios (m/z) and characteristic fragmentation patterns. This application note provides a comprehensive workflow for the mass spectrometric analysis of this compound-DNA adducts, from sample preparation to data acquisition.

Experimental Protocols

In Vitro Formation of this compound-DNA Adducts

Materials:

Procedure:

  • Prepare a solution of calf thymus DNA in Tris-HCl buffer.

  • Add this compound to the DNA solution to the desired final concentration.

  • Incubate the reaction mixture at 37°C for 24 hours in the dark to allow for adduct formation.

  • Precipitate the DNA by adding two volumes of cold ethanol and centrifuging at 12,000 x g for 10 minutes.

  • Wash the DNA pellet twice with 70% ethanol to remove unbound this compound.

  • Dry the DNA pellet and resuspend it in nuclease-free water.

Enzymatic Hydrolysis of this compound-DNA Adducts

Materials:

Procedure:

  • To the solution of this compound-adducted DNA, add ammonium acetate buffer (pH 5.3) and Nuclease P1.

  • Incubate at 37°C for 2 hours.

  • Adjust the pH of the solution to 8.0 with Tris-HCl buffer.

  • Add snake venom phosphodiesterase and alkaline phosphatase.

  • Incubate at 37°C for an additional 2 hours.

  • Terminate the reaction by heating at 95°C for 5 minutes.

  • Centrifuge the sample to pellet the enzymes and collect the supernatant containing the deoxynucleosides.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 30 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Collision Gas: Argon

  • Scan Mode: Selected Reaction Monitoring (SRM) or Product Ion Scan

Data Presentation

The primary adduct of interest is the this compound-deoxyguanosine (this compound-dG) adduct. The expected mass-to-charge ratios for this adduct are summarized in the table below.

AnalyteChemical FormulaExact Mass (Da)[M+H]⁺ m/zProduct Ion [M+H - dR]⁺ m/z
This compoundC₁₆H₁₇N₃O₄315.1219316.1297-
Deoxyguanosine (dG)C₁₀H₁₃N₅O₄267.0968268.1046152.0572
This compound-dG AdductC₂₆H₂₈N₈O₇564.2081565.2159449.1685

Note: The product ion for the this compound-dG adduct corresponds to the neutral loss of the deoxyribose moiety (116.0474 Da).

While extensive quantitative mass spectrometry data for this compound-DNA adducts is not widely published, the following table summarizes binding data from various studies to provide an estimate of expected adduct levels.

MethodDNA SourceThis compound ConcentrationAdduct Level/StoichiometryReference
Fluorescence SpectroscopyCalf Thymus DNA1-10 µMBinding ratio of 1 drug molecule per 10-20 base pairs[3]
UV-Visible SpectroscopyCalf Thymus DNA5-50 µMSaturation binding at ~1 drug molecule per 5 G-C pairs[4]
Molecular MechanicsOligonucleotideN/ATheoretical binding energy calculations[5][6]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Adduct_Formation In Vitro Adduct Formation (this compound + DNA) Enzymatic_Digestion Enzymatic Hydrolysis to Deoxynucleosides Adduct_Formation->Enzymatic_Digestion Adducted DNA LC_Separation LC Separation (C18 Column) Enzymatic_Digestion->LC_Separation Deoxynucleoside Mixture MS_Detection MS/MS Detection (ESI+) LC_Separation->MS_Detection Separated Analytes signaling_pathway cluster_cellular_effects Cellular Consequences This compound This compound Adduct This compound-Guanine Covalent Adduct This compound->Adduct DNA Duplex DNA (with Guanine) DNA->Adduct Replication_Block DNA Replication Inhibition Adduct->Replication_Block Transcription_Block Transcription Inhibition Adduct->Transcription_Block Apoptosis Cell Death (Apoptosis) Replication_Block->Apoptosis Transcription_Block->Apoptosis

References

Visualizing Anthramycin in Cells Using Fluorescence Microscopy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthramycin is a potent pyrrolobenzodiazepine antitumor antibiotic that exerts its cytotoxic effects by binding to the minor groove of DNA, leading to the inhibition of DNA and RNA synthesis. Its intrinsic fluorescence provides a valuable tool for visualizing its subcellular localization and quantifying its uptake in cells. This document provides detailed application notes and experimental protocols for the visualization of this compound in cells using fluorescence microscopy, including methods to assess its impact on DNA damage signaling pathways and apoptosis.

Data Presentation

The following table summarizes the type of quantitative data that can be obtained using the protocols described herein. The specific values are illustrative and will vary depending on experimental conditions, cell type, and this compound concentration.

ParameterMethodSample Data (Illustrative)
This compound Uptake
Mean Fluorescence Intensity (MFI)Fluorescence Microscopy Image AnalysisMFI of 150 (Arbitrary Units) at 1 µM after 2h
Percentage of Positive CellsFlow Cytometry85% positive cells at 5 µM after 4h
DNA Damage Response
p-ATM (Ser1981) Foci per NucleusImmunofluorescence Microscopy25 foci/nucleus after 1h treatment with 2 µM this compound
γH2AX Foci per NucleusImmunofluorescence Microscopy40 foci/nucleus after 2h treatment with 2 µM this compound
Apoptosis
Percentage of TUNEL-Positive CellsTUNEL Assay60% TUNEL-positive cells after 24h treatment with 2 µM this compound
Caspase-3 Activity (Fold Change)Caspase-3 Activity Assay4-fold increase in caspase-3 activity after 12h treatment with 2 µM this compound

Experimental Protocols

Protocol 1: Visualization of this compound Cellular Uptake by Fluorescence Microscopy

This protocol details the procedure for visualizing the intracellular localization of this compound using its intrinsic fluorescence.

Materials:

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound stock solution (in DMSO)

  • 4% Paraformaldehyde (PFA) in PBS

  • DAPI (4',6-diamidino-2-phenylindole) staining solution

  • Mounting medium

  • Glass coverslips and microscope slides

  • Fluorescence microscope with appropriate filter sets (Excitation ~330-380 nm, Emission ~420-470 nm for this compound; standard DAPI filters)

Procedure:

  • Cell Culture: Plate cells on sterile glass coverslips in a multi-well plate and culture until they reach the desired confluency.

  • This compound Treatment: Dilute the this compound stock solution to the desired final concentration in pre-warmed cell culture medium. Replace the existing medium with the this compound-containing medium and incubate for the desired time (e.g., 1, 2, 4, or 6 hours) at 37°C in a CO2 incubator.

  • Washing: Gently wash the cells twice with pre-warmed PBS to remove extracellular this compound.

  • Fixation: Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Nuclear Counterstaining: Incubate the cells with DAPI staining solution for 5 minutes at room temperature to visualize the nuclei.

  • Washing: Wash the cells twice with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the samples using a fluorescence microscope. This compound will appear as a blue-violet fluorescence, primarily localized in the nucleus where it binds to DNA. DAPI will stain the nuclei blue.

Protocol 2: Immunofluorescence Staining for Activated ATM (p-ATM Ser1981)

This protocol describes the detection of the activated form of Ataxia Telangiectasia Mutated (ATM), a key protein in the DNA damage response pathway, following this compound treatment.[1][2]

Materials:

  • Cells treated with this compound (as in Protocol 1, steps 1-3)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (0.25% Triton X-100 in PBS)

  • Blocking buffer (5% Bovine Serum Albumin in PBS)

  • Primary antibody: Rabbit anti-phospho-ATM (Ser1981)

  • Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG

  • DAPI staining solution

  • Mounting medium

Procedure:

  • Fixation: Fix the this compound-treated cells with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash three times with PBS.

  • Permeabilization: Incubate with permeabilization buffer for 10 minutes at room temperature.

  • Washing: Wash three times with PBS.

  • Blocking: Incubate with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer according to the manufacturer's recommendation. Incubate the cells with the diluted primary antibody overnight at 4°C.

  • Washing: Wash three times with PBS.

  • Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in the blocking buffer. Incubate the cells for 1 hour at room temperature, protected from light.

  • Washing: Wash three times with PBS, protected from light.

  • Nuclear Counterstaining: Incubate with DAPI solution for 5 minutes.

  • Washing: Wash twice with PBS.

  • Mounting and Imaging: Mount the coverslips and visualize the formation of green p-ATM foci in the nucleus using a fluorescence microscope.

Protocol 3: TUNEL Assay for Detection of Apoptosis

This protocol outlines the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay to detect DNA fragmentation, a hallmark of apoptosis, induced by this compound.[3][4][5][6]

Materials:

  • Cells treated with this compound

  • Fixation and permeabilization reagents (as per commercial kit instructions, e.g., 4% PFA and 0.25% Triton X-100)

  • TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTPs, e.g., BrdUTP followed by a fluorescent anti-BrdU antibody) from a commercial kit

  • DAPI staining solution

  • Mounting medium

Procedure:

  • Cell Preparation: Treat cells with this compound for a longer duration (e.g., 24-48 hours) to induce apoptosis. Include positive (pre-treated with DNase I) and negative (no TdT enzyme) controls.

  • Fixation and Permeabilization: Follow the manufacturer's protocol for fixing and permeabilizing the cells.

  • TUNEL Reaction: Incubate the fixed and permeabilized cells with the TUNEL reaction mixture according to the kit's instructions. This allows the TdT enzyme to label the 3'-OH ends of fragmented DNA with the fluorescently tagged nucleotides.

  • Washing: Wash the cells as per the kit's protocol to remove unincorporated nucleotides.

  • Detection (if indirect method is used): If using a hapten-labeled dUTP (e.g., BrdUTP), incubate with a fluorescently labeled antibody against the hapten.

  • Nuclear Counterstaining: Stain the nuclei with DAPI.

  • Mounting and Imaging: Mount the coverslips and use a fluorescence microscope to visualize the TUNEL-positive cells, which will exhibit bright nuclear fluorescence.

Mandatory Visualizations

experimental_workflow cluster_anthramycin_viz This compound Visualization cluster_dna_damage DNA Damage Response cluster_apoptosis Apoptosis Detection cell_culture1 Cell Culture on Coverslips anthramycin_treatment1 This compound Treatment cell_culture1->anthramycin_treatment1 wash_fix_dapi1 Wash, Fix & DAPI Stain anthramycin_treatment1->wash_fix_dapi1 imaging1 Fluorescence Imaging (this compound Localization) wash_fix_dapi1->imaging1 cell_culture2 Cell Culture on Coverslips anthramycin_treatment2 This compound Treatment cell_culture2->anthramycin_treatment2 fix_perm_block Fix, Permeabilize & Block anthramycin_treatment2->fix_perm_block primary_ab Primary Ab (p-ATM) fix_perm_block->primary_ab secondary_ab Secondary Ab (Alexa 488) primary_ab->secondary_ab imaging2 Fluorescence Imaging (p-ATM Foci) secondary_ab->imaging2 cell_culture3 Cell Culture on Coverslips anthramycin_treatment3 This compound Treatment cell_culture3->anthramycin_treatment3 fix_perm_tunel Fix, Permeabilize & TUNEL Reaction anthramycin_treatment3->fix_perm_tunel imaging3 Fluorescence Imaging (TUNEL-Positive Cells) fix_perm_tunel->imaging3

Caption: Experimental workflows for visualizing this compound and its cellular effects.

signaling_pathway This compound This compound DNA Nuclear DNA This compound->DNA Binds to Minor Groove DNA_Damage DNA Double-Strand Breaks DNA->DNA_Damage Induces ATM_Activation ATM Activation (p-ATM Ser1981) DNA_Damage->ATM_Activation Activates Apoptosis_Pathway Apoptosis Pathway ATM_Activation->Apoptosis_Pathway Initiates Caspase3 Caspase-3 Activation Apoptosis_Pathway->Caspase3 Leads to DNA_Fragmentation DNA Fragmentation (TUNEL Assay) Caspase3->DNA_Fragmentation Causes Cell_Death Apoptotic Cell Death DNA_Fragmentation->Cell_Death Results in

Caption: this compound-induced DNA damage and apoptosis signaling pathway.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays of Anthramycin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthramycin and its analogs, a class of pyrrolobenzodiazepine (PBD) antitumor antibiotics, exert their potent cytotoxic effects by binding to the minor groove of DNA. This interaction inhibits DNA and RNA synthesis, ultimately leading to cell death.[1] The evaluation of the cytotoxic potential of novel this compound analogs is a critical step in the drug development process. This document provides detailed protocols for common in vitro cytotoxicity assays—MTT and Sulforhodamine B (SRB)—and outlines methods for investigating the apoptotic pathways induced by these compounds.

Data Presentation: In Vitro Cytotoxicity of this compound Analogs

The following table summarizes the 50% inhibitory concentration (IC50) values of various this compound analogs and related pyrrolobenzodiazepine (PBD) compounds against a panel of human cancer cell lines. This data allows for a comparative analysis of the cytotoxic potency of these compounds.

Compound/AnalogCell LineCancer TypeIC50 (µM)Reference
Anthracin Analogs
RVB-01MCF-7Breast1.3[2]
RVB-04MCF-7Breast1.22[2]
RVB-05MCF-7Breast1.14[2]
RVB-09MCF-7Breast1.31[2]
Cisplatin (Reference)MCF-7Breast19.5[2]
PBD-Polyamide Conjugates
Compound 1A498Renal<9[3]
Compound 2MultipleColon, Melanoma, Renal, Breast<9[3]
2,2'-PBD Dimers
Compound 4MDA-MB-231/ATCCBreast0.06[3]
C2-Quinolinyl PBD Monomer
Analog 14lHCT-116BowelNot explicitly stated, but showed tumor growth delay[1][4]

Experimental Protocols

Detailed methodologies for the MTT and SRB cytotoxicity assays are provided below. These protocols are designed to be comprehensive and easy to follow for researchers with a basic understanding of cell culture techniques.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • This compound analogs

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound analogs in the complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank (medium only).

    • Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C in a 5% CO2 incubator, protected from light.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 5 minutes to ensure complete solubilization.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability using the following formula:

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Materials:

  • This compound analogs

  • Human cancer cell lines

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), cold 50% (w/v)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • 1% Acetic acid

  • 10 mM Tris base solution

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

  • Cell Fixation:

    • After the incubation period, gently add 50 µL of cold 50% TCA to each well (final concentration of 10%).

    • Incubate at 4°C for 1 hour.

    • Wash the plates five times with deionized water and allow them to air dry.

  • SRB Staining:

    • Add 100 µL of SRB solution to each well.

    • Incubate at room temperature for 30 minutes.

  • Washing and Solubilization:

    • Quickly wash the plates five times with 1% acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

    • Shake the plate for 5-10 minutes.

  • Absorbance Reading and Data Analysis:

    • Read the absorbance at 510 nm using a microplate reader.

    • Follow step 5 from the MTT assay protocol for data analysis.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow: In Vitro Cytotoxicity Assays

The following diagram illustrates the general workflow for both MTT and SRB cytotoxicity assays.

Cytotoxicity_Assay_Workflow cluster_setup Assay Setup cluster_mtt MTT Assay cluster_srb SRB Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well Plate incubation_24h 24h Incubation (37°C, 5% CO2) cell_seeding->incubation_24h compound_treatment Treatment with this compound Analogs incubation_24h->compound_treatment incubation_48_72h 48-72h Incubation compound_treatment->incubation_48_72h mtt_addition Add MTT Solution incubation_48_72h->mtt_addition cell_fixation Fix Cells (TCA) incubation_48_72h->cell_fixation mtt_incubation 4h Incubation mtt_addition->mtt_incubation formazan_solubilization Solubilize Formazan (DMSO) mtt_incubation->formazan_solubilization mtt_readout Read Absorbance (570 nm) formazan_solubilization->mtt_readout data_analysis Calculate % Cell Viability mtt_readout->data_analysis srb_staining Stain with SRB cell_fixation->srb_staining srb_wash Wash with Acetic Acid srb_staining->srb_wash srb_solubilization Solubilize Dye (Tris) srb_wash->srb_solubilization srb_readout Read Absorbance (510 nm) srb_solubilization->srb_readout srb_readout->data_analysis ic50_determination Determine IC50 Values data_analysis->ic50_determination

Workflow for MTT and SRB cytotoxicity assays.
Signaling Pathway: this compound Analog-Induced Apoptosis

This compound analogs induce apoptosis primarily through the intrinsic pathway, initiated by DNA damage. The following diagram depicts the key events in this signaling cascade.

Apoptosis_Pathway cluster_initiation Initiation cluster_mitochondrial Mitochondrial Pathway cluster_caspase_activation Caspase Activation cluster_execution Execution Phase This compound This compound Analog dna_binding Binds to DNA Minor Groove This compound->dna_binding dna_damage DNA Damage / Cross-linking dna_binding->dna_damage bcl2_family Modulation of Bcl-2 Family Proteins (e.g., Bax activation, Bcl-2 inhibition) dna_damage->bcl2_family mito_permeability Increased Mitochondrial Membrane Permeability bcl2_family->mito_permeability cytochrome_c Cytochrome c Release mito_permeability->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cytochrome_c->apoptosome caspase9 Caspase-9 Activation (Initiator Caspase) apoptosome->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 parp_cleavage PARP Cleavage caspase3->parp_cleavage dna_fragmentation DNA Fragmentation caspase3->dna_fragmentation apoptosis Apoptosis parp_cleavage->apoptosis dna_fragmentation->apoptosis

This compound analog-induced apoptosis pathway.

Mechanism of Action: Induction of Apoptosis

This compound and its analogs are potent inducers of apoptosis, a form of programmed cell death. The primary mechanism involves the covalent binding of the drug to the minor groove of DNA, leading to the formation of adducts and, in the case of dimeric analogs, interstrand cross-links. [5]This DNA damage is a critical signal that triggers the intrinsic apoptotic pathway.

The DNA lesions activate a cascade of events, starting with the modulation of the Bcl-2 family of proteins. Pro-apoptotic members like Bax are activated, while anti-apoptotic members like Bcl-2 are inhibited. [6][7]This shift in the balance of Bcl-2 family proteins leads to an increase in the permeability of the mitochondrial outer membrane.

The compromised mitochondrial membrane releases pro-apoptotic factors, most notably cytochrome c, into the cytoplasm. [6]Cytoplasmic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome. This complex recruits and activates the initiator caspase, caspase-9. [8][9] Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3. [8][9]Caspase-3 is a key executioner of apoptosis, responsible for cleaving a multitude of cellular substrates, including poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. [10]The cleavage of these substrates ultimately leads to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death. [5]Caspase activation has been identified as an early and crucial event in apoptosis induced by related compounds like anthracyclines.

References

Application Notes and Protocols for Testing Anthramycin Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthramycin is a potent pyrrolobenzodiazepine (PBD) antitumor antibiotic that exerts its cytotoxic effects by binding to the minor groove of DNA and inhibiting nucleic acid synthesis. This document provides detailed application notes and protocols for testing the efficacy of this compound and its analogs, such as PBD dimers used in antibody-drug conjugates (ADCs), in preclinical animal models. These guidelines are intended for researchers in oncology and drug development to assess the in vivo antitumor activity of these compounds.

The mechanism of action for this compound and its PBD analogs involves the alkylation of guanine (B1146940) bases in the DNA minor groove, leading to the formation of DNA adducts. This damage triggers the DNA Damage Response (DDR) pathway, resulting in cell cycle arrest and apoptosis in cancer cells.

Signaling Pathway: this compound-Induced DNA Damage Response

The binding of this compound or its PBD analogs to DNA induces DNA lesions, which activate a complex signaling cascade known as the DNA Damage Response (DDR). This pathway is initiated by sensor proteins that recognize DNA damage, leading to the activation of downstream kinases that orchestrate cell cycle arrest to allow for DNA repair. If the damage is too extensive, the pathway triggers programmed cell death (apoptosis).

Anthramycin_DNA_Damage_Pathway cluster_0 Cellular Response to this compound cluster_1 DNA Damage Response (DDR) Activation cluster_2 Downstream Signaling and Cell Fate This compound This compound / PBD DNA Nuclear DNA This compound->DNA Binds to minor groove DNA_Adduct DNA Adduct (Guanine Alkylation) DNA->DNA_Adduct Forms Sensor_Proteins Sensor Proteins (e.g., MRN Complex, Ku70/80) DNA_Adduct->Sensor_Proteins Recruits ATM_ATR_DNAPK Apical Kinases (ATM, ATR, DNA-PK) Sensor_Proteins->ATM_ATR_DNAPK Activates Chk1_Chk2 Checkpoint Kinases (Chk1, Chk2) ATM_ATR_DNAPK->Chk1_Chk2 Phosphorylates p53 p53 Activation ATM_ATR_DNAPK->p53 Phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Chk1_Chk2->Cell_Cycle_Arrest Induces p53->Cell_Cycle_Arrest Induces Apoptosis Apoptosis p53->Apoptosis Induces DNA_Repair DNA Repair (NER, HR) Cell_Cycle_Arrest->DNA_Repair Allows time for DNA_Repair->Cell_Cycle_Arrest Successful repair leads to cycle restart DNA_Repair->Apoptosis Failed repair leads to Xenograft_Workflow start Start: Hypothesis cell_selection 1. Cancer Cell Line Selection & Culture start->cell_selection animal_model 2. Animal Model Selection (e.g., Athymic Nude Mice) cell_selection->animal_model implantation 3. Tumor Implantation (Subcutaneous) animal_model->implantation randomization 4. Tumor Growth & Animal Randomization implantation->randomization treatment 5. Drug Administration (e.g., i.p., i.v.) randomization->treatment monitoring 6. Monitoring: - Tumor Volume - Body Weight - Clinical Signs treatment->monitoring endpoint 7. Endpoint Determination (e.g., Tumor Size, Study Duration) monitoring->endpoint data_collection 8. Data & Tissue Collection endpoint->data_collection analysis 9. Data Analysis & Reporting data_collection->analysis end End: Conclusion analysis->end

Troubleshooting & Optimization

Technical Support Center: Anthramycin Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with anthramycin. It provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered in aqueous solutions during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous solutions a concern?

This compound is a potent pyrrolobenzodiazepine (PBD) antibiotic with significant antitumor activity.[1] Its complex structure, however, is inherently unstable in aqueous solutions, making it susceptible to degradation. This instability is a critical concern as it can lead to a loss of biological activity, resulting in inaccurate and irreproducible experimental outcomes. The characterization of this compound is often performed on its more stable epimer, this compound-11-methyl-ether, which can be formed by recrystallization from hot methanol, highlighting its sensitivity to heat and certain solvents.[2]

Q2: What are the primary factors that lead to the degradation of this compound in aqueous solutions?

The stability of this compound in aqueous solutions is influenced by several factors, including:

  • pH: this compound is susceptible to hydrolysis under both acidic and alkaline conditions.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Light: Exposure to light, particularly UV radiation, can cause photodegradation.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the chemical modification and inactivation of the molecule.

Q3: What are the recommended storage conditions for this compound?

To ensure maximum stability, it is recommended to store this compound as a dry powder at -20°C. If a stock solution is prepared, it should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C. Solutions should be protected from light.

Q4: How can I tell if my this compound solution has degraded?

Degradation of your this compound solution may be indicated by:

  • A noticeable decrease or complete loss of its expected biological activity in your assays.

  • The appearance of unexpected peaks or a decrease in the main peak area in chromatographic analyses such as HPLC.

  • A visible change in the color or clarity of the solution, including the formation of precipitates.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with this compound in a question-and-answer format.

Issue 1: Loss of Biological Activity

Q: I am observing a significant decrease or complete loss of the expected biological activity of this compound in my experiments. What could be the cause?

A: This is a common issue related to the degradation of the active compound. Consider the following potential causes and solutions:

  • Improper Storage of Stock Solution:

    • Possible Cause: The stock solution may have been stored at an inappropriate temperature, exposed to light, or subjected to multiple freeze-thaw cycles.

    • Recommended Solution: Prepare a fresh stock solution from the powdered form. Aliquot the new stock solution into single-use vials and store them at -80°C, protected from light.

  • Degradation in Experimental Buffer/Media:

    • Possible Cause: The pH of your experimental buffer or cell culture medium may be outside the optimal stability range for this compound. The solution may also have been incubated for too long at a high temperature.

    • Recommended Solution:

      • Measure the pH of your experimental buffer. Based on related compounds, a pH range of 6-8 is advisable to minimize hydrolysis.[3]

      • If possible, conduct a pilot experiment to assess the stability of this compound in your specific medium over the time course of your experiment.

      • Minimize the incubation time at physiological or higher temperatures. Prepare fresh working solutions immediately before use.

Issue 2: Inconsistent Results or Poor Reproducibility

Q: My experimental results with this compound are inconsistent between replicates or different experimental runs. What could be the reason?

A: Inconsistent results are often a symptom of variable degradation of this compound.

  • Inconsistent Handling Procedures:

    • Possible Cause: Variations in the preparation, handling, and incubation times of your this compound solutions can lead to different levels of degradation between experiments.

    • Recommended Solution: Standardize all handling procedures. Ensure that all replicates and experimental runs are prepared and processed under identical conditions of light, temperature, and time.

  • Progressive Degradation of a Single Stock Solution:

    • Possible Cause: Using the same stock solution over an extended period, with repeated thawing and refreezing, will lead to its progressive degradation.

    • Recommended Solution: Always use a freshly thawed aliquot of your stock solution for each new experiment. Discard any unused portion of the thawed aliquot.

Issue 3: Unexpected Chromatographic Profile

Q: I am analyzing my this compound sample by HPLC and I see unexpected peaks, or the main peak is smaller than expected. What does this indicate?

A: The appearance of new peaks or a reduction in the main peak area is a strong indication of degradation.

  • Formation of Degradation Products:

    • Possible Cause: this compound has degraded due to hydrolysis, oxidation, or photolysis.

    • Recommended Solution:

      • Protect your samples from light by using amber vials or by wrapping them in aluminum foil.

      • Prepare your solutions using degassed buffers to minimize oxidation.

      • Ensure the pH of your mobile phase and sample diluent is within a range that minimizes degradation.

      • Compare the chromatogram of your sample with that of a freshly prepared standard to confirm the presence of degradation products.

Summary of Expected Stability of Pyrrolobenzodiazepines in Aqueous Solutions

The following table summarizes the expected stability of PBDs, like this compound, under various stress conditions, based on general chemical principles and data from related compounds.

ConditionStressorExpected Stability of PBDsRecommendations
pH Strong Acid (e.g., 0.1 M HCl)Low . Susceptible to hydrolysis.[3]Avoid acidic conditions. If necessary, minimize exposure time.
Neutral (pH ~7)Moderate to High . Generally the most stable pH range.Buffer solutions to a neutral pH for experiments.
Strong Base (e.g., 0.1 M NaOH)Low . Susceptible to hydrolysis.[3]Avoid alkaline conditions.
Temperature Refrigerated (2-8 °C)Moderate . Degradation is slowed but still occurs over time.Suitable for short-term storage of working solutions.
Room Temperature (~25 °C)Low . Significant degradation can occur in a matter of hours.Prepare solutions fresh and use immediately.
Elevated Temperature (≥ 37 °C)Very Low . Rapid degradation is expected.Minimize incubation times at physiological temperatures.
Light Ambient LightLow to Moderate . Susceptible to photodegradation.Protect solutions from light at all times.
UV LightVery Low . Rapid photodegradation is likely.Avoid exposure to direct sunlight or UV light sources.
Oxidation Air/OxygenModerate . Can be susceptible to oxidation.Use degassed solvents and buffers for sensitive experiments.
Oxidizing Agents (e.g., H₂O₂)Low . The molecule can be chemically altered.Avoid the presence of oxidizing agents in your solutions.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify the potential degradation products of this compound and to assess its stability under various stress conditions.

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound powder in a suitable organic solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL. Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL. Incubate at room temperature for various time points (e.g., 30 min, 1, 2, 4 hours). Neutralize the samples with 0.1 M HCl before analysis.

    • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of ~100 µg/mL. Store at room temperature, protected from light, for various time points (e.g., 2, 4, 8, 24 hours).

    • Thermal Degradation: Dilute the stock solution with purified water to a final concentration of ~100 µg/mL. Incubate at 60°C, protected from light, for various time points.

    • Photodegradation: Dilute the stock solution with purified water to a final concentration of ~100 µg/mL. Expose the solution to a calibrated light source (e.g., UV lamp at 254 nm or a photostability chamber) for various durations. Keep a control sample wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • Analyze the stressed samples at each time point using a stability-indicating HPLC method (see Protocol 2).

    • Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation peaks.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound. Optimization will be required for specific instrumentation and applications.

  • Instrumentation:

    • HPLC system with a UV or photodiode array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is recommended to separate the parent compound from potential degradation products.

      • Solvent A: 0.1% Formic acid in water.

      • Solvent B: 0.1% Formic acid in acetonitrile.

      • Gradient Program: Start with a low percentage of Solvent B, and gradually increase it over the run to elute more hydrophobic compounds. An example gradient could be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 10% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Monitor at the UV absorbance maximum of this compound (e.g., ~335 nm).

    • Injection Volume: 10-20 µL.

  • Method Validation:

    • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound stability.

DegradationPathways This compound This compound (Active) Hydrolysis Hydrolysis (Acid/Base) This compound->Hydrolysis Oxidation Oxidation (e.g., H₂O₂) This compound->Oxidation Photolysis Photolysis (UV/Light) This compound->Photolysis DegradationProducts Inactive Degradation Products Hydrolysis->DegradationProducts Oxidation->DegradationProducts Photolysis->DegradationProducts

Caption: General degradation pathways for this compound in aqueous solutions.

TroubleshootingWorkflow Start Inconsistent Results or Loss of Activity CheckStorage Review Storage Conditions (-80°C, aliquoted, dark) Start->CheckStorage StorageOK Storage OK? CheckStorage->StorageOK PrepareFreshStock Prepare Fresh Stock Solution StorageOK->PrepareFreshStock No CheckExperimentalConditions Evaluate Experimental Conditions (pH, Temp, Incubation Time) StorageOK->CheckExperimentalConditions Yes PrepareFreshStock->CheckExperimentalConditions ConditionsOK Conditions Optimal? CheckExperimentalConditions->ConditionsOK ModifyProtocol Modify Experimental Protocol (Adjust pH, reduce temp/time) ConditionsOK->ModifyProtocol No RunStabilityTest Perform Stability Test in Experimental Media ConditionsOK->RunStabilityTest Yes ModifyProtocol->RunStabilityTest End Problem Resolved RunStabilityTest->End

Caption: A logical workflow for troubleshooting this compound stability issues.

StabilityTestingWorkflow PrepStock Prepare this compound Stock Solution ForcedDegradation Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) PrepStock->ForcedDegradation DevelopHPLC Develop Stability-Indicating HPLC Method ForcedDegradation->DevelopHPLC AnalyzeSamples Analyze Stressed Samples by HPLC DevelopHPLC->AnalyzeSamples IdentifyPeaks Identify Degradation Peaks AnalyzeSamples->IdentifyPeaks ValidateMethod Validate HPLC Method (ICH Guidelines) IdentifyPeaks->ValidateMethod RoutineAnalysis Use Validated Method for Routine Stability Testing ValidateMethod->RoutineAnalysis

References

Technical Support Center: Strategies to Overcome Anthracycline-Induced Cardiotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for investigating and mitigating anthracycline-induced cardiotoxicity.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of anthracycline-induced cardiotoxicity?

A1: The cardiotoxicity of anthracyclines, such as doxorubicin (B1662922), is multifactorial. The most well-established mechanisms include:

  • Generation of Reactive Oxygen Species (ROS): Anthracyclines undergo redox cycling within cardiomyocytes, leading to a surge in ROS. The heart's limited antioxidant capacity makes it particularly susceptible to this oxidative stress, resulting in damage to lipids, proteins, and DNA.[1][2]

  • Mitochondrial Dysfunction: Anthracyclines accumulate in mitochondria, impairing the electron transport chain, reducing ATP production, and promoting the opening of the mitochondrial permeability transition pore (mPTP). This disruption of mitochondrial function is a key driver of cardiomyocyte death.

  • Topoisomerase IIβ (TOP2B) Poisoning: In cardiomyocytes, anthracyclines interact with TOP2B, leading to DNA double-strand breaks and triggering apoptotic pathways.[1]

  • Altered Calcium Homeostasis: Anthracyclines can disrupt the normal flux of calcium ions within cardiomyocytes, leading to impaired contractility and arrhythmias.[3]

  • Induction of Apoptosis and other forms of cell death: The culmination of these insults activates programmed cell death pathways, including apoptosis, leading to a progressive loss of cardiomyocytes and subsequent cardiac dysfunction.[4] Ferroptosis, an iron-dependent form of cell death, has also been implicated.[5]

Q2: What are the most common animal models for studying anthracycline-induced cardiotoxicity?

A2: Rodent models, particularly mice and rats, are widely used to study anthracycline-induced cardiotoxicity due to their cost-effectiveness and the availability of genetic models. Key considerations when choosing a model include the dosing regimen (acute vs. chronic) and the specific cardiac endpoints being measured. Chronic, low-dose administration over several weeks more closely mimics the clinical scenario.[6]

Q3: Which biomarkers are most reliable for the early detection of anthracycline-induced cardiotoxicity in preclinical models?

A3: Cardiac troponins (cTnI and cTnT) and natriuretic peptides (BNP and NT-proBNP) are the most commonly used and validated biomarkers for detecting early cardiac injury in both clinical and preclinical settings. An increase in these biomarkers in serum or plasma can indicate cardiomyocyte damage before significant changes in cardiac function are observable by imaging.

Q4: What are the main classes of cardioprotective agents being investigated?

A4: Several classes of drugs have shown promise in mitigating anthracycline-induced cardiotoxicity:

  • Iron Chelators: Dexrazoxane (B1684449) is an FDA-approved iron-chelating agent that prevents the formation of anthracycline-iron complexes, thereby reducing ROS generation.[7][8][9]

  • Beta-blockers: Carvedilol (B1668590), in addition to its beta-blocking activity, possesses antioxidant properties that help protect cardiomyocytes from oxidative stress.[10][11][12][13][14]

  • ACE Inhibitors and ARBs: Drugs like enalapril (B1671234) have been shown to preserve cardiac function, potentially by reducing cardiac fibrosis and arrhythmias.[15][16][17][18]

  • Statins: Atorvastatin (B1662188) has demonstrated cardioprotective effects, which may be mediated through the preservation of anti-apoptotic pathways and modulation of autophagy.[19][20][21][22][23]

Troubleshooting Guides

In Vitro Experiments: Cardiomyocyte Isolation and Culture
Problem Possible Cause(s) Suggested Solution(s)
Low viability of isolated adult cardiomyocytes Suboptimal perfusion pressure or temperature.Ensure the Langendorff perfusion system maintains a stable pressure and the buffer temperature is consistently at 37°C.[24]
Inadequate or excessive enzyme digestion.The duration of collagenase perfusion is critical; the heart should become soft but not pale white.[24] Titrate the enzyme concentration and digestion time for your specific setup.
Loss of essential metabolites during isolation.Supplementing digestion buffers with 20 mM creatine (B1669601) and 5 mM inosine/adenosine can help maintain cellular energy levels (ATP and creatine) and improve viability and function.[25][26]
Mechanical stress during tissue dissociation.Gently tease the digested heart tissue apart instead of vigorous mincing. Allow viable myocytes to float out of the tissue with minimal mechanical agitation.[25]
Cardiomyocytes do not adhere to culture plates Improper coating of the culture surface.Ensure culture plates are adequately coated with laminin, collagen, or gelatin to promote cardiomyocyte attachment.[26]
Cardiomyocyte contraction on a rigid surface.Consider adding a contraction inhibitor like blebbistatin to the culture medium to prevent cell damage from contraction against the stiff culture plate.[26]
In Vivo Experiments: Animal Models and Functional Assessment
Problem Possible Cause(s) Suggested Solution(s)
High mortality rate in animal models Acute toxicity from high, single doses of anthracyclines.Employ a chronic, low-dose regimen (e.g., weekly injections for several weeks) to better model clinical cardiotoxicity and reduce non-cardiac adverse effects.
Anesthesia-related cardiac depression during imaging.Use isoflurane (B1672236) for anesthesia as it has less cardiodepressant effects compared to ketamine-xylazine. Allow for an acclimation period after anesthesia induction before acquiring echocardiographic measurements.[27]
Inconsistent echocardiography results Improper positioning of the mouse or transducer.Follow a standardized protocol for mouse positioning and transducer placement to ensure consistent imaging planes (e.g., parasternal long-axis and short-axis views).[28][29]
Subjective interpretation of imaging parameters.Utilize quantitative measures like speckle-tracking echocardiography for more objective and sensitive detection of early myocardial dysfunction.[30]
Molecular and Cellular Assays
Problem Possible Cause(s) Suggested Solution(s)
High background or no signal in TUNEL assay Non-specific DNA breaks or issues with reagents.Include positive (DNase I-treated) and negative (no TdT enzyme) controls to validate the assay. Optimize permeabilization and washing steps.[31][32]
Improper tissue fixation.The duration and method of fixation can significantly impact TUNEL results. Perfusion fixation is generally preferred over immersion fixation to minimize artifacts.[33][34]
Unexpected experimental results (e.g., no cardiotoxicity at expected doses) Genetic variability in animal strains or individual animals.Be aware that genetic polymorphisms can influence susceptibility to anthracycline-induced cardiotoxicity.[35][36][37]
Drug interactions or confounding factors.Carefully consider the potential for interactions with other administered drugs or underlying comorbidities in the animal model.

Quantitative Data Summary

Cardioprotective Effects of Various Agents in Preclinical Models
Agent Animal Model Dosing Regimen Key Findings Reference
Dexrazoxane RatDoxorubicin (0.8 mg/kg/week for 7 weeks) + Dexrazoxane (16 mg/kg/week for 7 weeks)Significantly reduced the severity and extent of cardiomyopathy.[7]
RatDoxorubicin + Trastuzumab with or without DexrazoxaneImproved 1-month survival rate (88.9% vs 61.1%), and significantly higher LVEF and FS.[9][38]
Carvedilol RatDoxorubicin (2 mg/kg/week for 7 weeks) + Carvedilol (1 mg/kg/week for 7 weeks)Prevented the doxorubicin-induced decrease in mitochondrial respiration and calcium-loading capacity.[11]
Enalapril RatHypertensive rats treated with enalapril (10 mg/kg/day for 11 months)Reduced cardiac fibrosis by 59% and decreased the incidence of arrhythmias.[18]
Atorvastatin MouseDoxorubicin (5 mg/kg/week for 4 weeks) + Atorvastatin (20 mg/kg/day)Rescued doxorubicin-induced reduction in survivin expression and preserved heart function.[19]
MouseDoxorubicin-treated miceAmeliorated myocardial injury, increased Hsp70 and p-Akt expression, and reduced myocardial fibrosis and apoptosis.[20]
Clinical Data on Cardioprotective Agents
Agent Patient Population Dosing Regimen Key Findings Reference
Dexrazoxane Pediatric solid tumor patientsAnthracycline therapy with or without dexrazoxaneSignificantly reduces the incidence of cardiotoxicity, allowing for higher cumulative anthracycline doses.[39]
Carvedilol Breast cancer patientsDoxorubicin therapy with placebo or carvedilol (6.25, 12.5, or 25 mg/day)Prevented a significant decrease in LVEF at 6 months compared to placebo.[10]
Breast cancer patientsDoxorubicin therapy with carvedilol (6.25 mg/day) or placeboPreserved strain and strain-rate parameters, indicating protection against subclinical myocardial injury.[13][14]
Enalapril Cancer patients on anthracyclinesEnalapril vs. PlaceboPreserved LVEF at 6 months and reduced levels of cardiac injury biomarkers (Troponin I and CK-MB).[15]

Experimental Protocols

Protocol 1: In Vivo Doxorubicin-Induced Cardiotoxicity in Mice
  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Doxorubicin Administration: Administer doxorubicin at a dose of 5 mg/kg via intraperitoneal injection once a week for 4-5 weeks. The control group receives an equivalent volume of sterile saline.

  • Cardiac Function Assessment (Echocardiography):

    • Perform baseline echocardiography before the first injection and at the end of the study period.

    • Anesthetize mice with isoflurane.

    • Acquire M-mode images from the parasternal short-axis view to measure left ventricular internal dimensions at end-diastole and end-systole.

    • Calculate Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS).

  • Tissue Collection: At the end of the experiment, euthanize mice and excise the hearts. A portion of the left ventricle can be fixed in 4% paraformaldehyde for histology, and the remainder snap-frozen in liquid nitrogen for molecular analysis.

  • Histological Analysis:

    • Embed fixed heart tissue in paraffin (B1166041) and section.

    • Perform Hematoxylin and Eosin (H&E) staining to assess general morphology and Masson's trichrome staining to evaluate fibrosis.

Protocol 2: Assessment of Apoptosis using TUNEL Assay
  • Tissue Preparation: Use paraffin-embedded heart sections from Protocol 1.

  • Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.

  • Permeabilization: Incubate sections with Proteinase K (20 µg/mL) for 15-30 minutes at room temperature.

  • TUNEL Reaction:

    • Incubate sections with TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP) in a humidified chamber at 37°C for 60 minutes.

    • Include a positive control (pre-treated with DNase I) and a negative control (without TdT enzyme).

  • Counterstaining and Imaging:

    • Counterstain with a nuclear stain (e.g., DAPI).

    • Mount coverslips and visualize using a fluorescence microscope.

    • Quantify the number of TUNEL-positive nuclei relative to the total number of nuclei.

Protocol 3: In Vitro Assessment of Cardioprotection in H9c2 Cardiomyoblasts
  • Cell Culture: Culture H9c2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Experimental Treatment:

    • Pre-treat cells with the cardioprotective agent (e.g., atorvastatin, 10 µM) for 24 hours.

    • Induce cardiotoxicity by treating with doxorubicin (1 µM) for another 24 hours.

  • Cell Viability Assay (MTT):

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Solubilize the formazan (B1609692) crystals with DMSO.

    • Measure absorbance at 570 nm.

  • Apoptosis Assessment (Western Blot):

    • Lyse cells and collect protein.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe with primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, Bax, Bcl-2) and a loading control (e.g., GAPDH).

    • Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.

Signaling Pathways and Experimental Workflows

Anthracycline-Induced Cardiotoxicity Signaling Pathway

Anthracycline_Cardiotoxicity cluster_anthracycline Anthracycline (Doxorubicin) cluster_cellular_effects Cellular Effects cluster_downstream_pathways Downstream Pathways cluster_cardiac_dysfunction Cardiac Dysfunction Anthracycline Anthracycline ROS ↑ Reactive Oxygen Species (ROS) Anthracycline->ROS Mitochondrial_Dysfunction Mitochondrial Dysfunction Anthracycline->Mitochondrial_Dysfunction TOP2B_Inhibition Topoisomerase IIβ Inhibition Anthracycline->TOP2B_Inhibition PI3K_Akt_Inhibition ↓ PI3K/Akt Pathway Anthracycline->PI3K_Akt_Inhibition ROS->Mitochondrial_Dysfunction DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis TOP2B_Inhibition->DNA_Damage p53_Activation ↑ p53 Activation DNA_Damage->p53_Activation p53_Activation->Apoptosis Cardiomyocyte_Death Cardiomyocyte Death Apoptosis->Cardiomyocyte_Death PI3K_Akt_Inhibition->Apoptosis Cardiac_Remodeling Adverse Cardiac Remodeling Cardiomyocyte_Death->Cardiac_Remodeling Heart_Failure Heart Failure Cardiac_Remodeling->Heart_Failure

Caption: Key signaling pathways in anthracycline-induced cardiotoxicity.

Cardioprotective Strategies and Their Targets

Cardioprotective_Strategies cluster_agents Cardioprotective Agents cluster_targets Cardiotoxic Mechanisms Dexrazoxane Dexrazoxane Iron_Complexes Anthracycline-Iron Complexes Dexrazoxane->Iron_Complexes Carvedilol Carvedilol ROS_Production ROS Production Carvedilol->ROS_Production ACE_Inhibitors ACE Inhibitors Cardiac_Remodeling Adverse Cardiac Remodeling ACE_Inhibitors->Cardiac_Remodeling Statins Statins Apoptosis Apoptosis Statins->Apoptosis Iron_Complexes->ROS_Production

Caption: Targets of common cardioprotective agents.

Experimental Workflow for In Vivo Cardioprotection Studies

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Assessment cluster_analysis Analysis Animal_Model Select Animal Model (e.g., C57BL/6 mice) Baseline_Echo Baseline Echocardiography Animal_Model->Baseline_Echo Randomization Randomize into Groups: 1. Control (Saline) 2. Doxorubicin 3. Doxorubicin + Agent X Baseline_Echo->Randomization Dosing Administer Doxorubicin and/or Cardioprotective Agent (e.g., weekly for 4-5 weeks) Randomization->Dosing Final_Echo Final Echocardiography Dosing->Final_Echo Biomarkers Serum Biomarker Analysis (cTnI, BNP) Final_Echo->Biomarkers Tissue_Harvest Harvest Heart Tissue Biomarkers->Tissue_Harvest Histology Histology (H&E, Masson's Trichrome) Tissue_Harvest->Histology Molecular_Analysis Molecular Analysis (Western Blot, qPCR, TUNEL) Tissue_Harvest->Molecular_Analysis Data_Analysis Statistical Analysis and Interpretation Histology->Data_Analysis Molecular_Analysis->Data_Analysis

Caption: A typical experimental workflow for in vivo cardiotoxicity studies.

References

Technical Support Center: Optimizing Fermentation Conditions for Anthramycin Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the fermentation of the potent antitumor antibiotic, anthramycin, from Streptomyces refuineus.

Frequently Asked Questions (FAQs)

Q1: My Streptomyces refuineus culture is growing well (high biomass), but this compound yield is low or negligible. What are the primary factors to investigate?

A1: This is a common challenge in secondary metabolite production. High biomass does not always correlate with high antibiotic yield. The key is to ensure the metabolic switch from primary to secondary metabolism is occurring efficiently. Here are the initial troubleshooting steps:

  • Growth Phase: this compound is a secondary metabolite, and its production is typically induced during the stationary phase of growth. Ensure your fermentation has proceeded long enough to enter this phase.

  • Medium Composition: The balance of carbon and nitrogen sources is critical. An excess of readily metabolizable nutrients can lead to catabolite repression, inhibiting the biosynthesis of secondary metabolites like this compound.

  • pH: The pH of the fermentation broth can significantly influence enzymatic reactions in the this compound biosynthetic pathway. Monitor and control the pH within the optimal range.

  • Aeration: Adequate dissolved oxygen is crucial for the growth of Streptomyces and for the activity of many enzymes involved in antibiotic synthesis.

Q2: What are the typical precursors for this compound biosynthesis, and can I supplement the medium with them to increase yield?

A2: The biosynthesis of the pyrrolobenzodiazepine (PBD) core of this compound involves precursors derived from the shikimate and aromatic amino acid pathways. Supplementing the medium with these precursors, such as L-tryptophan and L-tyrosine, may enhance the yield, although optimal concentrations need to be determined empirically to avoid feedback inhibition.

Q3: At what temperature should I cultivate Streptomyces refuineus for optimal this compound production?

A3: Streptomyces refuineus is a thermophilic actinomycete. Notably, this compound production has been observed to be linked to growth at elevated temperatures. While optimal temperatures can be strain-specific, a general range to investigate would be higher than that for mesophilic Streptomyces species.

Q4: How does Streptomyces refuineus avoid being killed by the this compound it produces?

A4: Streptomyces refuineus has a specific self-resistance mechanism. During the production phase (stationary phase), the cell membrane becomes impermeable to this compound, preventing the antibiotic from entering the cells and damaging its own DNA.[1] However, in the early logarithmic growth phase, the cells are sensitive to this compound.[1]

Troubleshooting Guides

Issue 1: Low or No this compound Production with Good Biomass

This common scenario indicates that primary metabolism (cell growth) is favored over secondary metabolism (this compound production).

low_yield_good_biomass start Start: Low this compound Yield, Good Biomass verify_params Verify Fermentation Parameters (pH, Temp, DO, Agitation) start->verify_params analyze_medium Analyze Medium Composition (C:N ratio, Phosphate levels) verify_params->analyze_medium If optimal optimize_params Optimize Fermentation Parameters verify_params->optimize_params If suboptimal optimize_medium Optimize Medium Composition analyze_medium->optimize_medium If imbalanced assess_strain Assess Strain Integrity (Genetic stability) analyze_medium->assess_strain If balanced optimize_params->verify_params optimize_medium->analyze_medium validate_quant Validate Quantification Method (HPLC protocol) assess_strain->validate_quant If intact revive_stock Revive from Fresh Stock Culture assess_strain->revive_stock If compromised recalibrate Recalibrate/Validate HPLC validate_quant->recalibrate If inaccurate end_good End: Improved Yield validate_quant->end_good If accurate revive_stock->assess_strain recalibrate->validate_quant

Caption: Troubleshooting workflow for low this compound yield with good biomass.

Issue 2: Inconsistent this compound Yields Between Batches

Variability in fermentation outcomes can hinder research and development. This guide helps identify sources of inconsistency.

inconsistent_yields start Start: Inconsistent Yields check_inoculum Check Inoculum Preparation (Age, Size, Viability) start->check_inoculum review_media_prep Review Media Preparation Protocol (Weighing, Mixing, Sterilization) check_inoculum->review_media_prep If consistent standardize_inoculum Standardize Inoculum Protocol check_inoculum->standardize_inoculum If inconsistent verify_param_control Verify Fermentation Parameter Control (Sensor calibration, Controller settings) review_media_prep->verify_param_control If consistent prepare_master_media Prepare Master Media Batches review_media_prep->prepare_master_media If inconsistent calibrate_sensors Calibrate Sensors and Controllers verify_param_control->calibrate_sensors If inconsistent end_good End: Consistent Yields verify_param_control->end_good If consistent standardize_inoculum->check_inoculum prepare_master_media->review_media_prep calibrate_sensors->verify_param_control

Caption: Troubleshooting workflow for inconsistent this compound yields.

Data Presentation: Fermentation Parameters

The following tables summarize typical ranges for fermentation parameters for antibiotic production in Streptomyces species. These should be used as a starting point for the optimization of this compound production.

Table 1: Physical Fermentation Parameters

ParameterTypical Range for StreptomycesPotential Impact on this compound Production
Temperature 28 - 37°C (Mesophilic)S. refuineus is thermotolerant; higher temperatures may be optimal.[2]
pH 6.5 - 8.0Deviations can inhibit key biosynthetic enzymes.
Dissolved Oxygen (DO) >20% saturationLow DO can be a limiting factor for aerobic fermentation.
Agitation 200 - 400 rpmAffects nutrient mixing and oxygen transfer; excessive shear can damage mycelia.

Table 2: Media Composition Guidelines (One-Factor-at-a-Time Optimization)

ComponentVariableConcentration Range (g/L)Notes
Carbon Source Glucose10 - 40Readily metabolizable; high concentrations can cause catabolite repression.
Starch10 - 30A complex carbohydrate that is metabolized more slowly.
Glycerol10 - 30Another alternative carbon source.
Nitrogen Source Soybean Meal10 - 30A complex nitrogen source providing amino acids and peptides.
Yeast Extract2 - 10Provides nitrogen, vitamins, and growth factors.
Peptone5 - 20A complex nitrogen source.
Ammonium Sulfate1 - 5An inorganic nitrogen source.
Phosphate K₂HPO₄0.5 - 2.0Essential for growth but can inhibit secondary metabolism at high concentrations.
Trace Elements MgSO₄, FeSO₄, ZnSO₄0.1 - 1.0Important cofactors for various enzymes.

Experimental Protocols

Protocol 1: Submerged Fermentation of Streptomyces refuineus

This protocol provides a general guideline for the submerged fermentation of S. refuineus for this compound production. Optimization of media components and fermentation parameters is highly recommended.

1. Seed Culture Preparation: a. Prepare a seed medium (e.g., Tryptic Soy Broth or a specific seed medium for Streptomyces). b. Inoculate the seed medium with a fresh culture of S. refuineus from a spore stock or agar (B569324) plate. c. Incubate at an appropriate temperature (e.g., 30-37°C) with agitation (e.g., 200 rpm) for 48-72 hours until good growth is observed.

2. Production Fermentation: a. Prepare the production medium in a sterile fermenter. A starting point could be a medium containing a slowly metabolized carbon source like starch and a complex nitrogen source like soybean meal (see Table 2). b. Inoculate the production medium with 5-10% (v/v) of the seed culture. c. Maintain the fermentation under controlled conditions of temperature, pH, dissolved oxygen, and agitation. d. The fermentation is typically carried out for 7-10 days.

3. Sampling and Analysis: a. Aseptically withdraw samples at regular intervals (e.g., every 24 hours) to monitor cell growth (e.g., dry cell weight), substrate consumption, and this compound concentration via HPLC.

Protocol 2: Extraction of this compound from Fermentation Broth

This protocol outlines a general procedure for extracting this compound from the fermentation broth.

1. Separation of Biomass: a. Centrifuge the fermentation broth at a high speed (e.g., 8,000 x g) for 20 minutes to pellet the mycelia. b. Decant and collect the supernatant (culture filtrate).

2. Solvent Extraction: a. Extract the supernatant with an equal volume of a water-immiscible organic solvent such as ethyl acetate (B1210297) or chloroform. b. Repeat the extraction 2-3 times to maximize recovery. c. The mycelial pellet can also be extracted with a water-miscible solvent like acetone (B3395972) or methanol (B129727), followed by evaporation and re-extraction with an immiscible solvent.

3. Concentration: a. Combine the organic extracts. b. Concentrate the organic phase to dryness under reduced pressure using a rotary evaporator at a temperature below 40°C to avoid degradation of the heat-sensitive this compound. c. The resulting residue is the crude this compound extract.

Protocol 3: Quantification of this compound by HPLC-UV

This protocol provides a starting point for developing a validated HPLC method for this compound quantification.

1. Sample Preparation: a. Dissolve the crude this compound extract in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration. b. Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC Conditions (Illustrative):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both may contain a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where this compound has maximum absorbance.

  • Injection Volume: 10-20 µL.

3. Quantification: a. Prepare a standard curve using a purified this compound standard of known concentrations. b. Quantify the this compound in the samples by comparing the peak area to the standard curve.

Mandatory Visualization

This compound Biosynthetic Pathway Overview

The biosynthesis of this compound is a complex process involving a non-ribosomal peptide synthetase (NRPS) and various tailoring enzymes. The pathway starts from chorismate and involves the formation of key intermediates.

Caption: A simplified overview of the this compound biosynthetic pathway.

References

troubleshooting low yields in anthramycin chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chemical synthesis of anthramycin, with a focus on addressing issues related to low yields.

Troubleshooting Guide: Low Synthetic Yields

This guide is designed to help you identify and resolve potential causes of low yields in key steps of the this compound synthesis.

Issue 1: Low yield in the Wittig-IMDA (Intramolecular Diels-Alder) Sequence

  • Question: My Wittig reaction followed by the intramolecular Diels-Alder (IMDA) cycloaddition is resulting in a low overall yield of the trans-decalin fragment. What are the likely causes and how can I improve it?

  • Answer: The Wittig-IMDA sequence is a known bottleneck in some synthetic routes to this compound analogs like anthracimycin.[1] Low yields can stem from either the Wittig olefination or the IMDA reaction itself.

    • For the Wittig Reaction:

      • Problem: Incomplete reaction or formation of side products.

      • Troubleshooting: A screening of Wittig reaction conditions is recommended.[1] Factors to consider include the choice of base, solvent, temperature, and the presence of additives. For instance, the use of lithium chloride and heating the reaction to reflux has been shown to improve the yield significantly.[1]

    • For the IMDA Reaction:

      • Problem: Poor diastereoselectivity (formation of undesired cis-decalin isomers) or decomposition of the starting material.

      • Troubleshooting: The choice of Lewis acid catalyst is critical for both yield and stereoselectivity. While some Lewis acids may lead to decomposition, others like diethylaluminum chloride can promote the desired cycloaddition.[1] Careful control of the reaction temperature is also crucial.

Issue 2: Poor yield in the Aldol (B89426) Reaction to form the Tricarbonyl Moiety

  • Question: I am experiencing a low yield in the aldol reaction between the aldehyde intermediate and the β-ketoester to form the tricarbonyl fragment. What could be the issue?

  • Answer: This aldol reaction is particularly challenging due to the complexity of the β-ketoester, which can lead to the formation of multiple diastereomeric aldol products and complicate purification.

    • Problem: Formation of a complex mixture of diastereomers and subsequent difficulties in purification.

    • Troubleshooting:

      • One-Pot Oxidation: Instead of isolating the mixture of aldol addition products, consider a one-pot procedure where the crude mixture is immediately treated with an oxidizing agent like Dess-Martin periodinane (DMP). This can simplify the product mixture to a pair of epimers at the C2 position, which may be more readily purified.

      • Base and Temperature Control: The choice of base for generating the dienolate of the β-ketoester and the reaction temperature are critical. Experiment with different strong, non-nucleophilic bases and low temperatures to control the enolization and subsequent addition.

Issue 3: Low yield in the Ring-Closing Metathesis (RCM) for Macrolactonization

  • Question: The final ring-closing metathesis (RCM) to form the 14-membered macrolide is giving a low yield of the desired anthracimycin. What are the key parameters to optimize?

  • Answer: The success of the RCM reaction is highly dependent on the catalyst, reaction concentration, and subsequent workup.

    • Problem: Inefficient cyclization, catalyst decomposition, or formation of dimeric and oligomeric byproducts.

    • Troubleshooting:

      • Catalyst Choice: The choice of Grubbs catalyst is important. The Hoveyda-Grubbs II catalyst has been used successfully for this transformation.

      • High Dilution: To favor the intramolecular RCM over intermolecular side reactions, the reaction must be run under high dilution conditions.

      • One-Pot Epimerization: The initial RCM product may be an epimer of the desired product. A subsequent epimerization step is often necessary. This can be performed as a one-pot procedure by adding a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to the reaction mixture after the RCM is complete. This one-pot procedure has been reported to yield anthracimycin as a single diastereomer in a 37% yield.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps in the chemical synthesis of this compound that typically result in low yields?

A1: Based on published synthetic routes, the most challenging steps that often lead to low yields are:

  • The Wittig reaction and subsequent intramolecular Diels-Alder (IMDA) cycloaddition to form the decalin core. This sequence can suffer from low yields and poor stereocontrol.[1]

  • The aldol reaction to introduce the tricarbonyl side chain, which can produce a complex mixture of diastereomers.

  • The final ring-closing metathesis (RCM) to form the 14-membered macrolide, which requires careful optimization to avoid side reactions.

Q2: How can I improve the stereoselectivity of the intramolecular Diels-Alder (IMDA) reaction?

A2: The stereochemical outcome of the IMDA reaction is highly influenced by the choice of catalyst and reaction conditions. The use of a Lewis acid catalyst, such as diethylaluminum chloride, can favor the formation of the desired trans-decalin isomer. Optimization of the reaction temperature is also critical to enhance selectivity.

Q3: Are there any recommended one-pot procedures to improve the overall yield and efficiency of the synthesis?

A3: Yes, one-pot procedures have been successfully employed. For instance, after the ring-closing metathesis (RCM), the addition of DBU to the reaction mixture can effect the necessary epimerization to furnish the final anthracimycin product in a single step, which has been shown to provide a 37% yield.[1]

Quantitative Data on Reaction Optimization

The following tables summarize quantitative data on the optimization of key reactions in the synthesis of this compound and related structures.

Table 1: Optimization of the Wittig Reaction

EntryBaseSolventTemperature (°C)AdditiveYield (%)E/Z Ratio
1NaHMDSTHF-78 to RTNoneLow-
2KHMDSToluene0 to RTNoneModerate-
3n-BuLiTHF-78 to 0NoneModerate-
4NaHMDSTHFRefluxLiCl816:5

Data adapted from the supplementary information of Brimble et al. (2020).[1]

Table 2: Key Reaction Yields in an Optimized 10-Step Synthesis of Anthracimycin

StepReaction TypeReagents/CatalystYield (%)
1Julia-Kocienski OlefinationN-phenyl tetrazole sulfone62 (E/Z = 6:1)
2Vinylogous Mukaiyama Aldol / IMDAB(C6F5)3, Et2AlCl71 (dr = 6:1)
3Dehydration / DIBAL-H ReductionBurgess reagent, DIBAL-H-
4DMP OxidationDess-Martin Periodinane66 (over 2 steps)
5Aldol ReactionDienolate of 1,3-dicarbonyl42-44 (over 2 steps with subsequent oxidation)
6Ring-Closing MetathesisHoveyda-Grubbs II Catalyst42-43

Detailed Experimental Protocols

Protocol 1: Optimized Wittig Reaction

  • To a solution of the phosphonium (B103445) salt in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C, add sodium hexamethyldisilazide (NaHMDS) dropwise.

  • Stir the resulting ylide solution at room temperature for 1 hour.

  • Add a solution of the aldehyde in anhydrous THF.

  • Add anhydrous lithium chloride (LiCl) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium (B1175870) chloride.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

  • Dissolve the alcohol in anhydrous dichloromethane (B109758) (DCM).

  • Add solid Dess-Martin periodinane (DMP) in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically complete within 1-2 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate.

  • Stir vigorously until the layers are clear.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting aldehyde by flash column chromatography.

Protocol 3: Ring-Closing Metathesis (RCM) and In Situ Epimerization

  • Dissolve the diene precursor in degassed, anhydrous dichloromethane (DCM) to a concentration of approximately 1 mM.

  • Add the Hoveyda-Grubbs II catalyst (typically 5-10 mol%).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and stir at room temperature for several hours to effect epimerization.

  • Concentrate the reaction mixture in vacuo.

  • Purify the crude product by flash column chromatography to yield the final macrolide.

Visualizations

Anthramycin_Synthesis_Pathway A Starting Materials B Julia-Kocienski Olefination A->B C Triene Intermediate B->C D Vinylogous Mukaiyama Aldol / IMDA C->D E trans-Decalin Core D->E F Dehydration & Reduction E->F G Aldehyde Intermediate F->G H Aldol Reaction G->H I Diol Intermediate H->I J DMP Oxidation I->J K Tricarbonyl Intermediate J->K L Ring-Closing Metathesis K->L M Epimerization L->M N This compound M->N

Caption: Simplified synthetic pathway to this compound.

Troubleshooting_Workflow start Low Yield Observed step Identify Problematic Step (e.g., Wittig, IMDA, Aldol, RCM) start->step wittig Wittig Reaction Issues step->wittig Wittig imda IMDA Reaction Issues step->imda IMDA aldol Aldol Reaction Issues step->aldol Aldol rcm RCM Issues step->rcm RCM wittig_sol Screen Bases & Solvents Add LiCl, Increase Temp wittig->wittig_sol imda_sol Optimize Lewis Acid Catalyst Control Temperature imda->imda_sol aldol_sol One-pot Oxidation (DMP) Optimize Base & Temp aldol->aldol_sol rcm_sol Use Hoveyda-Grubbs II High Dilution Conditions One-pot Epimerization (DBU) rcm->rcm_sol end Yield Improved wittig_sol->end imda_sol->end aldol_sol->end rcm_sol->end

Caption: Troubleshooting workflow for low yields.

References

photodegradation and chemical degradation pathways of anthramycin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the photodegradation and chemical degradation of anthramycin. The information is presented in a question-and-answer format to address common issues encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound sample showing loss of activity over a short period?

This compound is a member of the pyrrolobenzodiazepine (PBD) class of antibiotics and is known for its inherent instability.[1] Its complex structure, featuring multiple reactive sites, makes it susceptible to degradation under various conditions, including exposure to light, changes in pH, and the presence of oxidizing agents. Characterization of this compound has historically been performed on its more stable epimer, this compound-11-methyl-ether, which is formed upon recrystallization from hot methanol, highlighting the compound's instability.[1]

Q2: What are the primary chemical degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the structure of PBDs, two primary chemical degradation pathways are likely: hydrolysis and oxidation.

  • Hydrolysis: The amide and carbinolamine functionalities in the PBD core are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. This can lead to the opening of the diazepine (B8756704) ring, rendering the molecule inactive.

  • Oxidation: The phenolic hydroxyl group at the C9 position of the this compound aromatic ring is a likely site for oxidation. This can lead to the formation of a quinone species, which may generate reactive oxygen species and further contribute to degradation.[2]

Q3: How does light affect the stability of this compound?

PBDs can be sensitive to light. Photodegradation can occur through various mechanisms, including photo-oxidation and the formation of photolytic cleavage products. For antibody-drug conjugates (ADCs) with PBD payloads, photostability is a critical parameter that is investigated during development.[3] It is crucial to protect this compound solutions from light to prevent photodegradation, which can lead to a loss of potency and the formation of unknown impurities.

Troubleshooting Guides

Problem: Inconsistent results in bioassays with this compound.

  • Possible Cause: Degradation of this compound in the assay medium.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare this compound solutions immediately before use from a freshly opened vial of powder or a recently prepared, properly stored stock solution.

    • Control pH: Ensure the pH of your experimental buffer is within a stable range for this compound. Based on related PBDs, neutral to slightly acidic conditions may be preferable to minimize hydrolysis.

    • Protect from Light: Conduct all experimental manipulations in low-light conditions and use amber-colored or foil-wrapped containers for solutions.

    • Solvent Purity: Use high-purity, degassed solvents to minimize oxidative degradation.

Problem: Appearance of unknown peaks in HPLC analysis of this compound samples.

  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Conduct Forced Degradation Studies: Systematically expose your this compound sample to acidic, basic, oxidative, thermal, and photolytic stress conditions to intentionally generate degradation products. This will help in identifying the retention times of potential degradants.

    • Use a Stability-Indicating HPLC Method: Develop or use an HPLC method with a gradient elution capable of separating the parent this compound peak from all potential degradation products.

    • Employ Mass Spectrometry (LC-MS): Use LC-MS to obtain the mass-to-charge ratio of the unknown peaks to help in the identification of the degradation products.[4][5][6]

Data Presentation

Table 1: Predicted Stability of this compound Under Various Stress Conditions (Based on PBD Class Properties)

Stress ConditionPredicted StabilityPotential Degradation Pathway
Acidic (e.g., 0.1 M HCl) LabileHydrolysis of the carbinolamine and amide bonds.
Basic (e.g., 0.1 M NaOH) LabileHydrolysis of the amide bond.
Oxidative (e.g., 3% H₂O₂) Highly LabileOxidation of the C9 phenolic hydroxyl to a quinone.
Thermal (e.g., 60°C) Moderately LabileAcceleration of hydrolysis and oxidation.
Photolytic (UV/Vis light) LabilePhoto-oxidation and photolytic cleavage.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study on an this compound sample.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl to a final this compound concentration of 100 µg/mL. Incubate at 60°C for 24, 48, and 72 hours.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH to a final this compound concentration of 100 µg/mL. Incubate at 60°C for 2, 4, and 8 hours.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ to a final this compound concentration of 100 µg/mL. Store at room temperature, protected from light, for 24, 48, and 72 hours.

    • Thermal Degradation: Incubate an aliquot of the stock solution (in a suitable buffer at neutral pH) at 60°C in the dark for 1, 3, and 7 days.

    • Photodegradation: Expose an aliquot of the stock solution (in a suitable buffer at neutral pH) in a photostability chamber to a light source according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Analysis:

    • At each time point, withdraw a sample and neutralize it if it was subjected to acid or base hydrolysis.

    • Analyze all samples by a stability-indicating RP-HPLC method, coupled with a UV detector and a mass spectrometer (LC-MS).

    • Monitor for the decrease in the peak area of the parent this compound and the appearance of new peaks corresponding to degradation products.

  • Data Interpretation:

    • Calculate the percentage of degradation for each condition.

    • Use the mass spectrometry data to propose structures for the major degradation products.

Mandatory Visualization

Photodegradation_Pathway This compound This compound Photo_Excitation Photo-Excitation This compound->Photo_Excitation UV/Vis Light Reactive_Intermediates Reactive Intermediates Photo_Excitation->Reactive_Intermediates Photolytic_Products Photolytic Cleavage Products Reactive_Intermediates->Photolytic_Products Bond Cleavage Photo_Oxidized_Products Photo-Oxidized Products Reactive_Intermediates->Photo_Oxidized_Products Reaction with O₂

Caption: Proposed photodegradation pathway of this compound.

Chemical_Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation Anthramycin_H This compound Hydrolysis_Products Ring-Opened Products Anthramycin_H->Hydrolysis_Products Acid/Base Catalysis Anthramycin_O This compound Quinone_Intermediate Quinone Intermediate Anthramycin_O->Quinone_Intermediate Oxidizing Agent Oxidized_Products Oxidized Products Quinone_Intermediate->Oxidized_Products

Caption: Proposed chemical degradation pathways for this compound.

Troubleshooting_Workflow start Inconsistent Experimental Results Observed check_solution Check Solution Preparation and Storage start->check_solution improper Improper Preparation/ Storage check_solution->improper Yes proper Proper Preparation/ Storage check_solution->proper No reprepare Prepare Fresh Solution, Protect from Light, Control pH improper->reprepare analyze_degradation Analyze for Degradation (HPLC-MS) proper->analyze_degradation retest Re-run Experiment reprepare->retest no_degradation No Degradation Products analyze_degradation->no_degradation No degradation Degradation Products Detected analyze_degradation->degradation Yes investigate_other Investigate Other Experimental Variables no_degradation->investigate_other optimize_conditions Optimize Experimental Conditions to Minimize Degradation degradation->optimize_conditions investigate_other->retest optimize_conditions->retest

Caption: Troubleshooting workflow for this compound instability.

References

Technical Support Center: Enhancing Aqueous Solubility of Pyrrolobenzodiazepine (PBD) Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when improving the aqueous solubility of pyrrolobenzodiazepine (PBD) compounds.

Frequently Asked Questions (FAQs)

Q1: Why do many pyrrolobenzodiazepine (PBD) compounds exhibit poor aqueous solubility?

PBDs are often large, complex, and lipophilic molecules.[1] Modern drug discovery tends to produce compounds with higher molecular weights and greater hydrophobicity, characteristics that frequently lead to poor aqueous solubility.[1][2] For PBDs specifically, their intricate, often planar structures can contribute to strong intermolecular interactions in the solid state, making it difficult for water molecules to solvate them. This low aqueous solubility is a significant hurdle in formulation development, as it can lead to poor absorption and limited bioavailability.[3][4]

Q2: What are the main strategies to improve the aqueous solubility of PBDs?

There are three primary categories of strategies to enhance the solubility of poorly soluble drugs like PBDs:

  • Chemical Modifications: This involves altering the molecule's structure to be more hydrophilic. The most common approach is creating a bioreversible prodrug, where a soluble promoiety is attached to the parent PBD.[1][5] Other methods include salt formation for ionizable PBDs and structural modifications to disrupt planarity or add polar functional groups.[6][7][8]

  • Physical Modifications: These techniques modify the physical properties of the solid PBD. Methods include particle size reduction (micronization and nanonization) to increase the surface area-to-volume ratio, and creating amorphous solid dispersions to disrupt the crystalline lattice energy.[9][10][11]

  • Formulation-Based Approaches: This involves using excipients to create a delivery system that can carry the PBD in an aqueous environment. Key examples include lipid-based formulations (like Self-Emulsifying Drug Delivery Systems or SEDDS), complexation with cyclodextrins, and the use of co-solvents and surfactants.[12][13][14]

Q3: How do I choose the most appropriate solubility enhancement strategy for my PBD compound?

The selection of a suitable method depends on several factors, including the physicochemical properties of the PBD, the intended route of administration, the required dosage, and the stage of drug development.[3] For instance, the prodrug approach is a versatile tool that can be considered early in development.[1] Lipid-based formulations are particularly effective for lipophilic drugs intended for oral delivery.[13] For parenteral administration, creating a more soluble prodrug, such as a phosphate (B84403) ester, is a well-established strategy.[15]

Troubleshooting Guide

Q4: My PBD-dimer payload is precipitating out of the aqueous buffer during the antibody conjugation step. What can I do?

  • Problem: The highly lipophilic nature of many PBD dimers, such as talirine and tesirine, can lead to poor solubility in the aqueous buffers typically used for ADC conjugation.[16]

  • Solution 1: Co-solvents: Try adding a limited amount of a water-miscible organic co-solvent (e.g., DMSO, DMA) to the reaction buffer. This can increase the solubility of the PBD payload without denaturing the antibody.[17] Start with a low percentage (e.g., 5-10%) and optimize as needed.

  • Solution 2: pH Adjustment: If your PBD has an ionizable functional group, adjusting the pH of the buffer may improve its solubility.[7][10] Ensure the chosen pH is compatible with antibody stability (typically pH 6.0-8.0).

  • Solution 3: Modify the Linker: The linker connecting the PBD to the antibody can be modified to include more hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG) chains, to improve the overall solubility of the drug-linker construct.

Q5: I developed a PBD prodrug to increase solubility, but the improvement is minimal. What are the potential issues?

  • Problem: The chosen promoiety may not be effective enough, or the cleavage of the prodrug might be occurring prematurely.

  • Solution 1: Re-evaluate the Promoietv: The choice of the solubilizing group is critical. Phosphate esters are known to dramatically increase aqueous solubility (often over 1000-fold).[5] Other options like peptides or glucuronides can also be effective.[5] Ensure the attached group is large and polar enough to overcome the hydrophobicity of the parent PBD.

  • Solution 2: Check Prodrug Stability: The prodrug must be stable in the formulation but cleave efficiently in vivo.[5] If the prodrug is unstable and reverts to the parent drug in your test solution, you will not observe the expected solubility enhancement. Assess the stability of your prodrug in the experimental medium (e.g., PBS) over time.

  • Solution 3: Confirm Synthesis: Verify the successful synthesis and purity of the prodrug. An incomplete reaction or the presence of unreacted, insoluble parent drug will lead to inaccurate solubility measurements.

Q6: My lipid-based formulation for an oral PBD is not improving bioavailability. Why might this be?

  • Problem: While lipid-based systems like SEDDS are excellent for solubilizing drugs, poor formulation design can prevent effective dispersion and absorption in vivo.[13]

  • Solution 1: Optimize Excipient Selection: The choice of oils, surfactants, and co-surfactants is crucial. The PBD must be highly soluble in the lipid phase. The surfactant blend must be effective at creating fine, stable emulsions or microemulsions upon contact with gastrointestinal fluids.[12]

  • Solution 2: Assess Dispersion Performance: When the formulation is diluted in an aqueous medium, it should spontaneously form a fine, homogenous emulsion. If it forms large oil droplets or precipitates the drug, the formulation needs to be adjusted. This can be tested in vitro before animal studies.

  • Solution 3: Consider Precipitation Inhibition: The drug may dissolve in the formulation but precipitate out in the gut upon dispersion and digestion of the lipid components. Incorporating precipitation inhibitors, such as polymers (e.g., HPMC), can maintain a supersaturated state of the drug, facilitating absorption.[12]

Data Summary: Examples of Prodrug-Mediated Solubility Enhancement

The prodrug approach is a chemically-driven strategy to temporarily modify a drug's structure, enhancing its properties like solubility. The following table summarizes examples from the literature where this approach was successfully applied to various poorly soluble compounds.

Parent DrugPromoietv (Carrier)Fold Increase in Aqueous SolubilityReference
SB-3CT (MMP inhibitor)Phosphate> 2000x[5]
10-HydroxycamptothecinGlucuronic acid80x[5]
AcyclovirVal-Ala dipeptide (amide)17x[5]
AcyclovirVal-Ala dipeptide (ester)9x[5]

Visual Guides and Workflows

A systematic approach is crucial for efficiently tackling solubility issues. The following diagrams illustrate key decision-making processes and concepts.

G cluster_start Initial Assessment cluster_strategy Strategy Selection cluster_refinement Refinement & Evaluation start Poorly Soluble PBD Compound prop Characterize Physicochemical Properties (pKa, logP, M.P.) start->prop decision Ionizable? prop->decision prodrug Chemical Modification (e.g., Prodrug, Linker Mod) decision->prodrug No decision->prodrug Yes (Consider Salt Formation or Prodrug) formulation Formulation Strategy (e.g., Lipid-based, Solid Dispersion) decision->formulation Yes/No eval_prodrug Synthesize & Evaluate Solubility, Stability, Cleavage prodrug->eval_prodrug eval_form Formulate & Evaluate Dispersion, Stability, Drug Load formulation->eval_form end Optimized PBD Formulation eval_prodrug->end eval_form->end

Caption: Decision workflow for selecting a PBD solubility enhancement strategy.

G cluster_prodrug Prodrug Construct cluster_cleavage In Vivo Environment cluster_release Active Drug Release prodrug PBD-Linker-Soluble_Moiety (Water-Soluble Prodrug) enzyme Enzymatic or Chemical Cleavage (e.g., in plasma, tumor) prodrug->enzyme Administration & Circulation pbd Active PBD Payload (Poorly Soluble) enzyme->pbd Releases active drug at target site moiety Soluble Moiety (Cleared) enzyme->moiety

Caption: General mechanism of a carrier-linked prodrug for PBD delivery.

Key Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

The saturation shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[18]

Objective: To determine the equilibrium solubility of a PBD compound in a specific aqueous buffer.

Materials:

  • PBD compound (solid)

  • Aqueous buffer of desired pH (e.g., pH 1.2, 4.5, 6.8)[19]

  • Glass vials with screw caps

  • Orbital shaker with temperature control (set to 37 ± 1 °C)[20]

  • Centrifuge or filtration system (e.g., 0.22 µm PVDF syringe filters)

  • Calibrated pH meter

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Methodology:

  • Preparation: Add an excess amount of the solid PBD compound to a vial. The goal is to have undissolved solid remaining at the end of the experiment to ensure saturation.[20]

  • Solvent Addition: Add a precise volume of the pre-warmed (37 °C) aqueous buffer to the vial.

  • Equilibration: Tightly cap the vial and place it in the orbital shaker at 37 °C. Agitate the suspension (e.g., at 100 rpm) for a sufficient time to reach equilibrium. This is typically 24 to 48 hours but should be determined by preliminary experiments.[18][20]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at 37 °C to let the excess solid settle. Separate the saturated supernatant from the solid drug by either:

    • Centrifugation: Centrifuge the sample at high speed.

    • Filtration: Carefully filter the supernatant. (Note: Pre-screen filters for potential drug adsorption).

  • pH Measurement: Measure and record the final pH of the saturated solution.[19]

  • Quantification: Carefully take an aliquot of the clear supernatant. Dilute it as necessary with the appropriate mobile phase or solvent and determine the concentration of the dissolved PBD using a validated analytical method.

  • Replication: The experiment should be performed in at least triplicate for each pH condition.[21]

Protocol 2: General Procedure for Preparing a PBD Nanosuspension

Nanosuspensions improve solubility and dissolution rate by dramatically increasing the surface area of the drug.[10][22] This is a "top-down" approach.

Objective: To produce a stabilized nanosuspension of a PBD compound.

Materials:

  • PBD compound

  • Stabilizer solution (e.g., aqueous solution of Poloxamer 188, HPMC, or PVP)

  • Purified water

  • High-pressure homogenizer or bead mill

Methodology:

  • Pre-suspension: Disperse the PBD compound in the stabilizer solution to form a coarse suspension. The stabilizer is crucial to prevent the aggregation of nanoparticles once they are formed.

  • Homogenization (Top-Down Method):

    • High-Pressure Homogenization (HPH): Pass the pre-suspension through the high-pressure homogenizer. The high shear forces and cavitation will break down the coarse drug particles into nanoparticles. This process is typically repeated for multiple cycles until a desired particle size distribution is achieved.

    • Bead Milling: Alternatively, place the pre-suspension in a milling chamber containing small, high-density grinding beads (e.g., zirconium oxide). Agitate the chamber at high speed. The collisions between the beads and the drug particles will reduce the particle size.

  • Characterization:

    • Particle Size Analysis: Measure the mean particle size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Microscopy: Visualize the nanoparticles using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).

    • Dissolution Testing: Perform an in vitro dissolution test to compare the dissolution rate of the nanosuspension to the unprocessed PBD powder. A significant increase in the dissolution rate is expected.

References

formulation strategies for topical delivery of anthramycin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on formulation strategies for the topical delivery of anthramycin.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the formulation and in vitro testing of topical this compound preparations.

1. Formulation Stability Issues

Question Possible Causes Troubleshooting Suggestions
Why is my this compound formulation showing signs of physical instability (e.g., phase separation, precipitation)? - Poor solubility of this compound in the chosen vehicle. - Incompatibility of formulation components. - Temperature fluctuations during storage or processing. [1]- Solubility Enhancement: Consider using co-solvents. Propylene (B89431) glycol (PG) has been shown to be a suitable solvent for this compound.[2][3]- Miscibility Studies: Conduct miscibility studies with solvent combinations at various ratios before formulation.[4]- Temperature Control: Ensure controlled heating and cooling rates during manufacturing to prevent precipitation.[1] Store the final formulation at a constant, appropriate temperature.
My this compound formulation is degrading over time. What could be the cause and how can I prevent it? - Chemical instability of this compound in the formulation. this compound is known to be unstable in certain conditions.[5]- Exposure to light or incompatible excipients. - pH of the formulation. - Stability Studies: Conduct formal stability studies at different temperatures and time points. This compound has shown good stability in several organic solvents but is unstable in PBS.[6]- Protect from Light: Store the formulation in light-protected containers.[5]- pH Optimization: Evaluate the stability of this compound at different pH values to find the optimal range for your formulation.

2. Poor Skin Permeation

Question Possible Causes Troubleshooting Suggestions
I am observing very low or no skin permeation of this compound in my in vitro studies. How can I improve it? - The formulation vehicle is not an effective penetration enhancer. - High barrier function of the skin membrane used. - Low concentration of this compound in the formulation. - Incorporate Penetration Enhancers: Use vehicles known to enhance skin permeation. Propylene glycol (PG), Transcutol P® (TC), and propylene glycol monolaurate (PGML) have been shown to facilitate this compound penetration.[3][7]- Co-transport Effect: The permeation of this compound has been observed to "track" the permeation of solvents like PG and TC.[7][8] Consider solvent systems that themselves permeate the skin well.- Optimize Solvent System: While binary systems of PG and water did not show permeation, combining PG with PGMC or PGML did.[2] Experiment with different binary or ternary solvent systems.[4]
The amount of this compound retained in the skin is high, but the amount that permeates through is low. Why is this happening? - The vehicle may promote drug deposition in the skin rather than permeation through it. - Vehicle Selection: Isopropyl myristate (IPM) and propylene glycol monocaprylate (PGMC) have been associated with higher skin retention of this compound.[7] If the goal is transdermal delivery, consider vehicles like TC or PG that promote permeation.[7]

3. In Vitro Experiment-Related Issues

Question Possible Causes Troubleshooting Suggestions
I am seeing high variability in my Franz diffusion cell results. What are the common sources of error? - Inconsistent skin membrane thickness or integrity. - Formation of air bubbles under the skin membrane. - Inconsistent dosing or sampling. - Skin Integrity Check: Ensure the integrity of each skin sample before the experiment.- Bubble Removal: Carefully inspect for and remove any air bubbles between the membrane and the receptor fluid.- Standardize Procedures: Use a consistent protocol for dose application, sampling volume, and time points.
The total recovery of this compound in my mass balance study is low. - Binding of this compound to the diffusion cell components. - Incomplete extraction from the skin or apparatus. - Degradation of this compound in the receptor fluid. - Material Compatibility: Check for adsorption of this compound to glass or other components of the Franz cell.- Extraction Efficiency: Validate your extraction procedure to ensure complete recovery from the skin and apparatus.- Receptor Fluid Stability: Confirm the stability of this compound in your chosen receptor fluid over the duration of the experiment. This compound has shown instability in PBS.[6]

Quantitative Data Summary

The following tables summarize quantitative data from in vitro skin permeation studies with various this compound formulations.

Table 1: Permeation and Retention of this compound in Neat Solvents

VehicleThis compound Permeated at 48h (% of applied dose)This compound Retained in Skin at 48h (% of applied dose)
Propylene Glycol (PG)Present1.3
Transcutol P® (TC)Present4.43
Propylene Glycol Monolaurate (PGML)Present4.01
Isopropyl Myristate (IPM)Not Detected59.2
Propylene Glycol Monocaprylate (PGMC)Not Detected17.5
1,3-Butanediol (BD)Not Detected< 0.3
Dipropylene Glycol (DiPG)Not Detected< 0.3

Data adapted from Haque et al., 2017.[7]

Table 2: Total Skin Penetration and Retention of this compound in Binary and Ternary Systems

Formulation TypeTotal Skin Penetration and Retention (% of applied dose)
Binary and Ternary Systems1 - 6

Data adapted from Haque et al., 2018.[2][4]

Experimental Protocols

Key Experiment: In Vitro Skin Permeation Study using Franz Diffusion Cells

Objective: To assess the permeation and retention of this compound from a topical formulation across a skin membrane.

Materials:

  • Franz diffusion cells

  • Human or porcine skin membrane[7]

  • Receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent, ensuring this compound stability)

  • Test formulation of this compound

  • Syringes and needles for sampling

  • Water bath with magnetic stirring capabilities

  • Analytical equipment for this compound quantification (e.g., HPLC)[3]

Methodology:

  • Skin Membrane Preparation:

    • Excise subcutaneous fat from full-thickness skin.

    • Cut the skin into sections large enough to fit the Franz diffusion cells.

    • Visually inspect the skin for any imperfections before mounting.

  • Franz Cell Assembly:

    • Mount the skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber.

    • Fill the receptor chamber with pre-warmed (32°C) receptor fluid, ensuring no air bubbles are trapped beneath the skin.

    • Place the Franz cells in a water bath maintained at 32°C and allow the skin to equilibrate.

  • Dosing and Sampling:

    • Apply a finite dose of the this compound formulation to the surface of the skin in the donor chamber.

    • At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 24, 48 hours), withdraw an aliquot of the receptor fluid from the sampling arm.

    • Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid.

  • Mass Balance:

    • At the end of the experiment, dismantle the Franz cell.

    • Wash the surface of the skin with a suitable solvent to recover any unabsorbed formulation.

    • Extract this compound from the skin membrane (e.g., via homogenization or solvent extraction).

    • Wash the donor chamber and other components to recover any residual drug.

  • Quantification:

    • Analyze the concentration of this compound in the collected receptor fluid samples and mass balance samples using a validated analytical method such as HPLC.[3]

  • Data Analysis:

    • Calculate the cumulative amount of this compound permeated per unit area over time.

    • Determine the steady-state flux and lag time from the linear portion of the cumulative permeation curve.

    • Calculate the percentage of the applied dose retained in the skin and recovered from the apparatus.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis skin_prep Skin Membrane Preparation franz_setup Franz Cell Assembly & Equilibration skin_prep->franz_setup Mount Skin dosing Apply Formulation to Skin franz_setup->dosing Start Experiment sampling Collect Receptor Fluid Samples dosing->sampling Over Time mass_balance Mass Balance (Skin & Apparatus Extraction) sampling->mass_balance At Endpoint quantification Quantify this compound (e.g., HPLC) sampling->quantification mass_balance->quantification data_analysis Data Analysis (Flux, Permeation) quantification->data_analysis

Caption: Workflow for an in vitro skin permeation study using Franz diffusion cells.

anthramycin_moa cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_consequences Consequences anthra This compound dna Nuclear DNA anthra->dna Binds to minor groove (covalent bond with guanine) inhibition Inhibition of DNA & RNA Synthesis dna->inhibition Blocks transcription & replication cytotoxicity Cell Death (Cytotoxicity) inhibition->cytotoxicity

Caption: Simplified mechanism of action of this compound in a cancer cell.

References

Technical Support Center: Navigating the Challenges of Anthramycin Scale-Up Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up production of anthramycin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the fermentation, purification, and handling of this potent antitumor antibiotic.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the scale-up production of this compound from Streptomyces refuineus.

Issue 1: Low this compound Yield in Fermentation

Low productivity is a frequent hurdle in the large-scale fermentation of secondary metabolites. Below is a guide to troubleshoot and optimize your fermentation process for improved this compound yield.

Potential Cause Troubleshooting Steps Expected Outcome
Suboptimal Medium Composition Systematically optimize the fermentation medium using statistical methods like Response Surface Methodology (RSM). Key components to evaluate include carbon sources (e.g., glucose, starch), nitrogen sources (e.g., soybean meal, peptone), and phosphate (B84403) concentrations.[1][2]Identification of an optimal medium composition leading to a significant increase in this compound titer.
Inadequate Aeration and Agitation Ensure sufficient dissolved oxygen (DO) levels by optimizing aeration and agitation rates. For Streptomyces fermentations, maintaining DO above 30-50% is often critical. The optimal agitation speed balances oxygen transfer with shear stress on the mycelia.Improved cell growth and consistent this compound production by avoiding oxygen limitation and minimizing cell damage.
Unfavorable pH Profile Monitor and control the pH of the fermentation broth. The optimal pH for Streptomyces growth and antibiotic production is typically in the neutral range (6.5-7.5). Implement a pH control strategy using appropriate acids or bases.Maintenance of a stable pH profile that favors the enzymatic reactions of the this compound biosynthesis pathway.
Genetic Instability of the Production Strain Maintain a well-characterized master and working cell bank of the Streptomyces refuineus strain. Periodically re-isolate and screen single colonies for high-level this compound production to ensure the stability of the biosynthetic gene cluster.Consistent fermentation performance by using a stable, high-producing inoculum for each batch.
Feedback Inhibition Investigate the possibility of feedback inhibition by this compound on its own biosynthesis. Consider strategies like in-situ product removal (e.g., using adsorbent resins) to alleviate this effect.Increased final this compound concentration by overcoming potential regulatory feedback loops.

Issue 2: Difficulties in this compound Purification

The purification of this compound from a complex fermentation broth presents several challenges due to its chemical properties and the presence of numerous impurities.

Potential Cause Troubleshooting Steps Expected Outcome
Low Extraction Efficiency Optimize the solvent extraction process. Screen different organic solvents (e.g., ethyl acetate (B1210297), chloroform) and adjust the pH of the broth prior to extraction to ensure this compound is in its most extractable form. Multiple extractions will improve recovery.Increased recovery of crude this compound from the fermentation broth.
Co-elution of Impurities during Chromatography Develop a multi-step chromatography purification protocol. A typical sequence involves a capture step (e.g., adsorption chromatography), an intermediate purification step (e.g., ion-exchange chromatography), and a final polishing step (e.g., reversed-phase HPLC).[3][4]High-purity this compound free from closely related impurities and other fermentation byproducts.
Product Degradation during Purification Due to the instability of this compound, conduct all purification steps at reduced temperatures and protect the product from light. Use buffers with a slightly acidic to neutral pH to minimize degradation.[5]Preservation of the integrity of the this compound molecule throughout the purification process.

Issue 3: this compound Instability

This compound is known for its instability, which can lead to significant product loss during processing and storage.

Influencing Factor Troubleshooting and Mitigation Strategies Expected Outcome
pH Maintain a slightly acidic to neutral pH (around 6.0-7.0) for solutions containing this compound. Avoid strongly acidic or alkaline conditions which can catalyze its degradation.[5]Enhanced stability of this compound in solution.
Temperature Store this compound solutions at low temperatures (e.g., 4°C for short-term and -20°C or lower for long-term storage). Avoid repeated freeze-thaw cycles.[6]Minimized thermal degradation and extended shelf-life of the purified compound.
Light Protect this compound from exposure to light, especially UV light, at all stages of production, purification, and storage by using amber vials or covering containers with aluminum foil.[5]Prevention of photodegradation and preservation of this compound's biological activity.

Frequently Asked Questions (FAQs)

Fermentation

  • Q1: What is a typical fermentation medium composition for this compound production by Streptomyces refuineus? A1: While the exact optimal medium can be strain-specific, a good starting point for Streptomyces fermentation for antibiotic production often includes a complex carbon source like glucose or starch (20-40 g/L), a complex nitrogen source such as soybean meal or peptone (10-20 g/L), and essential minerals like CaCO₃ (2 g/L).[2][7] Optimization of these components is crucial for maximizing yield.

  • Q2: What are the optimal physical parameters for this compound fermentation? A2: For many Streptomyces species, optimal antibiotic production is achieved at a temperature of 28-30°C and a pH of 6.5-7.5. Aeration and agitation rates need to be carefully controlled to maintain adequate dissolved oxygen levels without causing excessive shear stress.

  • Q3: How can I monitor this compound production during fermentation? A3: this compound concentration in the fermentation broth can be monitored by taking samples at regular intervals, extracting the this compound, and quantifying it using High-Performance Liquid Chromatography (HPLC) with UV detection.[8]

Purification

  • Q4: What is a general workflow for the purification of this compound? A4: A typical workflow involves: 1) Separation of biomass from the fermentation broth by centrifugation or filtration. 2) Solvent extraction of the supernatant and/or mycelium. 3) Concentration of the crude extract. 4) A multi-step chromatographic purification process, often starting with silica (B1680970) gel chromatography followed by reversed-phase HPLC.[3][9]

  • Q5: Which solvents are most effective for extracting this compound? A5: Solvents like ethyl acetate and chloroform (B151607) are commonly used for the extraction of pyrrolobenzodiazepine antibiotics from fermentation broths. The efficiency of extraction can be influenced by the pH of the aqueous phase.

Stability and Analysis

  • Q6: How should I store purified this compound? A6: For long-term storage, it is recommended to store purified this compound as a solid or in a suitable solvent (e.g., methanol (B129727), DMSO) at -20°C or below, protected from light.[6]

  • Q7: What analytical technique is best for the quantitative analysis of this compound? A7: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and reliable method for the quantification of this compound. A stability-indicating HPLC method should be developed to separate the intact drug from its degradation products.[10][11]

Quantitative Data Summary

The following tables provide representative data for the scale-up production of this compound. Note that these values are illustrative and should be optimized for your specific strain and process.

Table 1: Optimized Fermentation Parameters for this compound Production

ParameterOptimized ValueReference
Temperature28-30 °C
pH6.5 - 7.5
Agitation Speed200 - 400 rpm
Aeration Rate0.5 - 1.5 vvm
Glucose Concentration30 - 40 g/L[2]
Soybean Meal Concentration15 - 25 g/L[12]
Typical Yield 10 - 50 mg/L (Estimated based on related compounds)

Table 2: this compound Purification Yield

Purification StepTypical RecoveryPurity
Solvent Extraction80 - 90%10 - 20%
Silica Gel Chromatography60 - 70%50 - 70%
Reversed-Phase HPLC70 - 80%>95%
Overall Yield 30 - 50% >95%

Experimental Protocols

Protocol 1: Fermentation of Streptomyces refuineus for this compound Production

  • Inoculum Preparation:

    • Inoculate a loopful of S. refuineus spores or mycelia from a stock culture into a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth).

    • Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours.

  • Production Fermentation:

    • Inoculate a production fermenter containing the optimized production medium with 5-10% (v/v) of the seed culture.

    • Maintain the fermentation parameters as outlined in Table 1.

    • Monitor cell growth, pH, dissolved oxygen, and this compound concentration throughout the fermentation (typically 7-10 days).

Protocol 2: Extraction and Purification of this compound

  • Harvest and Extraction:

    • Centrifuge the fermentation broth at 8,000 x g for 20 minutes to separate the mycelium from the supernatant.

    • Extract the supernatant three times with an equal volume of ethyl acetate.

    • Extract the mycelial pellet with methanol. Combine the methanol extract with the ethyl acetate extracts and evaporate to dryness under reduced pressure.

  • Silica Gel Chromatography:

    • Dissolve the crude extract in a minimal amount of dichloromethane (B109758) and load it onto a silica gel column equilibrated with hexane.

    • Elute the column with a stepwise gradient of ethyl acetate in hexane.

    • Collect fractions and analyze for the presence of this compound using Thin Layer Chromatography (TLC) or HPLC. Pool the fractions containing this compound.

  • Reversed-Phase HPLC Purification:

    • Dissolve the partially purified this compound in the HPLC mobile phase.

    • Inject the sample onto a C18 semi-preparative HPLC column.

    • Elute with a gradient of acetonitrile (B52724) in water (both containing 0.1% formic acid).

    • Collect the peak corresponding to this compound and confirm its purity by analytical HPLC.

    • Lyophilize the pure fractions to obtain this compound as a solid.

Protocol 3: Quantitative Analysis of this compound by HPLC

  • Instrumentation:

    • HPLC system with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: Start with 10% B, increase to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm and 330 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Centrifuge the fermentation broth sample to pellet the cells.

    • Dilute the supernatant with methanol, vortex, and centrifuge again.

    • Filter the supernatant through a 0.22 µm syringe filter before injection.

  • Quantification:

    • Prepare a standard curve of this compound of known concentrations.

    • Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.

Visualizations

experimental_workflow cluster_fermentation Fermentation cluster_purification Purification cluster_analysis Analysis inoculum Inoculum Preparation fermentation Production Fermentation inoculum->fermentation extraction Solvent Extraction fermentation->extraction silica Silica Gel Chromatography extraction->silica hplc Reversed-Phase HPLC silica->hplc analysis Quantitative HPLC Analysis hplc->analysis

Caption: Experimental workflow for this compound production.

signaling_pathway cluster_global Global Regulatory Signals cluster_pathway_specific Pathway-Specific Regulation cluster_biosynthesis Biosynthesis nutrient_limitation Nutrient Limitation regulatory_genes This compound Regulatory Genes (e.g., SARPs) nutrient_limitation->regulatory_genes growth_phase Stationary Phase growth_phase->regulatory_genes biosynthetic_genes This compound Biosynthetic Gene Cluster (ant cluster) regulatory_genes->biosynthetic_genes Activation precursors Precursors biosynthetic_genes->precursors This compound This compound precursors->this compound This compound->regulatory_genes Feedback Inhibition

Caption: Simplified regulatory pathway of this compound biosynthesis.

References

Technical Support Center: Minimizing Off-Target Effects of Anthramycin In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with anthramycin and its derivatives. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments aimed at minimizing the off-target effects of this potent antitumor agent.

Frequently Asked Questions (FAQs)

Q1: What are the primary dose-limiting off-target effects of this compound in vivo?

A1: The clinical use of this compound has been largely restricted due to severe dose-limiting toxicities. The most significant of these is cardiotoxicity, which is attributed to the phenolic hydroxyl group at the C9 position.[1] This group can be converted to a quinone species, leading to the production of free radicals that can damage heart muscle.[1] Other major side effects include bone marrow suppression (myelosuppression) and tissue necrosis at the injection site.[1]

Q2: What are the main strategies to minimize this compound's off-target effects?

A2: The primary strategies focus on selectively delivering the cytotoxic payload to tumor cells while sparing healthy tissues. These include:

  • Antibody-Drug Conjugates (ADCs): This is the most prominent strategy. It involves linking a highly potent derivative of this compound, typically a pyrrolobenzodiazepine (PBD) dimer, to a monoclonal antibody that specifically targets a tumor-associated antigen.[1][2] This targeted delivery system ensures that the cytotoxic payload is concentrated at the tumor site, thereby reducing systemic exposure and associated toxicities.

  • Prodrug Strategies: This approach involves modifying the this compound molecule to render it inactive until it reaches the tumor microenvironment. A common strategy is the development of glucuronide prodrugs.[3][4][5][6] These prodrugs are designed to be cleaved by β-glucuronidase, an enzyme that is often present at higher concentrations in tumor tissues, to release the active cytotoxic agent.[4]

Q3: How do pyrrolobenzodiazepine (PBD) dimers differ from this compound, and why are they used in ADCs?

A3: PBD dimers are synthetic analogs of this compound that consist of two PBD units linked together. This structural modification allows them to cross-link DNA, which is a more potent mechanism of inducing cell death compared to the mono-alkylation by this compound monomers.[1] Their high potency makes them ideal payloads for ADCs, as a smaller amount of the drug is needed to achieve a therapeutic effect, which can contribute to a better safety profile when delivered in a targeted manner.[2]

Q4: What are the key considerations when designing an in vivo study to evaluate strategies for minimizing this compound's off-target effects?

A4: A well-designed in vivo study should include:

  • Appropriate Animal Models: Use relevant xenograft or patient-derived xenograft (PDX) models that express the target antigen for ADC studies.[7]

  • Dose-Response and Maximum Tolerated Dose (MTD) Studies: To determine the therapeutic window of the novel formulation or ADC.

  • Comprehensive Toxicity Monitoring: This should include regular monitoring of animal weight and health, complete blood counts (CBCs) to assess myelosuppression, and cardiac function monitoring (e.g., echocardiography) to evaluate cardiotoxicity.

  • Pharmacokinetic (PK) and Biodistribution Studies: To understand the exposure, distribution, and clearance of the therapeutic agent.

Troubleshooting Guides

Guide 1: Issues with Antibody-Drug Conjugate (ADC) Efficacy and Toxicity In Vivo
Problem Possible Cause Troubleshooting Steps
High Toxicity with Minimal Antitumor Effect Linker Instability: Premature release of the PBD payload in systemic circulation.1. Assess Linker Stability: Perform in vitro plasma stability assays using plasma from the animal model species. 2. Select a More Stable Linker: Consider using linkers with improved stability profiles.
Off-Target Uptake of the ADC: The antibody may have cross-reactivity with healthy tissues.1. Evaluate Antibody Specificity: Conduct immunohistochemistry (IHC) on a panel of healthy tissues from the animal model to check for off-target binding. 2. Engineer the Antibody: If off-target binding is observed, consider antibody engineering to improve specificity.
High Drug-to-Antibody Ratio (DAR): A high DAR can lead to ADC aggregation and faster clearance, resulting in increased toxicity and reduced efficacy.1. Optimize Conjugation Chemistry: Refine the conjugation protocol to achieve a lower, more homogenous DAR. 2. Characterize the ADC: Use techniques like Hydrophobic Interaction Chromatography (HIC) to determine the DAR and assess heterogeneity.
Inconsistent Antitumor Efficacy Between Experiments Variability in Tumor Model: Differences in tumor growth rates or antigen expression levels.1. Standardize Tumor Inoculation: Ensure consistent cell numbers and injection techniques. 2. Monitor Antigen Expression: Periodically check antigen expression levels in the tumor cells in vitro and in vivo.
ADC Aggregation: Aggregated ADCs can have altered pharmacokinetics and efficacy.1. Monitor for Aggregates: Use Size Exclusion Chromatography (SEC) to detect and quantify aggregates in the ADC formulation. 2. Optimize Formulation: Adjust buffer conditions (pH, excipients) to minimize aggregation.
Lack of Efficacy Despite Good In Vitro Potency Poor Tumor Penetration: The ADC may not be effectively reaching all cancer cells within the tumor.1. Immunohistochemistry: Analyze tumor sections to visualize ADC distribution. 2. Consider Smaller Targeting Moieties: For some targets, smaller antibody fragments may offer better penetration.
Drug Resistance: Tumor cells may develop resistance to the PBD payload.1. Investigate Resistance Mechanisms: Analyze resistant tumors for the upregulation of drug efflux pumps or alterations in DNA damage repair pathways.
Guide 2: Issues with Prodrug Activation and Efficacy In Vivo
Problem Possible Cause Troubleshooting Steps
Low Antitumor Activity Insufficient Prodrug Activation: The concentration of the activating enzyme (e.g., β-glucuronidase) in the tumor microenvironment may be too low.1. Measure Enzyme Activity: Assess the activity of the target enzyme in tumor homogenates from the xenograft model. 2. Select a Different Prodrug Strategy: If enzyme levels are insufficient, consider a prodrug activated by a different tumor-specific mechanism.
Poor Prodrug Stability: The prodrug may be prematurely converting to the active drug in circulation.1. Plasma Stability Assays: Evaluate the stability of the prodrug in the plasma of the host animal species. 2. Modify the Prodrug Linker: Redesign the linker to enhance stability in the systemic circulation.
Unexpected Systemic Toxicity Off-Target Prodrug Activation: The activating enzyme may be present at significant levels in healthy tissues.1. Biodistribution of Enzyme Activity: Assess the activity of the target enzyme in various healthy tissues from the animal model. 2. Refine Prodrug Design: Design a prodrug with a higher activation threshold to minimize activation in tissues with low enzyme levels.

Data Presentation

Table 1: Illustrative Quantitative Data on Anthracycline-Induced Cardiotoxicity in Mice

ParameterControl GroupAnthracycline-Treated GroupReference
Left Ventricular Ejection Fraction (LVEF) 52 ± 3%43 ± 6%[8]
Global Longitudinal Strain -19.6 ± 2.0%-16.6 ± 3.0%[8]
LV Mass Index (mg/mm) 4.3 ± 0.13.6 ± 0.2[8]
Heart Weight/Tibia Length Ratio (mg/mm) 11.51 ± 1.628.45 ± 1.79 (early) / 8.21 ± 1.71 (advanced)[9]
Cardiomyocyte Area (μm²) 211 ± 26167 ± 19 (early) / 176 ± 14 (advanced)[9]

Table 2: Illustrative Dose-Response of Anthracycline-Induced Heart Failure

Cumulative Doxorubicin Dose (mg/m²)Incidence of Heart FailureReference
250 - 4003% - 5%[10]
5507% - 26%[10]
700up to 48%[10]

Experimental Protocols

Protocol 1: Synthesis of a Pyrrolobenzodiazepine (PBD) Dimer-Antibody Conjugate

This protocol provides a general methodology for the conjugation of a PBD dimer payload to a monoclonal antibody via cysteine residues.

1. Antibody Reduction:

  • Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
  • Add a reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to the antibody solution to reduce the interchain disulfide bonds.
  • Incubate the reaction at 37°C for 1-2 hours.
  • Remove the excess reducing agent using a desalting column.

2. Payload Conjugation:

  • Dissolve the maleimide-functionalized PBD dimer payload in an organic co-solvent (e.g., DMSO).
  • Add the payload solution to the reduced antibody solution. The molar ratio of payload to antibody will need to be optimized to achieve the desired drug-to-antibody ratio (DAR).
  • Incubate the reaction at room temperature for 1-2 hours, protected from light.

3. Purification of the ADC:

  • Purify the ADC from unconjugated payload and other reactants using a suitable chromatography method, such as size exclusion chromatography (SEC) or protein A affinity chromatography.

4. Characterization of the ADC:

  • Determine the protein concentration using a standard protein assay (e.g., BCA assay).
  • Determine the average DAR using hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.
  • Assess the level of aggregation using size exclusion chromatography (SEC).

Protocol 2: Evaluation of ADC Efficacy in a Xenograft Mouse Model

1. Tumor Cell Implantation:

  • Subcutaneously implant a suspension of tumor cells (e.g., 1 x 10^6 to 1 x 10^7 cells) into the flank of immunocompromised mice.[11]

2. Tumor Growth Monitoring:

  • Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.[11]

3. Randomization and Treatment:

  • When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, non-targeting control ADC, and the therapeutic ADC).[11]
  • Administer the ADC, typically via intravenous injection, at the predetermined dose and schedule.

4. Efficacy and Toxicity Assessment:

  • Continue to monitor tumor volume and body weight throughout the study.
  • At the end of the study, or at predetermined time points, collect blood samples for complete blood count (CBC) analysis to assess myelosuppression.
  • Perform cardiac function tests, such as echocardiography, to evaluate cardiotoxicity.
  • Harvest tumors and major organs for histological and immunohistochemical analysis.

5. Data Analysis:

  • Plot the mean tumor volume ± SEM for each group over time.
  • Use appropriate statistical analyses (e.g., ANOVA) to compare treatment groups.
  • Generate Kaplan-Meier survival curves if survival is an endpoint.

Mandatory Visualizations

PBD_DNA_Damage_Signaling PBD_ADC PBD-ADC PBD PBD Dimer PBD_ADC->PBD Payload Release DNA_ICL DNA Interstrand Cross-link PBD->DNA_ICL DNA Binding ATM ATM DNA_ICL->ATM Damage Sensing ATR ATR DNA_ICL->ATR Damage Sensing Chk2 Chk2 ATM->Chk2 Chk1 Chk1 ATR->Chk1 p53 p53 Chk1->p53 G2_M_Arrest G2/M Cell Cycle Arrest Chk1->G2_M_Arrest Chk2->p53 Chk2->G2_M_Arrest p53->G2_M_Arrest Apoptosis Apoptosis p53->Apoptosis

PBD-induced DNA damage response pathway.

ADC_Workflow Synthesis ADC Synthesis & Characterization InVitro In Vitro Cytotoxicity Assay Synthesis->InVitro Xenograft Xenograft Model Development InVitro->Xenograft Treatment ADC Treatment Xenograft->Treatment Efficacy Efficacy Assessment (Tumor Growth) Treatment->Efficacy Toxicity Toxicity Assessment (CBC, Cardiac Function) Treatment->Toxicity

Workflow for in vivo ADC efficacy evaluation.

Troubleshooting_Logic Problem Inconsistent In Vivo Results ADC_Issues ADC Characteristics Problem->ADC_Issues Model_Issues Animal Model Problem->Model_Issues Linker Linker Stability ADC_Issues->Linker DAR DAR ADC_Issues->DAR Aggregation Aggregation ADC_Issues->Aggregation Tumor Tumor Heterogeneity Model_Issues->Tumor PK Pharmacokinetics Model_Issues->PK

Logical approach to troubleshooting in vivo issues.

References

Technical Support Center: Managing Tissue Necrosis at Anthracycline Injection Sites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing tissue necrosis following anthracycline extravasation during experiments.

Troubleshooting Guides

This section offers step-by-step guidance for specific issues that may arise during the administration of anthracyclines in a research setting.

Issue 1: Suspected Anthracycline Extravasation During Injection

  • Question: What are the immediate steps to take if I suspect anthracycline extravasation has occurred during an experiment?

  • Answer: Immediate action is critical to mitigate tissue damage. Follow these steps:

    • Stop the Infusion Immediately: Halt the administration of the anthracycline agent at the first sign of extravasation.[1][2]

    • Leave the Cannula in Place: Do not remove the needle or catheter immediately.[1]

    • Aspirate the Drug: Attempt to aspirate any residual drug from the cannula and surrounding tissue using a syringe. Do not apply pressure to the area.[1][2]

    • Remove the Cannula: After aspiration, carefully remove the cannula.[1]

    • Mark the Area: Demarcate the affected area with a marker to monitor for any spreading.[1]

    • Apply Cold Compresses: Apply a cold pack to the site for 15-20 minutes at a time, repeating every 4 hours for the first 24-48 hours. This can help constrict blood vessels and localize the drug.[1][3] Note: If administering dexrazoxane (B1684449), remove the cold compress at least 15 minutes prior to and during its administration.[1]

    • Elevate the Limb: If the extravasation occurred in a limb, elevate it to reduce swelling.[1]

    • Administer Antidote: If your protocol includes an antidote such as dexrazoxane, administer it according to the established experimental protocol, typically within 6 hours of the extravasation event.[3][4]

Issue 2: Progressive Tissue Damage Despite Initial Intervention

  • Question: I've followed the initial steps, but the injection site shows signs of worsening tissue damage (e.g., increased redness, swelling, blistering). What should I do?

  • Answer: Progressive tissue damage may indicate a significant extravasation event.

    • Document and Monitor: Continue to closely monitor and document the progression of the tissue reaction with photographs and detailed notes.

    • Consider Systemic Antidote: If not already administered, and if it is part of your approved experimental plan, this is a critical window to consider the administration of a systemic antidote like dexrazoxane.

    • Avoid Topical DMSO with Dexrazoxane: Preclinical studies in mice have shown that the combination of topical Dimethyl Sulfoxide (DMSO) and systemic dexrazoxane may decrease the efficacy of dexrazoxane.[4][5] Therefore, their concomitant use is not recommended.[3]

    • Surgical Debridement as a Last Resort: In cases of severe, full-thickness necrosis or persistent pain beyond 10 days, surgical debridement may be necessary to remove the necrotic tissue and prevent further complications.[1]

Frequently Asked Questions (FAQs)

General Questions

  • What are anthracyclines and why do they cause tissue necrosis? Anthracyclines are a class of chemotherapeutic agents widely used in cancer treatment.[6] When they leak out of the blood vessel into the surrounding tissue (extravasation), they can cause severe local toxicity.[7] This is because they are classified as vesicants, meaning they can cause blistering and tissue destruction.[7] The proposed mechanisms for this damage include the generation of reactive oxygen species (ROS) through interaction with iron, and the inhibition of topoisomerase II, leading to DNA damage and cell death.[4][8]

  • What are the signs and symptoms of anthracycline extravasation? Immediate signs can include swelling, redness, and a burning sensation or pain at the injection site.[7] As the injury progresses, skin discoloration, blistering, and hardening of the tissue (induration) may occur.[7] In severe cases, this can lead to ulceration and tissue necrosis.[7]

Treatment and Management

  • What is the primary antidote for anthracycline extravasation? Dexrazoxane is the only proven antidote for anthracycline extravasation and is highly effective in preventing tissue necrosis.[4]

  • How does dexrazoxane work? The exact mechanism is not fully understood, but two main actions are proposed:

    • Iron Chelation: Dexrazoxane is a prodrug that is hydrolyzed to a form that chelates iron, which may reduce the formation of anthracycline-iron complexes and subsequent reactive oxygen species that cause oxidative stress.[3][4]

    • Topoisomerase II Inhibition: Dexrazoxane is a catalytic inhibitor of topoisomerase II. It is thought to protect healthy tissue by preventing anthracyclines from binding to and poisoning this enzyme.[3][4]

  • What is the recommended timing for dexrazoxane administration? For optimal efficacy, dexrazoxane should be administered as soon as possible, and no later than 6 hours after the extravasation event.[3][4][5]

  • Should I use topical DMSO? While topical DMSO has been used in the past, studies in mice have shown that it can reduce the effectiveness of systemic dexrazoxane.[4][5] Therefore, the combination is not recommended.[3] Monotherapy with systemic dexrazoxane is considered preferable and highly effective.[9]

Experimental Considerations

  • How can I minimize the risk of extravasation in my animal models? Careful intravenous administration technique is paramount. Using a secure and correctly sized catheter, ensuring patency of the vein before and during injection, and closely monitoring the injection site for any signs of swelling or leakage can help minimize the risk.

  • Are there established animal models for studying anthracycline extravasation? Yes, a murine (mouse) model is well-established. It involves the subcutaneous injection of an anthracycline to induce a localized tissue lesion, which histologically resembles the damage seen in humans.[8] This model is frequently used to test the efficacy of antidotes like dexrazoxane.[8][10]

Data Presentation

Table 1: Efficacy of Dexrazoxane in Preventing Necrosis in Clinical Studies

Study PopulationNumber of PatientsDexrazoxane Treatment ProtocolEfficacy (Prevention of Necrosis Requiring Surgery)Reference
Patients with confirmed anthracycline extravasation54Day 1: 1000 mg/m²Day 2: 1000 mg/m²Day 3: 500 mg/m²98.2% (53 out of 54 patients)[4]

Table 2: Efficacy of Dexrazoxane in a Murine Model of Anthracycline Extravasation

AnthracyclineTreatmentReduction in Tissue Lesion Areap-valueReference
DoxorubicinSingle systemic dose of dexrazoxane96%< 0.0001[10]
DaunorubicinSingle systemic dose of dexrazoxane70%< 0.0001[10]
IdarubicinSingle systemic dose of dexrazoxane87%= 0.0004[10]

Experimental Protocols

1. Murine Model of Anthracycline-Induced Skin Ulceration

  • Objective: To create a reproducible model of anthracycline extravasation for testing therapeutic interventions.

  • Methodology:

    • Animal Model: B6D2F1 mice are commonly used.[10]

    • Anthracycline Administration: A solution of the anthracycline (e.g., doxorubicin, daunorubicin, or idarubicin) is prepared in sterile saline.[10]

    • Injection: A defined volume and concentration of the anthracycline solution is injected subcutaneously (s.c.) into the flank or another suitable area of the mouse.[10]

    • Observation: The injection site is monitored daily for the development of wounds, and the size of any ulceration is measured (e.g., length and width). The area under the curve of wound size over time can be used as a measure of tissue damage.[10]

    • Histology: Tissue samples can be collected at various time points for histological analysis to assess the extent of necrosis, inflammation, and fibrosis.[8]

2. Dexrazoxane Treatment Protocol in a Murine Model

  • Objective: To evaluate the efficacy of dexrazoxane in preventing anthracycline-induced tissue necrosis.

  • Methodology:

    • Extravasation Induction: Induce extravasation as described in the protocol above.

    • Dexrazoxane Administration: Dexrazoxane is administered systemically, typically via intraperitoneal (i.p.) injection.[9]

    • Timing: Dexrazoxane can be administered at various time points relative to the anthracycline injection to determine the therapeutic window. Studies have shown efficacy when given up to 3 hours after the anthracycline.[10]

    • Dosing: The dose of dexrazoxane can be varied to assess a dose-response relationship.[10] Both single and multiple-dose regimens can be tested.[10]

    • Outcome Measures: The primary outcomes are the prevention of wound formation and a reduction in the size and duration of any ulcers that do form, compared to a saline-treated control group.[10]

Visualizations

Anthracycline_Extravasation_Pathway Anthracycline Anthracycline Extravasation ROS Reactive Oxygen Species (ROS) Generation Anthracycline->ROS TopoII Topoisomerase II Poisoning Anthracycline->TopoII OxidativeStress Oxidative Stress ROS->OxidativeStress DNADamage DNA Damage TopoII->DNADamage CellDeath Cell Death (Apoptosis & Necrosis) OxidativeStress->CellDeath DNADamage->CellDeath Inflammation Inflammatory Response CellDeath->Inflammation TissueNecrosis Tissue Necrosis CellDeath->TissueNecrosis Inflammation->TissueNecrosis Dexrazoxane Dexrazoxane IronChelation Iron Chelation Dexrazoxane->IronChelation inhibits TopoIICatalyticInhibition Catalytic Inhibition of Topoisomerase II Dexrazoxane->TopoIICatalyticInhibition promotes IronChelation->ROS TopoIICatalyticInhibition->TopoII

Caption: Signaling pathway of anthracycline-induced tissue necrosis and the mechanism of action of dexrazoxane.

Experimental_Workflow start Start: Experimental Day 0 sc_injection Subcutaneous Anthracycline Injection in Mouse Model start->sc_injection grouping Randomize into Treatment Groups sc_injection->grouping control_group Control Group (e.g., Saline) grouping->control_group Group 1 treatment_group Treatment Group (e.g., Dexrazoxane) grouping->treatment_group Group 2 monitoring Daily Monitoring & Measurement of Injection Site control_group->monitoring treatment_group->monitoring data_analysis Data Analysis: - Ulcer Size - Histopathology monitoring->data_analysis end End of Experiment data_analysis->end

Caption: Workflow for evaluating the efficacy of a therapeutic agent in a murine model of anthracycline extravasation.

Troubleshooting_Logic extravasation Suspected Anthracycline Extravasation immediate_action Immediate Action: - Stop Infusion - Aspirate - Apply Cold Pack extravasation->immediate_action Yes assessment Assess Severity and Progression immediate_action->assessment antidote Administer Dexrazoxane (within 6 hours) assessment->antidote Significant Event monitor Continue Monitoring assessment->monitor Minor Event antidote->monitor resolution Resolution monitor->resolution Improving necrosis Progressive Necrosis monitor->necrosis Worsening surgery Consider Surgical Debridement necrosis->surgery

References

Validation & Comparative

Validating the Anticancer Activity of Anthramycin Derivatives In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vivo anticancer activity of anthramycin derivatives. By presenting key experimental data, detailed protocols, and visualizing relevant biological pathways, this document aims to facilitate an objective assessment of these potent antitumor agents.

This compound, a member of the pyrrolobenzodiazepine (PBD) family of antibiotics, has long been recognized for its potent antitumor properties.[1][2] Its mechanism of action involves binding to the minor groove of DNA, leading to an inhibition of DNA and RNA synthesis and ultimately cell death.[2][3] However, the clinical development of this compound itself was hampered by significant dose-limiting toxicities, including cardiotoxicity and bone marrow suppression.[3] This has driven the development of a new generation of this compound derivatives and analogues, particularly PBD dimers and antibody-drug conjugates (ADCs), designed to enhance efficacy and improve the therapeutic window.

This guide summarizes the in vivo validation of these next-generation compounds, offering a comparative analysis of their performance in preclinical cancer models.

Comparative Efficacy of this compound Derivatives In Vivo

The following table summarizes key quantitative data from in vivo studies, comparing the anticancer activity of different this compound derivatives and their conjugates.

Compound/DrugCancer ModelAnimal ModelDosing RegimenKey Efficacy DataReference
This compound Sarcomas, Lymphomas, Gastrointestinal NeoplasmsMiceNot specifiedEffective against various tumors[2]
PBD Dimer (unspecified) Burkitt's lymphomaMiceDose-dependentDemonstrated antitumor activity[4]
ADCT-402 (Loncastuximab tesirine) Burkitt's lymphomaMiceNot specifiedDose-dependent antitumor activity in a human Burkitt's lymphoma-derived xenograft model.[4]
SGN-CD70A Not specifiedNot specifiedNot specifiedSynergistic with inhibitors of DNA damage-sensing kinases (ATM, ATR, Chk family) and Mps1.[4]
Demycarosyl-3D-β-d-digitoxosyl-mithramycin SK Subcutaneous colon and melanoma cancersMice (xenografts)Not specifiedShowed less toxicity than mithramycin and promising antitumor activity.[5]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are protocols for key experiments cited in the evaluation of this compound derivatives.

General In Vivo Antitumor Activity Assessment

This protocol outlines a generalized workflow for evaluating the efficacy of an anticancer compound in a xenograft mouse model.

1. Cell Culture and Implantation:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are cultured under standard conditions.

  • A specified number of cells (typically 1 x 10^6 to 1 x 10^7) are harvested, resuspended in a suitable medium (e.g., PBS or Matrigel), and injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

2. Tumor Growth Monitoring and Treatment:

  • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Mice are then randomized into control and treatment groups.

  • The investigational drug (this compound derivative) is administered via a specified route (e.g., intraperitoneal, intravenous) and schedule (e.g., daily, weekly). A vehicle control is administered to the control group.

  • Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers, and calculated using the formula: (Length x Width²)/2.

  • Animal body weight and general health are also monitored to assess toxicity.

3. Endpoint and Data Analysis:

  • The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.

  • Tumors are excised and weighed.

  • The antitumor efficacy is typically expressed as tumor growth inhibition (TGI).

Workflow for In Vivo Validation of an Anticancer Compound

G cluster_setup Experimental Setup cluster_treatment Treatment and Monitoring cluster_analysis Data Analysis cell_culture Cancer Cell Culture implantation Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment Drug Administration randomization->treatment monitoring Tumor Volume and Body Weight Monitoring treatment->monitoring endpoint Study Endpoint monitoring->endpoint excision Tumor Excision and Weighing endpoint->excision analysis Calculation of Tumor Growth Inhibition excision->analysis

Caption: A generalized workflow for in vivo validation of an anticancer compound.

Signaling Pathways and Mechanism of Action

The primary mechanism of action for this compound and its derivatives is the covalent binding to DNA, which subsequently triggers the DNA damage response (DDR) pathway. This ultimately leads to cell cycle arrest and apoptosis.

DNA Damage Response Pathway Activated by this compound Derivatives

G cluster_drug_action Drug Action cluster_cellular_response Cellular Response drug This compound Derivative dna DNA drug->dna Binds to minor groove ddr DNA Damage Response (DDR) Activation dna->ddr atm_atr ATM/ATR Kinase Activation ddr->atm_atr chk Chk Kinase Activation atm_atr->chk p53 p53 Activation atm_atr->p53 cell_cycle_arrest Cell Cycle Arrest chk->cell_cycle_arrest apoptosis Apoptosis p53->apoptosis p53->cell_cycle_arrest

Caption: Simplified signaling pathway of the DNA damage response induced by this compound derivatives.

Conclusion

The development of this compound derivatives, particularly PBD dimers and their incorporation into ADCs, represents a promising strategy to harness the potent anticancer activity of this compound class while mitigating the associated toxicities. The in vivo data, although still emerging for some of the newer analogues, demonstrates significant antitumor efficacy across various cancer models. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of these novel agents. The detailed experimental protocols and pathway diagrams provided in this guide offer a valuable resource for researchers dedicated to advancing cancer therapy.

References

anthramycin versus sibiromycin: a comparative analysis of DNA binding

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the DNA binding characteristics of two potent pyrrolobenzodiazepine antitumor antibiotics.

Anthramycin and sibiromycin (B87660), both members of the pyrrolobenzodiazepine (PBD) family of antitumor antibiotics, exert their cytotoxic effects primarily through sequence-selective binding to the minor groove of DNA.[1] This interaction leads to the formation of a covalent adduct with guanine (B1146940) bases, ultimately inhibiting DNA replication and transcription.[2] While sharing a common mechanism, structural differences between the two molecules, notably the glycosylation of sibiromycin, lead to distinct DNA binding affinities and biological activities. This guide provides a detailed comparative analysis of their DNA binding properties, supported by experimental data, methodologies, and visual representations of their interaction with DNA.

Quantitative Analysis of DNA Binding and Cytotoxicity

The following tables summarize key quantitative data comparing the DNA binding and cytotoxic properties of this compound and sibiromycin.

ParameterThis compoundSibiromycinReference(s)
Binding Site Covalent bond to the exocyclic C2-amino group of guanine in the minor groove.[1]Covalent bond to the exocyclic N2 of a guanine base in the minor groove.[3][4][1][3][4]
Sequence Selectivity 5'-Pu-G-Pu > 5'-Py-G-Pu > 5'-Pu-G-Py > 5'-Py-G-Py.[5][6]5'-Pu-G-Pu > 5'-Py-G-Pu > 5'-Pu-G-Py > 5'-Py-G-Py.[5][5][6]
DNA Binding Affinity HighHigher than this compound, enhanced by the sibirosamine (B1230699) moiety.[3][4][7][3][4][7]
Effect on DNA Structure Minimal distortion of the DNA helix.[8] Induces bending of DNA.[6]Minimal distortion of the DNA helix.[3][4][3][4][6][8]

Table 1: Comparison of DNA Binding Characteristics

Cell LineThis compound IC₅₀ (µM)Sibiromycin IC₅₀ (µM)Reference(s)
L1210 (Leukemia)Data not available0.000017 - 0.0029[5]
ADJ/PC6 (Plasmacytoma)Data not available0.000017 - 0.0029[5]
CH1 (Ovarian)Data not available0.000017 - 0.0029[5]
K562 (Human Leukemia)Data not available0.0014[5]

Table 2: Comparative Cytotoxicity (IC₅₀)

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to characterize the DNA binding of this compound and sibiromycin.

1. Fluorescence Spectroscopy to Determine DNA Binding

This technique is employed to investigate the binding properties of fluorescent molecules like PBDs to DNA.

  • Principle: The fluorescence of a PBD is significantly enhanced upon covalent attachment to duplex DNA. This enhancement can be monitored to study the binding reaction.

  • Protocol Outline:

    • Prepare solutions of the PBD (this compound or sibiromycin) and duplex DNA in a suitable buffer.

    • Mix the PBD and DNA solutions and incubate to allow for the covalent binding reaction to proceed.

    • Measure the fluorescence emission spectrum of the solution at various time points using a spectrofluorometer. An excitation wavelength of around 320 nm and an emission wavelength maximum of approximately 420 nm are typically used for PBDs.[9]

    • The increase in fluorescence intensity over time provides information about the kinetics of the DNA binding reaction.[9]

    • To determine binding affinity, titrate a solution of the PBD with increasing concentrations of DNA and measure the corresponding fluorescence enhancement until saturation is reached.

2. Footprinting Analysis for Sequence Specificity

Footprinting techniques, such as DNase I footprinting, are used to identify the specific DNA sequences where a molecule binds.

  • Principle: A DNA-binding molecule protects its binding site from cleavage by a DNA-cleaving agent like DNase I. When the resulting DNA fragments are separated by gel electrophoresis, the protected region appears as a "footprint" - a gap in the ladder of fragments.

  • Protocol Outline:

    • Radiolabel one end of a DNA fragment of known sequence.

    • Incubate the labeled DNA with varying concentrations of the PBD (this compound or sibiromycin) to allow binding.

    • Partially digest the DNA with DNase I. The reaction conditions are controlled so that on average, each DNA strand is cut only once.

    • Denature the DNA and separate the fragments by polyacrylamide gel electrophoresis.

    • Visualize the DNA fragments by autoradiography.

    • The location of the footprint on the gel reveals the specific binding site of the PBD on the DNA sequence.

3. Cytotoxicity Assays

These assays are used to determine the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC₅₀).

  • Principle: The viability of cancer cell lines is measured after exposure to a range of concentrations of the test compound.

  • Protocol Outline (using Alamar Blue assay as an example):

    • Seed cancer cells (e.g., K562) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PBD (e.g., sibiromycin) for a specified period (e.g., 96 hours).

    • Add Alamar Blue reagent to each well. Viable, metabolically active cells will reduce the reagent, causing a color change that can be quantified by measuring absorbance or fluorescence.

    • Measure the absorbance or fluorescence using a plate reader.

    • Calculate the percentage of viable cells at each drug concentration relative to untreated control cells.

    • Plot the percentage of cell viability against the drug concentration and determine the IC₅₀ value from the dose-response curve.

Visualizing DNA Binding and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the DNA binding mechanism of PBDs and a general workflow for studying these interactions.

DNA_Binding_Mechanism cluster_0 PBD Interaction with DNA PBD PBD (this compound/Sibiromycin) MinorGroove DNA Minor Groove PBD->MinorGroove Sequence-selective binding Guanine Guanine (N2 amine) MinorGroove->Guanine Positioning CovalentAdduct Covalent PBD-DNA Adduct Guanine->CovalentAdduct Covalent bond formation Inhibition Inhibition of Replication & Transcription CovalentAdduct->Inhibition

Caption: Covalent DNA Adduct Formation by PBDs.

Experimental_Workflow cluster_1 Workflow for DNA Binding Analysis start Hypothesis: PBD binds to DNA binding_assay Fluorescence Spectroscopy Binding Affinity (Kd) Kinetics (k_on, k_off) start->binding_assay sequence_assay Footprinting (e.g., DNase I) Sequence Specificity start->sequence_assay cytotoxicity_assay Cell-based Assays (e.g., Alamar Blue) Cytotoxicity (IC50) start->cytotoxicity_assay data_analysis Data Analysis & Interpretation binding_assay->data_analysis sequence_assay->data_analysis cytotoxicity_assay->data_analysis structural_studies X-ray Crystallography / NMR 3D Structure of Adduct conclusion Conclusion: Characterization of DNA Binding structural_studies->conclusion data_analysis->structural_studies

References

Navigating Anthramycin's Efficacy in Chemoresistant Cancers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-resistance profile of anti-cancer agents is paramount in devising effective therapeutic strategies. This guide provides a comprehensive comparison of the performance of anthramycin, a potent pyrrolobenzodiazepine (PBD) antitumor antibiotic, against various chemoresistant cancer cell lines. By examining experimental data on its cytotoxic activity and exploring the underlying molecular mechanisms of resistance, this document aims to shed light on the potential and limitations of this compound in the landscape of cancer chemotherapy.

This compound exerts its cytotoxic effects by binding to the minor groove of DNA, leading to the inhibition of DNA and RNA synthesis. However, the emergence of drug resistance in cancer cells poses a significant challenge to its clinical utility. This guide delves into the cross-resistance patterns of this compound in cells resistant to conventional chemotherapeutics like doxorubicin (B1662922) and cisplatin, providing a comparative analysis of its efficacy.

Comparative Cytotoxicity of this compound Analogs

The cytotoxic activity of this compound and its derivatives varies across different chemoresistant cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key metric in assessing its efficacy. While comprehensive data for the parent this compound compound is limited in publicly available studies, research on closely related PBD dimers provides valuable insights into their cross-resistance profiles.

Cell LineResistance toKey Resistance MechanismThis compound AnalogIC50 (Resistant)IC50 (Sensitive)Fold ResistanceReference
41MdoxRDoxorubicinP-glycoprotein (P-gp) overexpressionC8-linked PBD dimer (Compound 1)Showed cross-resistance-Resistance decreased ~2-fold with verapamil[1]
CH1doxRDoxorubicinP-glycoprotein (P-gp) overexpressionC8-linked PBD dimer (Compound 1)Showed partial cross-resistance-Resistance decreased ~8-fold with verapamil[1]
A2780cisRCisplatinElevated glutathione (B108866)C8-linked PBD dimer (Compound 1)11-fold increase vs. sensitive line-Resistance reduced to 2-fold with BSO[1]
Cisplatin-resistant ovarian/cervical linesCisplatinReduced platinum transportC8-linked PBD dimer (Compound 1)No cross-resistance observed--[1]
361-PBDrPBD dimer (SG3199)SLFN11 downregulationSG3199>20-fold increase vs. parental--

Mechanisms of Resistance and Influential Signaling Pathways

Several molecular mechanisms contribute to the development of resistance to this compound and its analogs. Understanding these pathways is crucial for developing strategies to overcome resistance.

ATP-Binding Cassette (ABC) Transporter Efflux Pumps

A primary mechanism of multidrug resistance (MDR) is the overexpression of ABC transporters, such as P-glycoprotein (P-gp), encoded by the MDR1 gene. These transporters act as efflux pumps, actively removing cytotoxic drugs from the cancer cell, thereby reducing their intracellular concentration and efficacy.

Studies on C8-linked this compound-based dimers have shown that their activity is diminished in doxorubicin-resistant cell lines that overexpress P-gp.[1] This resistance can be partially reversed by P-gp inhibitors like verapamil, confirming the role of this efflux pump in mediating resistance to certain this compound derivatives.[1]

Downregulation of Schlafen Family Member 11 (SLFN11)

Recent research has identified the downregulation of Schlafen family member 11 (SLFN11), a putative DNA/RNA helicase, as a key mechanism of resistance to PBD dimers. SLFN11 is believed to sensitize cancer cells to DNA-damaging agents. Its reduced expression in PBD-resistant cells leads to decreased sensitivity to these compounds.

Alterations in DNA Repair Pathways and Glutathione Levels

For DNA-damaging agents like this compound, alterations in DNA repair pathways can contribute to resistance. In the case of a cisplatin-resistant cell line with elevated glutathione levels, cross-resistance to an this compound dimer was observed.[1] Glutathione is a key antioxidant that can detoxify reactive oxygen species and certain chemotherapeutic agents. Depletion of glutathione was shown to re-sensitize these cells to the this compound analog.[1]

Topoisomerase II Alterations

While this compound primarily targets the DNA minor groove, some related anthracyclines are known to be topoisomerase II poisons.[2] Resistance to these agents can arise from mutations or altered expression of topoisomerase II, which can reduce the drug's ability to stabilize the enzyme-DNA complex and induce DNA strand breaks.[2]

Experimental Protocols

The following is a detailed methodology for a key experiment cited in this guide: determining the cytotoxic activity (IC50) of this compound using a colorimetric assay (MTT assay).

MTT Assay for Cell Viability and IC50 Determination

This protocol is adapted from standard methodologies for assessing cell viability in response to cytotoxic agents.[3][4]

1. Cell Culture and Seeding:

  • Culture chemoresistant and their corresponding sensitive parental cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Harvest cells during their logarithmic growth phase and determine cell viability using a method like trypan blue exclusion.

  • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

2. Drug Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the this compound stock solution to create a range of concentrations to be tested.

  • Remove the culture medium from the 96-well plates and replace it with fresh medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).

  • Incubate the plates for a predetermined period (e.g., 48 or 72 hours).

3. MTT Assay:

  • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.

  • Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Carefully remove the MTT-containing medium.

  • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

4. Data Analysis:

  • Subtract the background absorbance from all readings.

  • Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the drug concentration.

  • Determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability, using a suitable software with a non-linear regression model (sigmoidal dose-response curve).

Visualizing the Landscape of this compound Resistance

To better understand the complex interplay of factors involved in this compound's efficacy and resistance, the following diagrams, generated using the Graphviz DOT language, illustrate a typical experimental workflow and the key signaling pathways implicated in chemoresistance.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Drug Treatment cluster_assay Cytotoxicity Assay (MTT) cluster_analysis Data Analysis start Start: Culture Sensitive & Resistant Cancer Cell Lines seed Seed Cells in 96-well Plates start->seed treat_cells Treat Cells with this compound (48-72h Incubation) seed->treat_cells prepare_drug Prepare this compound Serial Dilutions prepare_drug->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Experimental workflow for determining the IC50 of this compound.

Caption: Key molecular pathways involved in this compound resistance.

References

Synergistic Antitumor Activity of Anthramycin Derivatives in Combination with Chemotherapeutic Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapy is continually evolving, with a significant focus on combination strategies to enhance efficacy and overcome resistance. Anthramycin, a potent antitumor antibiotic, and its modern derivatives, the pyrrolobenzodiazepine (PBD) dimers, have emerged as powerful DNA-damaging agents. While this compound's clinical use was hampered by toxicity, its PBD dimer successors are now key payloads in a new generation of Antibody-Drug Conjugates (ADCs). This guide provides an objective comparison of the synergistic effects observed when these PBD dimer-based ADCs are combined with other chemotherapeutic agents, supported by preclinical experimental data.

Overview of Synergistic Combinations

Preclinical research has demonstrated that ADCs armed with PBD dimer payloads can act synergistically with other classes of anticancer drugs, notably DNA damage response inhibitors and nucleoside analogs. This guide focuses on two well-documented combination strategies: a PBD-ADC with the PARP inhibitor olaparib and a PBD-ADC with the nucleoside analog gemcitabine (B846) .

The synergistic potential of these combinations stems from their complementary mechanisms of action, primarily centered on inducing and exploiting DNA damage in cancer cells.

Data Summary: In Vitro and In Vivo Synergy

The following tables summarize the quantitative data from preclinical studies, demonstrating the synergistic effects of PBD-ADC combinations. Synergy is quantified using the Combination Index (CI) for in vitro studies, as defined by the Chou-Talalay method, and the Coefficient of Drug Interaction (CDI) for in vivo studies.

Table 1: In Vitro Synergy of Camidanlumab Tesirine (PBD-ADC) with Gemcitabine in Lymphoma Cell Lines

Cell LineCancer TypeSynergy Assessment MethodOutcome
L-428Hodgkin's LymphomaChou-Talalay MethodSynergistic Activity
HDLM-2Hodgkin's LymphomaChou-Talalay MethodSynergistic Activity
Karpas-299Anaplastic Large Cell LymphomaChou-Talalay MethodSynergistic Activity

Data sourced from a study on the combination of Camidanlumab Tesirine with gemcitabine, which concluded synergistic activity across three tested human-derived cancer cell lines[1][2].

Table 2: In Vivo Synergy of PBD-ADCs with Olaparib and Gemcitabine

PBD-ADCCombination AgentCancer ModelSynergy Assessment MethodCoefficient of Drug Interaction (CDI)Outcome
ADCT-601 Olaparib (PARP Inhibitor)BRCA1-mutated Ovarian Cancer PDXCoefficient of Drug Interaction0.69Synergistic Antitumor Activity[3]
Camidanlumab Tesirine GemcitabineKarpas-299 ALCL Xenograft (0.05 mg/kg ADC)Coefficient of Drug Interaction0.51Synergistic Antitumor Activity[4][5]
Camidanlumab Tesirine GemcitabineKarpas-299 ALCL Xenograft (0.1 mg/kg ADC)Coefficient of Drug Interaction0.17Synergistic Antitumor Activity[4][5]
CD25-ADC (surrogate) GemcitabineCT26 Colorectal Cancer Syngeneic (0.1 mg/kg ADC)Coefficient of Drug Interaction0.68Synergistic Antitumor Activity[1][2][5]

Note: A CDI value of <1 indicates synergy, a CDI = 1 indicates an additive effect, and a CDI > 1 indicates antagonism. A CDI of <0.7 is considered significant synergy[6].

Mechanism of Action and Signaling Pathways

PBD dimers, the cytotoxic payload of the investigated ADCs, exert their effect by binding to the minor groove of DNA and forming covalent interstrand cross-links.[7][8] This action stalls DNA replication forks, induces DNA damage, and ultimately leads to cell cycle arrest in the G2/M phase and apoptosis.[1][7]

The cell's response to this damage is mediated by the DNA Damage Response (DDR) pathway. Key protein kinases such as ATM, ATR, and DNA-PK are activated, which in turn phosphorylate downstream checkpoint kinases like Chk1 and Chk2, orchestrating cell cycle arrest to allow for DNA repair.[1]

PBD-ADC Mechanism of Action
Synergy with PARP Inhibitors (Olaparib)

PARP (Poly (ADP-ribose) polymerase) is a key enzyme in the repair of DNA single-strand breaks (SSBs). When PARP is inhibited, these SSBs are more likely to be converted into more lethal double-strand breaks (DSBs) during DNA replication. PBD dimers also induce DSBs as a consequence of their interstrand cross-links. The combination of a PBD-ADC and a PARP inhibitor creates a scenario of "synthetic lethality." The PBD-ADC creates complex DNA damage, and the PARP inhibitor simultaneously cripples the cell's ability to repair it, leading to an overwhelming level of genomic instability and cell death.[9][10] This is particularly effective in tumors that already have deficiencies in other DNA repair pathways, such as those with BRCA1 mutations.

Synergistic Mechanism of PBD-ADC and PARP Inhibitor

Experimental Protocols

In Vitro Synergy Assessment (Chou-Talalay Method)
  • Cell Lines and Culture: Human lymphoma cell lines (L-428, HDLM-2, Karpas-299) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a 5% CO2 incubator.

  • Drug Preparation: Camidanlumab Tesirine and gemcitabine are reconstituted in sterile water or DMSO to create stock solutions, which are then serially diluted to the desired concentrations for the assay.

  • Cell Viability Assay: Cells are seeded in 96-well plates and treated with either a single agent or a combination of both drugs at a constant ratio. After a specified incubation period (e.g., 72-96 hours), cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: The dose-response curves for each agent and the combination are generated. The Combination Index (CI) is calculated using software like CompuSyn, which is based on the Chou-Talalay method.[11][12] A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[13]

In Vivo Synergy Assessment (Xenograft/Syngeneic Models)
  • Animal Models: Immunodeficient mice (for human cell line xenografts like Karpas-299) or immunocompetent mice (for syngeneic models like CT26) are used.

  • Tumor Implantation: Cancer cells are implanted subcutaneously into the flanks of the mice. Tumors are allowed to grow to a specified volume (e.g., 100-200 mm³) before treatment begins.

  • Treatment Regimen:

    • PBD-ADC Group: Administered as a single intravenous (IV) dose (e.g., 0.05 or 0.1 mg/kg).

    • Chemotherapy Group: Administered according to a standard schedule (e.g., gemcitabine at 80 mg/kg, intraperitoneally, every 3 days for 4 doses).

    • Combination Group: Receives both treatments as per the schedules above.

    • Control Group: Receives vehicle control.

  • Data Collection: Tumor volume and body weight are measured regularly (e.g., twice weekly).

  • Synergy Calculation (Coefficient of Drug Interaction - CDI): The CDI is calculated at the end of the study using the formula: CDI = (Relative tumor volume of combination group) / (Relative tumor volume of PBD-ADC group × Relative tumor volume of chemotherapy group).[6][14][15] A CDI < 1 indicates a synergistic effect.

References

Validating Anthramycin's Target Engagement in Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Anthramycin, a potent pyrrolobenzodiazepine (PBD) antitumor antibiotic, exerts its cytotoxic effects by covalently binding to the minor groove of DNA, primarily at guanine (B1146940) bases.[1][2][3] This interaction inhibits DNA and RNA synthesis, leading to DNA strand breaks and ultimately, cell cycle arrest and apoptosis.[1][4] Validating that this compound effectively engages its DNA target in cancer cell lines is a critical step in preclinical drug development. This guide provides a comparative overview of key experimental methods for confirming and quantifying this compound's target engagement, offering insights into their principles, protocols, and the nature of the data they generate.

Direct Measurement of DNA Damage

The most direct approach to validating this compound's target engagement is to quantify the resultant DNA damage. Several well-established assays can be employed for this purpose.

Comet Assay (Single-Cell Gel Electrophoresis)

The Comet assay is a sensitive and versatile method for detecting DNA strand breaks in individual cells.[5] Under an electric field, fragmented DNA migrates away from the nucleus, forming a "comet" shape. The intensity and length of the comet tail are proportional to the extent of DNA damage.[6]

Table 1: Representative Data from Alkaline Comet Assay in a Cancer Cell Line Treated with this compound

TreatmentConcentration (µM)Mean Tail MomentMean % DNA in Tail
Vehicle Control02.5 ± 0.84.1 ± 1.2
This compound0.115.7 ± 3.218.5 ± 4.5
This compound1.042.3 ± 6.845.2 ± 7.1
This compound10.089.1 ± 11.578.9 ± 9.3
(Data are representative and for illustrative purposes)
  • Cell Treatment: Culture cancer cells to ~80% confluency and treat with varying concentrations of this compound or vehicle control for a specified duration (e.g., 4-24 hours).

  • Cell Harvesting: Gently trypsinize and resuspend cells in ice-cold PBS to obtain a single-cell suspension.

  • Embedding in Agarose (B213101): Mix approximately 1 x 10^5 cells with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow to solidify.

  • Lysis: Immerse slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind nucleoids.

  • Alkaline Unwinding: Place slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

  • Imaging and Analysis: Visualize comets using a fluorescence microscope and quantify DNA damage using specialized software to measure tail length, tail intensity, and tail moment.[6]

γH2AX Assay

The phosphorylation of histone H2AX at serine 139 (γH2AX) is an early cellular response to the formation of DNA double-strand breaks (DSBs).[7] The γH2AX assay utilizes immunofluorescence to detect and quantify these phosphorylation events, which appear as distinct foci within the nucleus. The number of γH2AX foci is directly proportional to the number of DSBs.[8]

Table 2: Representative Data from γH2AX Foci Quantification in a Cancer Cell Line Treated with this compound

TreatmentConcentration (µM)Mean γH2AX Foci per CellPercentage of γH2AX-Positive Cells
Vehicle Control01.2 ± 0.55%
This compound0.18.5 ± 2.145%
This compound1.025.3 ± 4.785%
This compound10.058.1 ± 8.9>95%
(Data are representative and for illustrative purposes)
  • Cell Culture and Treatment: Grow cancer cells on coverslips and treat with this compound as described for the Comet assay.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent (e.g., Triton X-100) to allow antibody access.[9]

  • Blocking: Incubate cells in a blocking solution (e.g., bovine serum albumin) to prevent non-specific antibody binding.[9]

  • Primary Antibody Incubation: Incubate with a primary antibody specific for phosphorylated H2AX (γH2AX).

  • Secondary Antibody Incubation: Wash and incubate with a fluorescently-labeled secondary antibody.

  • Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips onto microscope slides.

  • Imaging and Quantification: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software.[8][9]

Quantitative PCR (qPCR)-Based Assays

qPCR-based methods can be adapted to quantify DNA adducts and lesions. The principle relies on the fact that DNA damage can impede the progression of DNA polymerase during PCR, leading to a decrease in the amplification of a target DNA sequence. This reduction in amplification is proportional to the amount of DNA damage.[10]

Table 3: Representative Data from qPCR-Based DNA Damage Assay

TreatmentConcentration (µM)Relative Amplification (Fold Change)Estimated Lesions per 10 kb
Vehicle Control01.000
This compound0.10.721.5
This compound1.00.354.8
This compound10.00.129.7
(Data are representative and for illustrative purposes)
  • Cell Treatment and DNA Extraction: Treat cancer cells with this compound and subsequently extract genomic DNA.

  • qPCR Reaction Setup: Prepare qPCR reactions using primers that amplify a long genomic DNA fragment (typically >10 kb). Reactions should include the extracted DNA, a DNA polymerase, dNTPs, and a fluorescent dye (e.g., SYBR Green).

  • qPCR Amplification: Perform qPCR, monitoring the fluorescence signal at each cycle.

  • Data Analysis: Calculate the relative amplification of the long DNA fragment in this compound-treated samples compared to vehicle-treated controls. A decrease in amplification indicates the presence of DNA lesions. The number of lesions can be estimated using the Poisson distribution.

Broader Target Engagement Methodologies

While the above assays directly measure the consequence of this compound binding, other techniques can be used to more broadly confirm target engagement without necessarily focusing on DNA damage as the primary readout.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying drug-target interactions in a cellular context.[1] The principle is that the binding of a ligand (in this case, this compound to DNA) can alter the thermal stability of the target. However, as this compound's primary target is DNA and not a single protein, the application of CETSA is less direct. It could potentially be used to assess the stability of protein-DNA complexes or downstream effector proteins.

Drug Affinity Responsive Target Stability (DARTS)

DARTS identifies protein targets of small molecules by observing their increased resistance to proteolysis upon ligand binding.[11] Similar to CETSA, its direct application to a DNA-binding agent like this compound is not straightforward but could be adapted to study proteins that are part of the DNA-anthramycin complex.

Photo-affinity Labeling (PAL)

PAL involves chemically modifying a drug molecule with a photoreactive group.[12] Upon exposure to UV light, this group forms a covalent bond with the drug's binding partner. While technically feasible, synthesizing a photo-affinity probe for this compound that retains its DNA-binding properties can be challenging.

Comparison of Target Validation Methods

Table 4: Objective Comparison of this compound Target Engagement Validation Methods

MethodPrincipleThroughputSensitivityKey AdvantagesKey Limitations
Comet Assay Measures DNA strand breaks in single cells via electrophoresis.[5]Medium to HighHighSingle-cell resolution; detects various types of DNA damage.Indirect measure of target binding; can be influenced by other cellular processes.
γH2AX Assay Detects DNA double-strand breaks via immunofluorescence of phosphorylated H2AX.[7]HighVery HighHighly specific for DSBs; amenable to high-content imaging.[8]Focuses on a specific type of DNA damage; may not capture all aspects of this compound's effects.
qPCR-Based Assay Quantifies DNA lesions by measuring the inhibition of PCR amplification.[10]HighHighHighly quantitative; can be targeted to specific genomic regions.Indirectly measures adducts; may be affected by PCR inhibitors.
CETSA Measures changes in protein thermal stability upon ligand binding.[1]Medium to HighModerateIn-cell target engagement; label-free.Indirect for DNA-binding agents; may not be suitable for DNA itself.
DARTS Identifies target proteins based on their increased resistance to proteolysis.[11]Low to MediumModerateNo drug modification required; can identify novel protein interactions.Indirect for DNA-binding agents; may not be sensitive to all binding events.
Photo-affinity Labeling Covalently links a modified drug to its target upon UV activation.[12]LowHighProvides direct evidence of binding.Requires chemical synthesis of a probe; potential for altered drug activity.

Visualizing this compound's Mechanism and Validation Workflows

Signaling Pathway of this compound-Induced DNA Damage

Anthramycin_Pathway This compound This compound CellMembrane Cell Membrane This compound->CellMembrane Enters Cell DNA Nuclear DNA (Minor Groove) CellMembrane->DNA Translocates to Nucleus Adduct This compound-DNA Covalent Adduct DNA->Adduct Covalent Binding Replication_Inhibition Inhibition of Replication & Transcription Adduct->Replication_Inhibition DSB DNA Double-Strand Breaks (DSBs) Adduct->DSB CellCycleArrest Cell Cycle Arrest (G2/M Phase) Replication_Inhibition->CellCycleArrest ATM_ATR ATM/ATR Kinases Activation DSB->ATM_ATR gH2AX γH2AX Formation ATM_ATR->gH2AX ATM_ATR->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: this compound's mechanism of action leading to apoptosis.

General Workflow for Target Engagement Validation

Validation_Workflow start Start: Hypothesis This compound binds DNA treat_cells Treat Cancer Cell Lines with this compound start->treat_cells direct_assays Direct DNA Damage Assays treat_cells->direct_assays broader_assays Broader Target Engagement Assays treat_cells->broader_assays comet Comet Assay direct_assays->comet Strand Breaks gh2ax γH2AX Assay direct_assays->gh2ax DSBs qpcr qPCR-based Assay direct_assays->qpcr Adducts analyze_damage Quantify DNA Damage comet->analyze_damage gh2ax->analyze_damage qpcr->analyze_damage conclusion Conclusion: Target Engagement Validated analyze_damage->conclusion cetsa_darts CETSA / DARTS broader_assays->cetsa_darts Stability pal Photo-affinity Labeling broader_assays->pal Direct Binding confirm_binding Confirm Target Interaction cetsa_darts->confirm_binding pal->confirm_binding confirm_binding->conclusion

Caption: Workflow for validating this compound's target engagement.

Experimental Workflow for the Comet Assay

Comet_Workflow step1 1. Cell Treatment Expose cells to This compound step2 2. Cell Harvest Create single-cell suspension step1:f0->step2:f0 step3 3. Embedding Mix cells with low-melt agarose step2:f0->step3:f0 step4 4. Lysis Remove membranes and proteins step3:f0->step4:f0 step5 5. Electrophoresis Migrate fragmented DNA in alkaline buffer step4:f0->step5:f0 step6 6. Staining & Imaging Stain DNA and visualize comets step5:f0->step6:f0 step7 7. Analysis Quantify tail moment and % DNA in tail step6:f0->step7:f0

Caption: Step-by-step workflow of the Comet assay.

Experimental Workflow for the γH2AX Assay

gH2AX_Workflow step1 1. Cell Culture Grow cells on coverslips & treat step2 2. Fix & Permeabilize Fix with PFA, permeabilize with Triton X-100 step1:f0->step2:f0 step3 3. Immunostaining Block, incubate with primary & secondary Ab step2:f0->step3:f0 step4 4. Mounting Counterstain nuclei with DAPI & mount step3:f0->step4:f0 step5 5. Imaging Acquire images via fluorescence microscopy step4:f0->step5:f0 step6 6. Analysis Automated counting of γH2AX foci per nucleus step5:f0->step6:f0

Caption: Step-by-step workflow of the γH2AX assay.

References

comparative genomic analysis of anthramycin and sibiromycin biosynthetic gene clusters

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the genetic blueprints of two potent antitumor antibiotics, anthramycin and sibiromycin (B87660), reveals a fascinating story of shared ancestry and divergent evolution in their biosynthetic pathways. This guide provides a comparative analysis of their biosynthetic gene clusters (BGCs), offering insights for researchers, scientists, and drug development professionals in the field of natural product biosynthesis and engineering.

This compound and sibiromycin belong to the pyrrolo[1][2]benzodiazepine (PBD) family of antibiotics, known for their sequence-selective DNA-alkylating properties and significant antitumor activities.[3] While sharing a common PBD core, their distinct chemical structures arise from differences in the genetic instructions encoded within their respective BGCs. Understanding these genetic differences is crucial for harnessing their therapeutic potential and for the bioengineering of novel, more effective PBD analogs.

At a Glance: Comparing the Gene Clusters

A comparative overview of the this compound and sibiromycin BGCs highlights key differences in their genetic organization and content. The sibiromycin gene cluster is notably larger, containing more open reading frames (ORFs) which contribute to the biosynthesis of its unique sugar moiety, sibirosamine.[1]

FeatureThis compound BGCSibiromycin BGCReference
Producing Organism Streptomyces refuineusStreptosporangium sibiricum, Streptomyces sp. BRB081[4][5]
Size of Gene Cluster ~32.5 kb~32.7 kb[3][4]
Number of ORFs 2526[3][4]
Core Scaffold Pyrrolo[1][2]benzodiazepinePyrrolo[1][2]benzodiazepine[1]
Key Precursors L-Tryptophan, L-Tyrosine, L-MethionineL-Tryptophan, L-Tyrosine, L-Methionine[2][6]
Unique Moiety -Sibirosamine (a rare amino sugar)[5]
Core Biosynthetic Genes Non-ribosomal peptide synthetase (NRPS)Non-ribosomal peptide synthetase (NRPS)[1][4]

Delving into the Biosynthetic Pathways

The biosynthesis of both this compound and sibiromycin begins with the construction of two key building blocks: a 4-methyl-3-hydroxyanthranilic acid moiety derived from L-tryptophan and a "dehydroproline acrylamide" or dihydropyrrole moiety derived from L-tyrosine.[4][7] These precursors are then condensed by a two-module non-ribosomal peptide synthetase (NRPS) to form the characteristic PBD core.[1][4]

A key divergence in their biosynthetic pathways lies in the subsequent modifications. The sibiromycin BGC contains a set of genes (e.g., sibI, sibJ, sibM, sibN, sibO, sibH) dedicated to the synthesis and attachment of the unique amino sugar, sibirosamine.[5] This glycosylation is a critical feature that enhances the DNA binding affinity of sibiromycin.[5]

Below are visual representations of the proposed biosynthetic pathways for this compound and sibiromycin, illustrating the flow from primary metabolites to the final natural products.

Caption: Proposed biosynthetic pathway of this compound.

Sibiromycin_Biosynthesis cluster_precursors Precursors cluster_intermediates Intermediate Moieties cluster_assembly Assembly cluster_final_product Final Product tryptophan L-Tryptophan anthranilic_acid 4-methyl-3-hydroxy- anthranilic acid tryptophan->anthranilic_acid tyrosine L-Tyrosine dihydropyrrole Dihydropyrrole moiety tyrosine->dihydropyrrole methionine L-Methionine methionine->anthranilic_acid Methylation glucose Glucose sibirosamine Sibirosamine glucose->sibirosamine sibI, J, M, N, O, H nrps NRPS (sibD, sibE) anthranilic_acid->nrps dihydropyrrole->nrps glycosyltransferase Glycosyl- transferase sibirosamine->glycosyltransferase nrps->glycosyltransferase sibiromycin Sibiromycin glycosyltransferase->sibiromycin

Caption: Proposed biosynthetic pathway of sibiromycin.

Experimental Corner: Unraveling Gene Function

The functional characterization of the this compound and sibiromycin BGCs has been made possible through a combination of bioinformatics and experimental techniques. Key methodologies employed in the cited research include:

  • Gene Cluster Analysis: This bioinformatic approach involves identifying the boundaries of the BGC and predicting the function of individual ORFs based on sequence homology to known genes.[8] Tools like antiSMASH are commonly used for this purpose.[9] The process typically involves:

    • Genome Sequencing: Obtaining the complete or draft genome sequence of the producing organism.

    • BGC Prediction: Using software to identify putative secondary metabolite BGCs within the genome.

    • ORF Annotation: Identifying and annotating the function of each ORF within the predicted cluster based on homology searches against protein databases.

    • Comparative Genomics: Comparing the identified BGC with known clusters to infer the biosynthetic pathway and the function of conserved genes.[10]

  • Gene Replacement/Inactivation: This genetic technique is used to confirm the involvement of a specific gene in the biosynthesis of the natural product.[1] The general workflow is as follows:

    • Construct Design: A disruption cassette, often containing an antibiotic resistance gene, is designed to replace the target gene. Homologous regions flanking the target gene are included to facilitate homologous recombination.

    • Transformation: The disruption cassette is introduced into the producing organism.

    • Selection and Verification: Mutants in which the target gene has been successfully replaced are selected based on antibiotic resistance. The correct integration is verified by PCR and/or Southern blotting.

    • Phenotypic Analysis: The mutant strain is cultivated, and the production of the natural product is analyzed, typically by HPLC, to confirm that its biosynthesis has been abolished.

Gene_Replacement_Workflow start Design Disruption Cassette transformation Transform into Producing Organism start->transformation selection Select for Mutants transformation->selection verification Verify Gene Replacement (PCR/Southern Blot) selection->verification analysis Analyze Metabolite Production (HPLC) verification->analysis end Confirm Gene Function analysis->end

Caption: Workflow for gene replacement experiments.

  • Chemical Complementation: In cases where a gene inactivation mutant is created, chemical complementation can be used to further elucidate the biosynthetic pathway.[1] This involves feeding the mutant strain with a suspected intermediate of the pathway. If the production of the final product is restored, it confirms the position of the inactivated gene's product in the biosynthetic sequence.

The comparative analysis of the this compound and sibiromycin BGCs not only provides fundamental knowledge about the biosynthesis of these potent antitumor agents but also lays the groundwork for future synthetic biology and metabolic engineering efforts. By understanding the genetic basis of their structural diversity, researchers can devise strategies to create novel PBD derivatives with improved therapeutic properties.

References

anthramycin vs. tomaymycin: differences in biological activity

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Anthramycin and Tomaymycin (B1231328): Biological Activity and Mechanisms

For researchers and professionals in drug development, understanding the nuanced differences between structurally similar compounds is paramount. This compound and tomaymycin, both members of the potent pyrrolo[1][2]benzodiazepine (PBD) family of antitumor antibiotics, offer a compelling case study.[3] Both molecules exert their cytotoxic effects by binding covalently to DNA, yet subtle variations in their structure lead to distinct biological activities and therapeutic profiles.[2] This guide provides a detailed comparison of their performance, supported by experimental data, to inform future research and development.

Mechanism of Action: Covalent DNA Alkylation

The primary mechanism of action for both this compound and tomaymycin is the sequence-selective alkylation of DNA.[3] These compounds fit snugly into the minor groove of the DNA double helix, where their electrophilic C11 position forms a covalent aminal linkage with the exocyclic C2-amino group of a guanine (B1146940) base.[3][4] This DNA adduct physically obstructs the progression of DNA polymerases and RNA polymerases, leading to the inhibition of both DNA replication and transcription, ultimately triggering cell death.[5]

PBD_DNA_Alkylation cluster_0 Cellular Uptake cluster_1 DNA Interaction cluster_2 Cellular Consequences PBD This compound / Tomaymycin DNA_Groove DNA Minor Groove (Pu-G-Pu sequence) PBD->DNA_Groove 1. Minor Groove Binding Adduct Covalent Adduct (Guanine-N2) DNA_Groove->Adduct 2. Covalent Alkylation Inhibition Inhibition of Replication & Transcription Adduct->Inhibition 3. Polymerase Blockage Apoptosis Cell Cycle Arrest & Apoptosis Inhibition->Apoptosis 4. Induction of Cell Death

Figure 1: General mechanism of PBD-DNA alkylation.

Comparative Analysis of DNA Binding and Cytotoxicity

While sharing a common mechanism, the efficiency and consequences of DNA binding differ between this compound and tomaymycin. These differences are reflected in their DNA binding affinities, the structural changes they induce in DNA, and their resulting cytotoxicity.

DNA Binding Characteristics

The precise interaction of each compound with DNA has been characterized using various biochemical assays. Tomaymycin has been shown to induce a more significant bend in the DNA helix upon binding compared to this compound.[6] This difference in conformational change may influence the recruitment of DNA repair machinery and downstream signaling. A restriction endonuclease digestion assay, which measures the ability of a compound to protect a specific DNA sequence from enzymatic cleavage, was used to establish a relative DNA-binding affinity. The results indicated that this compound has a higher binding affinity than tomaymycin.[7]

FeatureThis compoundTomaymycinReference
Preferred DNA Sequence 5'-Pu-G-Pu5'-Pu-G-Pu[4][7]
DNA Conformational Change Minor bendingInduces greater bending of DNA[6]
Relative DNA Binding Affinity HigherLower[7]

Table 1: Comparison of DNA Binding Characteristics of this compound and Tomaymycin.

Footprinting_Workflow cluster_Setup 1. Assay Setup cluster_Analysis 2. Analysis cluster_Control Control Lane (No Drug) cluster_Drug Drug Lane DNA End-labeled DNA fragment PBD Add Drug (this compound or Tomaymycin) DNA->PBD Cleavage Add Cleaving Agent (e.g., DNase I) PBD->Cleavage Gel Denaturing Gel Electrophoresis Cleavage->Gel Separate Fragments Autorad Autoradiography Gel->Autorad Footprint Identify 'Footprint' (Region protected from cleavage) Autorad->Footprint Ladder Even ladder of DNA fragments Gap Gap in ladder (Footprint) PBD_Signaling PBD This compound / Tomaymycin Adduct DNA Adduct Formation PBD->Adduct Stall Replication / Transcription Stalling Adduct->Stall causes DDR DNA Damage Response (ATM/ATR Activation) Stall->DDR triggers p53 p53 Activation DDR->p53 phosphorylates Repair DNA Repair DDR->Repair activates Arrest Cell Cycle Arrest (via p21) p53->Arrest induces Apoptosis Apoptosis (Caspase Activation) p53->Apoptosis induces

References

Safety Operating Guide

Proper Disposal of Anthramycin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Anthramycin, a potent pyrrolobenzodiazepine (PBD) antibiotic with antitumor properties, requires stringent disposal procedures due to its cytotoxic nature.[1][2] Adherence to proper waste management protocols is critical to ensure the safety of laboratory personnel and prevent environmental contamination. This guide provides a comprehensive overview of the necessary operational and disposal plans for this compound, consolidating essential safety measures and logistical requirements.

Immediate Safety and Handling

Before commencing any disposal procedures, it is imperative to handle this compound and any contaminated materials with appropriate personal protective equipment (PPE). Standard practice for handling cytotoxic agents should be followed, including the use of a certified biological safety cabinet, double gloving with chemotherapy-tested gloves, a disposable gown, and eye protection.

Disposal Plan: Segregation and Labeling

All materials that have come into contact with this compound must be treated as hazardous cytotoxic waste.[3][4] This includes empty vials, syringes, needles, contaminated labware, personal protective equipment (PPE), and any absorbent materials used for cleaning spills.

Proper segregation of this waste is a critical first step. This compound-contaminated waste should not be mixed with general laboratory trash or other chemical waste streams.[5] Use designated, leak-proof, and puncture-resistant containers that are clearly labeled for cytotoxic waste.

European Waste Catalogue (EWC) Codes:

For facilities in Europe, the following EWC codes should be used for the disposal of this compound waste:

Waste OriginEWC CodeDescription
Human Healthcare18 01 08Cytotoxic and cytostatic medicines
Animal Healthcare18 02 07Cytotoxic and cytostatic medicines

Note: The asterisk () denotes that the waste is hazardous.*

Disposal Method: Incineration

The primary and recommended method for the disposal of this compound and other cytotoxic waste is high-temperature incineration by a licensed hazardous waste management company.[4][6][7] This method ensures the complete destruction of the cytotoxic compounds.

Spill Management

In the event of a spill, immediate action is necessary to contain and decontaminate the area.

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: This should include a respirator, in addition to the standard PPE for handling cytotoxic agents.

  • Contain the Spill: Use absorbent pads or other materials from a specialized chemotherapy spill kit to gently cover and absorb the spill. For powdered this compound, it is crucial to wet the powder with a suitable liquid (e.g., a detergent solution) before cleaning to avoid aerosolization.

  • Dispose of all materials used for cleanup in the designated cytotoxic waste containers.

Chemical Inactivation (for Decontamination)

While high-temperature incineration is the standard for bulk disposal, chemical inactivation may be relevant for the decontamination of surfaces and equipment. Studies on other antineoplastic agents have shown that oxidizing agents can be effective.[9][10] However, it is important to note that the efficacy of these methods against this compound has not been specifically documented in readily available literature. Therefore, any chemical decontamination should be considered a risk-reduction measure for surface cleaning rather than a method for bulk waste disposal.

Decontamination Solutions for Surfaces:

Decontaminating AgentConcentrationNotes
Sodium Hypochlorite (Bleach)5.25%Has been shown to be effective against several other cytotoxic drugs.
Hydrogen Peroxide30%Also demonstrated efficacy against some cytotoxic agents.
Fenton Reagent (H₂O₂ + Ferrous Iron)VariesHas been tested for the degradation of other alkylating agents.

Caution: The degradation products of this compound are not well-characterized. Chemical decontamination procedures should be performed with caution, and all resulting waste must still be disposed of as hazardous.

Procedural Workflow for this compound Disposal

The following diagram illustrates the step-by-step process for the proper disposal of this compound waste in a laboratory setting.

AnthramycinDisposal cluster_0 Waste Generation & Segregation cluster_1 Interim Storage cluster_2 Final Disposal cluster_3 Spill Management Generate Generate this compound Waste (e.g., vials, PPE, labware) Segregate Segregate into Designated Cytotoxic Waste Containers Generate->Segregate Label Label Containers with 'Cytotoxic' Symbol and EWC Code Segregate->Label Store Store in a Secure, Designated Area Label->Store Collect Arrange for Collection by Licensed Hazardous Waste Vendor Store->Collect Incinerate High-Temperature Incineration Collect->Incinerate Spill This compound Spill Occurs Contain Contain Spill Spill->Contain Decontaminate Decontaminate Area Contain->Decontaminate DisposeSpill Dispose of Cleanup Materials in Cytotoxic Waste Decontaminate->DisposeSpill

Caption: Workflow for the safe disposal of this compound waste.

By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific safety protocols and local regulations for hazardous waste management.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Anthramycin

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Anthramycin. Adherence to these procedures is critical to ensure personal safety and minimize environmental contamination.

This compound is a potent antitumor antibiotic that requires stringent safety measures during handling, storage, and disposal.[1][2][3] This guide outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal methods.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory to prevent exposure to this compound. The following table summarizes the required equipment.

Body PartRequired PPESpecifications
Respiratory Full-face respiratorRecommended if exposure limits are exceeded or if irritation is experienced.[4]
Eyes/Face Tightly fitting safety goggles with side-shieldsMust conform to EN 166 (EU) or NIOSH (US) standards.[4]
Hands Chemical-impermeable glovesMust be inspected prior to use and comply with EU Directive 89/686/EEC and the EN 374 standard.[4]
Body Fire/flame resistant and impervious clothingOptions include a one-piece coverall, a hooded two-piece chemical splash suit, or a chemical-resistant hood and apron.[4][5]
Feet Chemical-resistant, steel-toed and shank bootsRecommended for comprehensive protection.[5]

Operational Plan for Handling this compound

Follow these procedural steps to ensure safe handling of this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[4]

  • Ensure all necessary PPE is readily available and in good condition.

  • Have an emergency spill kit accessible.

2. Handling the Compound:

  • Wear the full PPE ensemble as detailed in the table above.

  • Avoid the formation of dust and aerosols.[4]

  • Use non-sparking tools to prevent ignition sources.[4]

  • Avoid contact with skin and eyes.[4]

3. Storage:

  • Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[4]

  • Keep it separate from foodstuff containers and incompatible materials.[4]

  • The storage area should be locked or accessible only to authorized personnel.[6]

4. Accidental Release Measures:

  • In case of a spill, evacuate personnel to a safe area, upwind of the spill.[4]

  • Remove all sources of ignition.[4]

  • Contain the spill and prevent it from entering drains.[4]

  • Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[4]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.

  • Waste Characterization: All materials contaminated with this compound, including the compound itself, empty containers, and used PPE, are considered hazardous waste.

  • Disposal Method: The primary recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4] Do not discharge to sewer systems.[4]

  • Contaminated Packaging: Containers should be triple-rinsed (or equivalent) before being offered for recycling or reconditioning.[4] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill or through controlled incineration for combustible materials.[4]

Workflow for Handling and Disposal of this compound

Anthramycin_Handling_Workflow cluster_preparation Preparation cluster_handling Handling cluster_disposal Disposal A Don Full PPE C Handle this compound A->C B Prepare Well-Ventilated Workspace B->C D Store Properly C->D Post-use E Segregate Hazardous Waste C->E Generate Waste D->C For subsequent use F Dispose via Licensed Vendor E->F

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Anthramycin
Reactant of Route 2
Anthramycin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.